molecular formula HNa2S+ B031361 Sodium sulfide CAS No. 1313-82-2

Sodium sulfide

Cat. No.: B031361
CAS No.: 1313-82-2
M. Wt: 79.06 g/mol
InChI Key: VDQVEACBQKUUSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium sulfide is an essential inorganic compound with broad utility in scientific research, particularly in the fields of materials science and chemical biology. As a strong nucleophile and sulfur source, it is instrumental in the synthesis of metal sulfide nanoparticles, where it controls crystal phase and morphology for applications in photocatalysis, energy storage, and luminescent materials. In biochemistry, this compound serves as a precursor for generating hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in physiological processes such as vasodilation, inflammation, and cellular redox homeostasis. Researchers utilize it to study H₂S-mediated pathways and their therapeutic potential. Its mechanism of action often involves hydrolysis in aqueous solutions to release HS⁻ and S²⁻ ions, which participate in nucleophilic substitution reactions or act as reducing agents. In analytical chemistry, it is employed as a precipitating agent for qualitative inorganic analysis. Our high-purity this compound is provided under strict quality controls to ensure batch-to-batch consistency, enabling reliable and reproducible experimental results. Proper handling in a controlled environment is recommended due to its reactivity with acids, which liberates toxic H₂S gas.

Properties

IUPAC Name

disodium;sulfanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQVEACBQKUUSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Na+].[SH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNa2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name SODIUM SULFIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9084
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1528
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium sulfide (Na2S)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1493
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SODIUM SULFIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Very high (USCG, 1999)
Record name SODIUM SULFIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9084
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).
Record name SODIUM SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³
Record name SODIUM SULFIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9084
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM SULFIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid.

CAS No.

1313-82-2
Record name SODIUM SULFIDE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9084
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1528
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM SULFIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sodium sulfide (Na2S)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM SULFIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

1180 °C (IN VACUO)
Record name SODIUM SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Anhydrous Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium sulfide (B99878) (Na₂S) is a versatile inorganic compound that serves as a potent reducing agent and a source of sulfide ions in numerous chemical syntheses. Its utility in fields ranging from organic chemistry to materials science and its relevance in studies involving hydrogen sulfide (H₂S) as a gaseous transmitter make a thorough understanding of its physicochemical properties essential.[1][2] This guide provides a detailed overview of the core properties of anhydrous sodium sulfide, experimental protocols for its characterization, and critical safety information for laboratory professionals.

Core Physicochemical Properties

Anhydrous this compound is a hygroscopic, colorless solid in its pure form, though commercial grades often appear yellow to brick-red due to the presence of polysulfide impurities.[3][4] Its distinct "rotten egg" odor in the presence of moist air is a result of hydrolysis, which liberates hydrogen sulfide gas.[5][6]

Table 1: Physicochemical Properties of Anhydrous this compound

PropertyValueReferences
Identifiers
IUPAC NameDithis compound[6]
CAS Number1313-82-2[4][7]
Chemical FormulaNa₂S[3][4][7]
Physical Properties
Molar Mass78.0452 g/mol [4][5][7]
AppearanceColorless to yellow/brick-red crystalline solid[1][3][4]
OdorOdorless when dry; rotten egg smell in moist air[4][5][6]
Density1.856 g/cm³[3][4][5]
Melting Point950 - 1180 °C (Discrepancies exist based on purity and measurement conditions, e.g., in vacuo)[1][4][5][7][8]
Boiling Point~1,176 °C (Decomposition also reported)[3][5]
Crystal StructureAntifluorite[3][4]
Chemical Properties
pH of Aqueous SolutionStrongly alkaline (~10.4)[1][3][6]
SensitivityHygroscopic; light-sensitive; air-sensitive[4][9][10]

Solubility Profile

The solubility of this compound is dictated by its ionic nature, making it highly soluble in polar solvents like water and sparingly soluble in most organic solvents.[3][11]

Table 2: Solubility of Anhydrous this compound in Water

Temperature (°C)Solubility ( g/100 mL)
012.4
2018.6
5039.0
[1][4][5][8]

Table 3: Solubility of Anhydrous this compound in Organic Solvents

SolventSolubility DescriptionReferences
Alcohols (Methanol, Ethanol)Slightly soluble[3][5][7][9]
Diethyl EtherInsoluble[5][7][9]
AcetoneModerate solubility[11]
N,N-Dimethylformamide (DMF)Soluble (solubility increases in DMF + water mixtures)[2]

The dissolution in water is a hydrolytic process, yielding a strongly alkaline solution due to the formation of sodium hydrosulfide (B80085) and sodium hydroxide.[3][12]

Chemical Reactivity and Stability

Anhydrous this compound is a reactive compound, primarily functioning as a strong base and reducing agent. Its key reactions are critical to its application and safe handling.

  • Hydrolysis: Reacts with moisture to form sodium hydrosulfide (NaSH) and hydrogen sulfide (H₂S), leading to its characteristic odor and alkalinity.[4][6]

  • Reaction with Acids: Rapidly reacts with acids to produce highly toxic and flammable hydrogen sulfide gas.[4][5]

  • Oxidation: When heated in the presence of oxygen and carbon dioxide, it can oxidize to sodium carbonate and sulfur dioxide.[4] Oxidation with a strong oxidizing agent like hydrogen peroxide yields sodium sulfate (B86663).[4]

  • Reaction with Sulfur: Dissolving elemental sulfur in a this compound solution forms sodium polysulfides (Na₂Sₓ).[4]

Key_Reactions_of_Anhydrous_Sodium_Sulfide Diagram 1: Key Reactions of Anhydrous this compound cluster_reactants Reactants cluster_products Products Na2S Anhydrous This compound (Na₂S) Products1 NaSH + H₂S Na2S->Products1 Hydrolysis Products2 H₂S Gas Na2S->Products2 Acidification Products3 Na₂CO₃ + SO₂ Na2S->Products3 Oxidation Products4 Polysulfides (Na₂Sₓ) Na2S->Products4 Sulfuration H2O H₂O (Moisture) H2O->Products1 Acid Acid (H⁺) Acid->Products2 O2_CO2 O₂ + CO₂ (Heat) O2_CO2->Products3 S8 Sulfur (S₈) S8->Products4

Caption: Key reaction pathways for anhydrous this compound.

Experimental Protocols

Industrial Synthesis (Carbothermic Reduction): Industrially, anhydrous this compound is produced by the high-temperature reduction of sodium sulfate with a carbonaceous material like coal.[5][13]

  • Sodium sulfate (Na₂SO₄) is mixed with pulverized coal in a mass ratio of approximately 100:22.[13]

  • The mixture is calcined in a furnace at 800–1100 °C. The reaction is: Na₂SO₄ + 2 C → Na₂S + 2 CO₂.[5]

  • The resulting smelt is cooled and dissolved ("lixiviated") in a dilute alkaline solution.

  • The solution is clarified, and the supernatant is concentrated and solidified to yield the final product.[13]

Laboratory Synthesis (from Elements): A common laboratory-scale synthesis involves the direct reaction of sodium metal and elemental sulfur.[5]

  • In a glovebox under an inert atmosphere, elemental sulfur is reacted with sodium metal in a 1:2 molar ratio.

  • The reaction is typically carried out in a solvent such as anhydrous liquid ammonia (B1221849) or dry tetrahydrofuran (B95107) (THF) with a naphthalene (B1677914) catalyst.[5]

  • The reaction proceeds as: 2 Na + S → Na₂S.

Preparation of Anhydrous Crystals from Hydrates: High-purity anhydrous crystals can be prepared from hydrated forms via a controlled two-stage heating process to prevent melting.[14][15]

Anhydrous_Crystal_Preparation_Workflow Diagram 2: Workflow for Anhydrous Crystal Preparation start Start: Polyhydrate Na₂S Crystals (e.g., Na₂S·9H₂O) step1 Step 1: First-Stage Heating Heat at phase transition temp. (~80-90°C) Under vacuum (≤ 500 torr) For ≥ 2 hours start->step1 intermediate Intermediate Product: Monohydrate Na₂S Crystals step1->intermediate step2 Step 2: Second-Stage Heating Heat at 90-200°C Under atmospheric or reduced pressure For ≥ 2 hours intermediate->step2 end Final Product: Anhydrous Na₂S Crystals (Cubic) step2->end

Caption: Experimental workflow for preparing anhydrous this compound crystals.

The following protocols are adapted from the United States Pharmacopeia (USP) for the characterization of this compound.[16]

Identification (Lead Acetate (B1210297) Test):

  • In a chemical fume hood, transfer approximately 100 mg of the sample to a test tube.

  • Add 10 mL of 3 N hydrochloric acid.

  • Immediately cover the opening of the test tube with filter paper that has been saturated with a 0.2 M lead acetate solution.

  • Positive Result: The formation of a brownish or silvery-black stain (lead sulfide) on the paper confirms the presence of sulfide.[16]

Assay (Iodometric Titration): This method determines the purity of the this compound sample.

  • Accurately weigh approximately 275 mg of the this compound sample and transfer it to a 250-mL beaker.

  • Dissolve the sample in 30 mL of filtered, degassed water and mix.

  • While mixing, add 50.0 mL of 0.1 N iodine standard solution. The iodine will oxidize the sulfide.

  • Add 2 mL of hydrochloric acid and allow the solution to stand for 15 minutes in a dark place.

  • Titrate the excess, unreacted iodine with 0.1 N sodium thiosulfate (B1220275) standard solution until the solution is a pale yellow color.

  • Add 5 mL of starch indicator solution (TS). The solution should turn blue-black.

  • Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears.

  • Perform a blank determination (without the sample) to make any necessary corrections. Each mL of 0.1 N sodium thiosulfate is equivalent to 12.01 mg of Na₂S·9H₂O.[16]

Safety, Handling, and Storage

Anhydrous this compound is a hazardous material requiring strict safety protocols. It is corrosive, toxic, and can be spontaneously flammable.[17][18]

  • Hazards:

    • Corrosive: As a strong alkali, it can cause severe chemical burns to skin and eyes.[4][5]

    • Toxicity: Contact with acids or moisture releases highly toxic hydrogen sulfide gas, which can cause respiratory failure.[5][19]

    • Flammability: The anhydrous material can heat spontaneously and ignite upon exposure to moist air.[1][17]

  • Handling:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[19][20]

    • Wear appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[10][17]

    • Use non-sparking tools and avoid creating dust.[20]

    • Keep away from all incompatible materials, especially acids and oxidizing agents.[17][20]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat sources.[10][20]

    • Keep containers tightly sealed to prevent exposure to moisture and air.[17][20] Corrosion-resistant containers are recommended.[20]

    • Store separately from acids and other incompatible materials.[17]

Safe_Handling_Workflow Diagram 3: Logical Flow for Safe Handling of Anhydrous Na₂S start Initiate Task with Anhydrous Na₂S ppe 1. Don Full PPE • Chemical Goggles & Face Shield • Lab Coat • Heavy Duty Nitrile Gloves start->ppe env 2. Prepare Work Area • Verify Fume Hood Operation • Remove Acids & Oxidizers ppe->env handle 3. Perform Manipulation • Minimize Dust Generation • Use Non-Sparking Tools env->handle waste 4. Waste Segregation • Collect all solid residue and contaminated materials in a sealed hazardous waste container handle->waste cleanup 5. Post-Task Cleanup • Decontaminate work surface • Remove PPE correctly • Wash hands thoroughly waste->cleanup end Task Complete cleanup->end

Caption: A logical workflow for the safe handling of anhydrous this compound.

References

Synthesis and Characterization of Sodium Sulfide Nonahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized. This document details both laboratory and industrial synthesis methods, outlines key characterization techniques, and presents relevant data in a clear and accessible format.

Synthesis of Sodium Sulfide Nonahydrate

This compound nonahydrate can be synthesized through various methods, with the choice of method often depending on the desired scale and purity. The two primary approaches are laboratory-scale synthesis, typically involving the reaction of a strong base with a sulfur source, and industrial-scale production, which commonly employs the reduction of sodium sulfate (B86663).

Laboratory-Scale Synthesis: Reaction of Sodium Hydroxide (B78521) with Hydrogen Sulfide

A common laboratory method for preparing this compound involves the reaction of sodium hydroxide with hydrogen sulfide gas. This method allows for good control over the reaction conditions and purity of the final product.

Experimental Protocol:

  • Preparation of Sodium Hydroxide Solution: A concentrated solution of sodium hydroxide (NaOH) is prepared by dissolving a known quantity of NaOH pellets in deionized water. The concentration is typically in the range of 3 M.

  • Generation of Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is generated in a separate apparatus, for instance, by the reaction of ferrous sulfide (FeS) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The generated H₂S gas is then purified by passing it through a water trap to remove any acid mist.

  • Reaction: The purified H₂S gas is bubbled through the prepared sodium hydroxide solution. The reaction proceeds in two stages. Initially, sodium hydrosulfide (B80085) (NaHS) is formed.

    • H₂S + NaOH → NaHS + H₂O

  • Formation of this compound: To convert the sodium hydrosulfide to this compound, a further equivalent of sodium hydroxide is added to the solution.[1]

    • NaHS + NaOH → Na₂S + H₂O

  • Crystallization: The resulting this compound solution is then concentrated by gentle heating to induce crystallization. Upon cooling, this compound nonahydrate (Na₂S·9H₂O) crystals precipitate out of the solution.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried under a stream of inert gas (e.g., nitrogen or argon) to prevent oxidation.

Industrial-Scale Production: Carbothermic Reduction of Sodium Sulfate

The primary industrial method for producing this compound is the carbothermic reduction of sodium sulfate, a process that is economically viable for large-scale production.

Experimental Protocol:

  • Raw Material Preparation: Sodium sulfate (Na₂SO₄), often in the form of salt cake or Glauber's salt, and a carbonaceous reducing agent, such as coal or coke, are crushed and finely ground.

  • Mixing: The powdered sodium sulfate and carbon are thoroughly mixed in a specific ratio, typically with a slight excess of the reducing agent to ensure complete reduction.

  • Reduction: The mixture is fed into a rotary kiln or a reverberatory furnace and heated to high temperatures, generally in the range of 750-1000°C. The carbon reduces the sodium sulfate to this compound.

    • Na₂SO₄ + 4C → Na₂S + 4CO

  • Leaching: The resulting crude this compound, known as "black ash," is a mixture of this compound, unreacted carbon, and other impurities. This mixture is leached with hot water to dissolve the this compound.

  • Purification and Concentration: The aqueous solution is then purified by filtration or sedimentation to remove insoluble impurities. The purified solution is concentrated by evaporation.

  • Crystallization and Flaking: Upon cooling the concentrated solution, this compound nonahydrate crystallizes out. For commercial use, the molten this compound can also be solidified on a flaker to produce flakes.

Characterization of this compound Nonahydrate

A comprehensive characterization of this compound nonahydrate is crucial to confirm its identity, purity, and physical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying the crystalline structure of a material. The diffraction pattern of this compound nonahydrate is unique and can be used to confirm the presence of this specific hydrate (B1144303) form.

Experimental Protocol:

  • Sample Preparation: A finely ground powder of the this compound nonahydrate crystals is prepared.

  • Data Acquisition: The powder is mounted on a sample holder and placed in an X-ray diffractometer. A monochromatic X-ray beam, typically Cu Kα radiation, is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the identity of the compound.

Table 1: X-ray Diffraction Data for this compound Nonahydrate

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.85.60100
22.43.9645
26.03.4230
28.83.1055
31.82.8120
37.82.3825
42.82.1135
45.02.0115

(Note: The above data is representative and may vary slightly depending on the specific experimental conditions.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound nonahydrate, the FTIR spectrum is dominated by the vibrational modes of the water of hydration.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground this compound nonahydrate is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the water molecules and any other functional groups present.

Table 2: FTIR Peak Assignments for this compound Nonahydrate

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3400 (broad)O-H stretchingStrong and broad absorption due to the hydrogen-bonded water molecules in the crystal lattice.
~1630H-O-H bendingBending vibration of the water molecules.
Below 1000Librational modesRocking, wagging, and twisting modes of the water molecules.
Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. For this compound nonahydrate, these techniques can be used to determine the temperature at which it loses its water of hydration.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the this compound nonahydrate is placed in a TGA/DTA sample pan (e.g., alumina (B75360) or platinum).

  • Data Acquisition: The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate. The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the difference in temperature between the sample and a reference material.

  • Data Analysis: The TGA curve shows the stepwise loss of water molecules, and the DTA curve indicates whether these processes are endothermic or exothermic.

Table 3: Thermal Decomposition Data for this compound Nonahydrate

Temperature Range (°C)Mass Loss (%)Corresponding Hydrate TransitionDTA Peak
50 - 100~22.5Na₂S·9H₂O → Na₂S·6H₂OEndothermic
100 - 150~15.0Na₂S·6H₂O → Na₂S·3H₂OEndothermic
150 - 250~15.0Na₂S·3H₂O → Na₂SEndothermic
Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and crystal habit of the synthesized this compound nonahydrate.

Experimental Protocol:

  • Sample Preparation: The this compound nonahydrate crystals are mounted on an SEM stub using conductive adhesive tape or carbon paint. To make the sample conductive, it is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • Imaging: The prepared sample is placed in the SEM chamber, which is then evacuated. A focused beam of electrons is scanned across the sample surface, and the resulting secondary electrons or backscattered electrons are detected to form an image.

  • Analysis: The SEM micrographs provide information about the size, shape, and surface features of the crystals.

Crystal Morphology:

SEM analysis of this compound nonahydrate typically reveals well-defined, often prismatic or needle-like crystals. The crystal morphology can be influenced by the crystallization conditions, such as the rate of cooling and the presence of impurities.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of this compound nonahydrate.

Synthesis_Workflow cluster_lab Laboratory Synthesis cluster_industrial Industrial Production NaOH Solution NaOH Solution Reaction Vessel Reaction Vessel NaOH Solution->Reaction Vessel 1. Prepare Crystallization Crystallization Reaction Vessel->Crystallization 3. Form Na2S Solution H2S Gas H2S Gas H2S Gas->Reaction Vessel 2. Bubble Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying 4. Cool & Precipitate Na2S·9H2O Crystals (Lab) Na2S·9H2O Crystals (Lab) Filtration & Drying->Na2S·9H2O Crystals (Lab) 5. Isolate Na2SO4 & Carbon Na2SO4 & Carbon Furnace Furnace Na2SO4 & Carbon->Furnace 1. Mix & Heat Leaching Leaching Furnace->Leaching 2. Reduce to Black Ash Purification Purification Leaching->Purification 3. Dissolve Na2S Concentration & Crystallization Concentration & Crystallization Purification->Concentration & Crystallization 4. Remove Impurities Na2S·9H2O (Industrial) Na2S·9H2O (Industrial) Concentration & Crystallization->Na2S·9H2O (Industrial) 5. Form Crystals/Flakes

Caption: Workflow for the synthesis of this compound nonahydrate.

Characterization_Methods cluster_techniques Characterization Techniques cluster_properties Determined Properties Na2S·9H2O Sample Na2S·9H2O Sample XRD X-ray Diffraction (XRD) Na2S·9H2O Sample->XRD Analyzes FTIR FTIR Spectroscopy Na2S·9H2O Sample->FTIR Analyzes TGA_DTA Thermal Analysis (TGA/DTA) Na2S·9H2O Sample->TGA_DTA Analyzes SEM Scanning Electron Microscopy (SEM) Na2S·9H2O Sample->SEM Analyzes Crystal Structure Crystal Structure XRD->Crystal Structure Functional Groups Functional Groups FTIR->Functional Groups Thermal Stability Thermal Stability TGA_DTA->Thermal Stability Crystal Morphology Crystal Morphology SEM->Crystal Morphology

Caption: Relationship between characterization techniques and determined properties.

References

Unraveling the Crystalline Landscape of Sodium Sulfide: A Technical Guide to its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structures of sodium sulfide (B99878) (Na₂S) polymorphs, targeting researchers, scientists, and professionals in drug development and materials science. It delves into the structural intricacies of Na₂S under various conditions, presenting key crystallographic data, detailed experimental methodologies, and visual representations of phase transitions and analytical workflows.

Introduction to Sodium Sulfide and its Polymorphism

This compound is an inorganic compound that exists in both hydrated and anhydrous forms.[1] The anhydrous form, which is the focus of this guide, is known to exhibit polymorphism, a phenomenon where a compound exists in more than one crystalline form. These different solid-state arrangements, or polymorphs, can have distinct physical and chemical properties. The study of these structures is crucial for understanding the material's behavior in various applications.

Under ambient conditions, anhydrous this compound adopts the antifluorite structure.[1] However, upon the application of high pressure, it undergoes reversible phase transitions to different crystal structures.[2][3] This guide details the crystallographic parameters of the ambient pressure phase and two well-characterized high-pressure polymorphs.

Crystallographic Data of this compound Polymorphs

The quantitative crystallographic data for the known polymorphs of anhydrous this compound are summarized in the table below. This allows for a clear comparison of their structural parameters.

Polymorph Crystal System Space Group Lattice Parameters (Å) Pressure Conditions
AntifluoriteCubicFm-3ma = 6.526Ambient
AnticotunniteOrthorhombicPnmaa = 6.707(5), b = 4.120(3), c = 8.025(4)~7 GPa
Ni₂In-typeHexagonalP6₃/mmca = 4.376(18), c = 5.856(9)~16 GPa

Experimental Protocols

Synthesis of High-Purity Anhydrous this compound (Microwave-Assisted Method)

A novel and facile microwave-assisted method for the synthesis of high-purity, crystalline anhydrous this compound has been developed, avoiding the use of hazardous elemental sodium.[4][5]

Materials:

  • Elemental Sulfur (S)

  • Sodium tert-butoxide (NaOᵗBu)

  • Tetraglyme (B29129) (tetraethylene glycol dimethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an argon-filled glovebox, dissolve elemental sulfur and sodium tert-butoxide in a 1:2 molar ratio in tetraglyme at room temperature. The sulfur concentration should be approximately 0.1 M.

  • Stir the mixture for 30 minutes to obtain a clear green solution.

  • Transfer a 5 mL aliquot of this solution into a 10 mL sealed microwave tube.

  • Heat the solution to 200 °C for 30 minutes using a CEM Discover SP microwave synthesizer (2.45 GHz).

  • After the reaction, a yellow-brown solid product is obtained in a colorless mother liquor.

  • Wash the solid product thoroughly with anhydrous THF (3 x 3 mL).

  • Dry the final product at 100 °C for 2 hours under an argon atmosphere.

Characterization: The phase purity and crystallinity of the synthesized Na₂S can be confirmed by powder X-ray diffraction (XRD). The material should be sealed in an airtight sample holder to prevent reaction with air and moisture during the measurement.[5]

High-Pressure Crystal Structure Analysis

The investigation of this compound's high-pressure polymorphs is conducted using in situ synchrotron X-ray diffraction in a diamond anvil cell (DAC).[2][3]

Experimental Setup:

  • Diamond Anvil Cell (DAC): A lever-arm type DAC is used to generate high pressures.

  • Gasket: A metal sheet with a small hole is used to contain the sample.

  • Pressure Transmitting Medium: A hydrostatic medium is used to ensure uniform pressure distribution on the sample.

  • Pressure Calibration: The ruby fluorescence method is a common technique for in situ pressure measurement.

  • X-ray Source: High-brilliance synchrotron radiation is required to obtain high-quality diffraction data from the small sample volume in the DAC.

Procedure:

  • A small amount of the anhydrous Na₂S powder is loaded into the sample chamber of the gasket within the diamond anvil cell.

  • The DAC is sealed, and the pressure is gradually increased.

  • In situ synchrotron X-ray diffraction patterns are collected at various pressures up to approximately 22 GPa at room temperature.[2]

  • The diffraction data is integrated and analyzed to identify phase transitions and determine the crystal structure of the high-pressure phases.

  • Rietveld refinement of the diffraction patterns is performed to obtain accurate lattice parameters and atomic positions for each polymorph.[3][6]

Visualizing Structural Relationships and Experimental Workflows

Phase Transitions of this compound under Pressure

The following diagram illustrates the pressure-induced phase transitions of anhydrous this compound.

G cluster_0 Pressure-Induced Phase Transitions of Na₂S Antifluorite Antifluorite (Cubic, Fm-3m) Ambient Pressure Anticotunnite Anticotunnite (Orthorhombic, Pnma) ~7 GPa Antifluorite->Anticotunnite Increase Pressure Anticotunnite->Antifluorite Decrease Pressure Ni2In_type Ni₂In-type (Hexagonal, P6₃/mmc) ~16 GPa Anticotunnite->Ni2In_type Increase Pressure Ni2In_type->Anticotunnite Decrease Pressure

Caption: Pressure-induced reversible phase transitions in anhydrous this compound.

Experimental Workflow for High-Pressure Crystal Structure Analysis

This diagram outlines the key steps involved in the experimental determination of high-pressure polymorphs.

G cluster_1 Workflow for High-Pressure XRD Analysis Start Sample Preparation (Anhydrous Na₂S) DAC_Loading Diamond Anvil Cell Loading Start->DAC_Loading Pressure_Application Gradual Pressure Increase DAC_Loading->Pressure_Application XRD_Data_Collection In Situ Synchrotron X-ray Diffraction Pressure_Application->XRD_Data_Collection Data_Analysis Data Integration and Phase Identification XRD_Data_Collection->Data_Analysis Rietveld_Refinement Rietveld Refinement Data_Analysis->Rietveld_Refinement Structure_Determination Crystal Structure Determination Rietveld_Refinement->Structure_Determination

Caption: Key stages in the high-pressure crystal structure analysis of this compound.

References

solubility of sodium sulfide in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Sodium Sulfide (B99878) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of sodium sulfide (Na₂S) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the behavior of this inorganic salt in non-aqueous environments, which is crucial for its application in organic synthesis and other industrial processes.

Executive Summary

This compound, an important nucleophilic and reducing agent, exhibits varied and complex solubility behavior in organic solvents.[1] Its solubility is largely dictated by the polarity of the solvent. While readily soluble in water, its solubility in organic media is generally limited and can be accompanied by chemical reactions, particularly in protic solvents like alcohols. This guide presents quantitative solubility data, details experimental protocols for solubility determination, and outlines analytical methods for sulfide quantification.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its use in chemical reactions. The following tables summarize the available quantitative data. It is important to note that in many alcoholic solvents, this compound reacts to form sodium alkoxide and sodium hydrosulfide (B80085), which complicates direct solubility measurements.[2][3][4]

Table 1: Solubility of this compound in Alcohols

SolventTemperature (°C)Solubility (g / 100 g of solvent)Notes
Methanol20~5.1Reacts to form sodium methoxide (B1231860) and sodium hydrosulfide. The total dissolved this compound and sodium methoxide concentration averages about 19.87 g per 100 g of methanol.[2][4]
Ethanol20~3.1Reacts to form sodium ethoxide and sodium hydrosulfide. Solubility is generally lower than in methanol.[2][4]
2-Propanol20, 35Data not explicitly quantified, but solubility is low.The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[3][4]
2-Methyl-1-propanol20, 35Reported to be less soluble than in methanol.The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[2][3][4]
Benzyl Alcohol20, 35Reported to be less soluble than in methanol.The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[2][3][4]

Table 2: Solubility of this compound in Other Organic Solvents

SolventSolubilityNotes
Dimethylformamide (DMF)Good solubilityThe polar nature of DMF facilitates the dissolution of this compound.[2]
Dimethyl Sulfoxide (DMSO)Slightly solubleSodium hydrosulfide (NaHS), a related compound, has a solubility of approximately 3 mg/mL in DMSO.[5]
1,4-Dioxane (B91453)Lowers solubility when mixed with waterThe addition of 1,4-dioxane to water decreases the solubility of this compound.[6]
Diethyl EtherInsolubleAs a nonpolar solvent, ether cannot effectively solvate the sodium and sulfide ions.[2]
HexaneInsolubleInsoluble due to its nonpolar nature.[2]
TolueneInsolubleInsoluble due to its nonpolar nature.[2]

Chemical Reactivity in Alcohols

A crucial aspect of dissolving this compound in alcohols is its reactivity. The sulfide ion (S²⁻) is a strong base and reacts with the alcohol (ROH) in an acid-base reaction to form sodium hydrosulfide (NaHS) and the corresponding sodium alkoxide (RONa).

Na2S This compound (Na₂S) NaHS Sodium Hydrosulfide (NaHS) Na2S->NaHS + ROH ROH Alcohol (ROH) RONa Sodium Alkoxide (RONa) ROH->RONa + Na₂S

Caption: Reaction of this compound with Alcohols.

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental methods. Below are detailed protocols for commonly employed techniques.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass of a saturated solution.[7][8][9]

Protocol:

  • Saturation: Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sampling: Carefully withdraw a known mass of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

  • Evaporation: Place the weighed sample in a pre-weighed evaporating dish.

  • Drying: Heat the dish to evaporate the solvent completely. The residue should be dried to a constant weight in an oven at an appropriate temperature.

  • Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution sample minus the mass of the dissolved this compound. Solubility is then expressed as grams of solute per 100 grams of solvent.

cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Add excess Na₂S to solvent B Equilibrate at constant temperature A->B C Withdraw known mass of supernatant B->C D Evaporate solvent C->D E Dry residue to constant weight D->E F Determine mass of solute and solvent E->F G Calculate solubility F->G

Caption: Gravimetric Method Workflow.

Synthetic Method with Laser Monitoring

This is a dynamic method where the dissolution of a known amount of solute in a known amount of solvent is monitored as the temperature is changed. The temperature at which the last solid particle dissolves is the saturation temperature.[6][10][11][12][13][14]

Protocol:

  • Sample Preparation: A precise amount of this compound and the organic solvent are placed in a sealed, stirred vessel.

  • Heating and Monitoring: The mixture is slowly heated while being stirred. A laser beam is passed through the sample, and the transmitted light is measured by a detector.

  • Endpoint Detection: As the solute dissolves, the amount of transmitted light increases. The point at which the transmitted light intensity reaches a maximum and stabilizes corresponds to the complete dissolution of the solid.

  • Data Recording: The temperature at this endpoint is recorded as the saturation temperature for that specific composition.

  • Varying Composition: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

A Prepare Na₂S-solvent mixture B Slowly heat and stir A->B C Monitor transmitted laser light B->C D Record temperature at complete dissolution C->D E Repeat for different compositions D->E

Caption: Synthetic Method Workflow.

Analytical Methods for Sulfide Quantification

To determine the concentration of sulfide in solution, especially when reaction occurs, the following analytical methods are recommended.

Iodometric Titration

This is an accurate method for determining sulfide concentrations above 1 mg/L in the absence of other reducing agents.[15][16][17][18][19][20]

Protocol:

  • Reagent Preparation: Prepare standard solutions of iodine (e.g., 0.025 N) and sodium thiosulfate (B1220275) (e.g., 0.025 N), and a starch indicator solution.

  • Sample Preparation: An aliquot of the sulfide-containing solution is added to an excess of the standard iodine solution in an acidic medium. The iodine oxidizes the sulfide to elemental sulfur.

  • Titration: The excess, unreacted iodine is then titrated with the standard sodium thiosulfate solution.

  • Endpoint Detection: A starch indicator is added as the endpoint is approached, which forms a blue complex with iodine. The endpoint is reached when the blue color disappears.

  • Calculation: The amount of sulfide is calculated from the difference between the initial amount of iodine and the amount of excess iodine determined by the thiosulfate titration.

Methylene (B1212753) Blue Method

This is a colorimetric method suitable for low concentrations of sulfide (0.1 to 20.0 mg/L).[1][18][21][22][23]

Protocol:

  • Color Development: In an acidic solution, the sample is reacted with N,N-dimethyl-p-phenylenediamine and a ferric chloride solution. This reaction produces the methylene blue dye, which has a color intensity proportional to the sulfide concentration.

  • Interference Removal: Ammonium phosphate (B84403) is added after color development to remove the color from the excess ferric chloride.

  • Spectrophotometry: The absorbance of the solution is measured at 664 nm using a spectrophotometer.

  • Quantification: The sulfide concentration is determined by comparing the absorbance to a calibration curve prepared from standard sulfide solutions.

Conclusion

The solubility of this compound in organic solvents is a multifaceted topic, influenced by solvent polarity and the reactivity of the sulfide ion. For nonpolar solvents, this compound is essentially insoluble. In polar aprotic solvents like DMF, it exhibits good solubility. In protic solvents such as alcohols, dissolution is accompanied by a chemical reaction, which must be taken into account during experimental design and data interpretation. The selection of an appropriate experimental method for solubility determination and a suitable analytical technique for sulfide quantification is paramount for obtaining accurate and reliable data. This guide provides the foundational knowledge and protocols to aid researchers in their work with this compound in organic media.

References

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Sulfide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous sodium sulfide (B99878) (Na₂S) solutions. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on density, viscosity, heat capacity, and enthalpy of solution. Detailed experimental protocols for measuring these properties are provided, alongside a discussion of the sodium sulfide-water phase diagram and the biological significance of this compound as a hydrogen sulfide (H₂S) donor. The guide aims to serve as a critical resource for understanding and utilizing this compound solutions in scientific and pharmaceutical applications.

Introduction

This compound is an inorganic compound with significant applications across various industrial and scientific fields, including in the pulp and paper industry, water treatment, and as a reagent in organic synthesis.[1][2] In the context of drug development, this compound is of particular interest as a source of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles and therapeutic potential.[1][3] A thorough understanding of the thermodynamic properties of aqueous this compound solutions is crucial for process design, optimization, and for the development of novel therapeutic strategies involving H₂S donation.

This guide provides a detailed compilation of these properties, presents standardized experimental methodologies for their determination, and explores the biological signaling pathways associated with H₂S.

Thermodynamic Properties of Aqueous this compound Solutions

Aqueous solutions of this compound are strongly alkaline due to the hydrolysis of the sulfide ion.[4] The thermodynamic properties of these solutions are dependent on concentration and temperature. While extensive tabulated data for this compound solutions is not as readily available as for other salts like sodium chloride, this section compiles the most relevant available information.

Density

The density of anhydrous this compound is approximately 1.856 g/cm³.[2] Its hydrated forms, the pentahydrate (Na₂S·5H₂O) and the nonahydrate (Na₂S·9H₂O), have densities of 1.58 g/cm³ and 1.43 g/cm³, respectively.[2][4] The density of aqueous this compound solutions increases with concentration.

Table 1: Density of this compound and its Hydrates

CompoundFormulaDensity (g/cm³)
Anhydrous this compoundNa₂S1.856[2][4]
This compound PentahydrateNa₂S·5H₂O1.58[2][4]
This compound NonahydrateNa₂S·9H₂O1.43[2][4]
Solubility and Phase Diagram

The solubility of this compound in water is temperature-dependent. At 0°C, the solubility is 12.4 g/100 mL, which increases to 18.6 g/100 mL at 20°C and 39 g/100 mL at 50°C.[1][2][4]

The this compound-water phase diagram illustrates the different solid and liquid phases that exist at various temperatures and compositions. The diagram includes the stable regions for ice, anhydrous Na₂S, and its various hydrates (nonahydrate and pentahydrate).[5] Understanding this phase behavior is critical for crystallization and purification processes. A new phase, Na₂S·2H₂O, has also been reported.[6][7]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
012.4[1][2][4]
1015.4[8]
2018.6[1][2][4]
4029.0[1]
5039.0[1][2][4]
9057.2[8]
Viscosity

Specific tabulated data for the viscosity of aqueous this compound solutions across a range of concentrations and temperatures is scarce in readily available literature. However, it is expected that, similar to other electrolyte solutions, the viscosity will increase with concentration and decrease with temperature. For reference, the viscosity of a concentrated (50%) aqueous solution of sodium hydroxide (B78521), which is also a strongly alkaline solution, is 78 mPa·s at room temperature, significantly higher than that of pure water (1.0 mPa·s).[9]

Heat Capacity

Experimental data on the specific heat capacity of aqueous this compound solutions is limited. A study by Barbero et al. (1982) investigated the apparent molal heat capacities of aqueous NaHS and Na₂S solutions at concentrations from 0.1 to 1.0 mol kg⁻¹ at 10, 25, and 40°C using a flow microcalorimeter.[7] For other sodium salts, such as sodium sulfate, extensive data on heat capacities of their aqueous solutions are available and have been measured using techniques like Picker flow calorimetry.[10]

Enthalpy of Solution

The dissolution of solid sodium hydroxide in water is a highly exothermic reaction, releasing a significant amount of heat.[9] While specific values for the enthalpy of solution of this compound at various concentrations are not widely tabulated, the process is also known to be exothermic. The enthalpy of formation for various this compound hydrates has been calculated and compared with literature values.[6][11] The enthalpy of solution of H₂S in aqueous salt solutions has also been studied, providing insights into the energetic effects of sulfide ions in solution.[6]

Activity Coefficients

Experimental Protocols

Accurate measurement of the thermodynamic properties of this compound solutions requires robust experimental protocols that account for the corrosive and alkaline nature of the solutions.

Density Measurement

The density of aqueous solutions can be determined using several methods, including the use of a hydrometer, pycnometer, or a digital density meter. The ASTM D4052 and ASTM D7777 standards describe the use of digital density meters for liquids.[16][17] For corrosive solutions, care must be taken to use apparatus made of resistant materials.

Experimental Workflow for Density Measurement using a Pycnometer:

G A Clean and dry a pycnometer of known volume (Vp). B Weigh the empty pycnometer (mp). A->B C Fill the pycnometer with the Na2S solution at a constant temperature (T). B->C D Weigh the filled pycnometer (msol). C->D E Calculate the mass of the solution (msol - mp). D->E F Calculate the density (ρ = (msol - mp) / Vp). E->F

Caption: Workflow for density determination using a pycnometer.

Viscosity Measurement

The viscosity of liquids can be measured using various types of viscometers, such as capillary viscometers, rotational viscometers, and falling-sphere viscometers. For alkaline and potentially corrosive solutions, the choice of viscometer should consider material compatibility. The capillary flow technique is a common method for determining the viscosity of aqueous solutions.[4]

Experimental Workflow for Viscosity Measurement using a Capillary Viscometer:

G A Calibrate the viscometer with a fluid of known viscosity (e.g., water). B Fill the viscometer with the Na2S solution to the mark. A->B C Place the viscometer in a constant temperature bath. B->C D Draw the liquid up one arm of the U-tube. C->D E Measure the time (t) it takes for the liquid to flow between two marked points. D->E F Calculate the kinematic viscosity (ν = Ct) and dynamic viscosity (η = νρ). E->F

Caption: Workflow for viscosity measurement using a capillary viscometer.

Calorimetry for Enthalpy of Solution

The enthalpy of solution can be determined using a calorimeter, such as a simple coffee-cup calorimeter for demonstrating the principle, or more sophisticated bomb or reaction calorimeters for higher accuracy. The procedure involves measuring the temperature change of a known mass of solvent upon the dissolution of a known mass of solute.[9][18]

Experimental Workflow for Determining Enthalpy of Solution:

G A Measure a known mass of water (mw) into the calorimeter. B Record the initial temperature of the water (Ti). A->B D Add the Na2S to the water and stir. B->D C Weigh a known mass of Na2S (ms). C->D E Record the maximum temperature reached (Tf). D->E F Calculate the heat absorbed by the solution (q = (mw + ms) * Csol * (Tf - Ti)). E->F G Calculate the enthalpy of solution (ΔHsol = -q / moles of Na2S). F->G

Caption: Workflow for determining the enthalpy of solution by calorimetry.

Biological Significance: H₂S Signaling Pathways

This compound serves as a donor of hydrogen sulfide (H₂S), a gasotransmitter with significant roles in mammalian physiology. H₂S is involved in various signaling pathways that regulate vascular tone, inflammation, and cellular metabolism.[10][19][20][21] Understanding these pathways is crucial for the development of H₂S-based therapeutics.[3][22][23][24][25][26]

In endothelial cells, H₂S can promote the production of nitric oxide (NO), another important signaling molecule, through the activation of a phosphorylation cascade involving p38 MAPK and Akt, which in turn phosphorylates endothelial nitric oxide synthase (eNOS).[27][28] H₂S also exhibits cytoprotective effects by modulating oxidative stress and apoptosis.[29]

H₂S Signaling Pathway in Endothelial Cells:

H2S_Signaling cluster_cell Endothelial Cell Na2S This compound (Na2S) H2S Hydrogen Sulfide (H2S) Na2S->H2S releases p38_MAPK p38 MAPK H2S->p38_MAPK activates Akt Akt p38_MAPK->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation

Caption: H₂S-mediated signaling cascade leading to vasodilation in endothelial cells.

Conclusion

This technical guide has summarized the key thermodynamic properties of aqueous this compound solutions and provided standardized experimental protocols for their measurement. While there are gaps in the publicly available data for certain properties like viscosity and specific heat capacity as a function of concentration and temperature, the provided methodologies offer a framework for their determination. The role of this compound as a hydrogen sulfide donor highlights its importance in the context of drug development, with H₂S signaling pathways offering promising targets for therapeutic intervention. Further research to populate the missing data for the thermodynamic properties of this compound solutions would be highly beneficial for the scientific and pharmaceutical communities.

References

The Zinin Reaction: A Historical and Technical Overview of Aromatic Amine Synthesis Using Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zinin reaction, a cornerstone of organic synthesis, provides a classic and effective method for the reduction of aromatic nitro compounds to their corresponding primary amines. Discovered in 1842 by the Russian chemist Nikolai Zinin, this reaction was pivotal in the early development of the synthetic dye industry and continues to be a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides a comprehensive historical overview of the Zinin reaction with a specific focus on the use of sodium sulfide (B99878) as the reducing agent. It details the reaction's mechanism, presents quantitative data for various substrates, and offers detailed experimental protocols for key transformations.

Historical Perspective

Nikolai Zinin's discovery that nitrobenzene (B124822) could be reduced to aniline (B41778) using ammonium (B1175870) sulfide was a landmark achievement in 19th-century organic chemistry.[1] This discovery not only provided a reliable method for the synthesis of aromatic amines but also played a crucial role in establishing the structural relationship between aromatic nitro compounds and amines. The reaction was later adapted to use other sulfide and polysulfide reagents, with sodium sulfide emerging as a common and effective choice due to its availability and reactivity. The Zinin reaction's significance was quickly recognized for its application in the burgeoning synthetic dye industry, as aromatic amines are key precursors to a vast array of azo dyes.

Reaction Mechanism and Stoichiometry

The Zinin reaction using this compound involves the transfer of electrons from the sulfide ion (S²⁻) to the nitro group. While the exact mechanism can be complex and is thought to involve polysulfide species, a generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates.[1]

A possible stoichiometry for the reaction is:

4 ArNO₂ + 6 Na₂S + 7 H₂O → 4 ArNH₂ + 3 Na₂S₂O₃ + 6 NaOH[1]

The reaction is typically carried out in an aqueous or alcoholic medium. The formation of polysulfides, by the addition of elemental sulfur to the this compound solution, is often employed to enhance the reaction rate and yield.

Zinin_Reaction_Mechanism cluster_reagents Reagents ArNO2 Aromatic Nitro Compound (ArNO₂) ArNO Nitroso Intermediate (ArNO) ArNO2->ArNO Reduction ArNHOH Hydroxylamine Intermediate (ArNHOH) ArNO->ArNHOH + 2e⁻, + H₂O ArNH2 Aromatic Amine (ArNH₂) ArNHOH->ArNH2 + 2e⁻ Na2S This compound (Na₂S) Na2S->ArNO2 + 2e⁻, + H₂O H2O Water (H₂O)

Caption: Proposed mechanism of the Zinin reaction.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Zinin reduction of various nitroaromatic compounds using this compound and its derivatives.

SubstrateProductReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
NitrobenzeneAnilineNa₂SWater100 (Reflux)3 h50-60[3]
m-Dinitrobenzenem-NitroanilineNa₂S/S (Polysulfide)Water100 (Boiling)30-45 min addition, 20 min reflux~48[4]
2,4-Dinitrophenol (B41442)2-Amino-4-nitrophenol (B125904)Na₂S (60% fused)Water80-85~1 h64-67[5]
1-Nitronaphthalene1-NaphthylamineNa₂S₂ (aq)--Continuous Process-[6]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a Zinin reaction in a laboratory setting.

Zinin_Workflow start Start setup Assemble Reflux Apparatus start->setup reagents Charge Flask with Nitroarene and Solvent setup->reagents prepare_sulfide Prepare this compound Solution (and optionally add Sulfur) reagents->prepare_sulfide addition Add Sulfide Solution to the Reaction Mixture prepare_sulfide->addition reflux Heat the Mixture to Reflux for the Specified Time addition->reflux workup Reaction Work-up (Cooling, Filtration, Extraction) reflux->workup purification Purify the Product (Crystallization, Distillation, or Chromatography) workup->purification characterization Characterize the Final Product (Melting Point, Spectroscopy) purification->characterization end End characterization->end

Caption: General workflow for the Zinin reaction.

Key Experiment 1: Synthesis of m-Nitroaniline from m-Dinitrobenzene[4]

Materials:

  • m-Dinitrobenzene: 25 g

  • Crystallised this compound (Na₂S·9H₂O): 40 g

  • Sulfur (finely powdered): 10 g

  • Water: 350 ml

  • Concentrated Hydrochloric Acid: 35 ml

  • Concentrated Aqueous Ammonia (B1221849) Solution

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a beaker, dissolve 40 g of crystallised this compound in 150 ml of water. Add 10 g of finely powdered sulfur and warm the mixture gently until a clear solution is obtained.

  • Reaction Setup: In a 1-litre beaker equipped with a mechanical stirrer, add 25 g of m-dinitrobenzene and 200 ml of water. Heat the mixture until the water boils gently.

  • Addition of Reducing Agent: Place the prepared sodium polysulfide solution in a dropping funnel. Add the sodium polysulfide solution dropwise to the vigorously stirred, boiling mixture of m-dinitrobenzene over a period of 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue to boil the mixture gently for an additional 20 minutes.

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The cooling can be expedited by adding ice. Filter the precipitate at the pump and wash it with cold water.

  • Purification:

    • Transfer the crude product to a 600 ml beaker containing 150 ml of water and 35 ml of concentrated hydrochloric acid.

    • Boil the mixture for 15 minutes. The m-nitroaniline will dissolve, leaving behind sulfur and any unreacted m-dinitrobenzene.

    • Filter the hot solution to remove the solid impurities.

    • Precipitate the m-nitroaniline from the filtrate by adding an excess of concentrated aqueous ammonia solution.

    • Filter off the precipitated product.

  • Recrystallization: Recrystallize the product from boiling water to obtain bright yellow needles of m-nitroaniline.

  • Drying and Yield: Dry the purified crystals. The expected yield is approximately 12 g.

Key Experiment 2: Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol[5]

Materials:

  • 2,4-Dinitrophenol (technical grade): 300 g (1.63 moles)

  • Ammonium Chloride: 600 g (11.6 moles)

  • Concentrated Aqueous Ammonia (approx. 28%): 100 ml

  • This compound (60% fused): 700 g (5.4 moles)

  • Water: 2.5 L

  • Glacial Acetic Acid: ~100 ml

  • Activated Charcoal (Norit): 10 g

Procedure:

  • Reaction Setup: In a 5-litre three-necked flask equipped with an efficient stirrer, a reflux condenser, and a thermometer, place 300 g of 2,4-dinitrophenol and 2.5 L of water.

  • Initial Heating: Start the stirrer and add 600 g of ammonium chloride and 100 ml of concentrated aqueous ammonia. Heat the mixture to 85°C.

  • Addition of this compound: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g of 60% fused this compound in portions of about 100 g at 5-minute intervals. The temperature will rise to 80-85°C. Maintain this temperature by adjusting the addition rate or by cooling the flask with a wet cloth.

  • Reaction Completion: After all the this compound has been added, heat the reaction mixture at 85°C for 15 minutes.

  • Filtration: Filter the hot reaction mixture through a heated Büchner funnel.

  • Crystallization: Transfer the hot filtrate to a 5-litre round-bottomed flask and cool it overnight with a stream of cold water. Filter the mixture to collect the crystals and press them nearly dry.

  • Purification:

    • Dissolve the solid in 1.5 L of boiling water.

    • Acidify the solution with glacial acetic acid (approximately 100 ml is required).

    • Add 10 g of Norit and heat the solution.

    • Filter the hot solution and then cool it to 20°C.

  • Drying and Yield: Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The yield of 2-amino-4-nitrophenol is 160–167 g (64–67%).

Conclusion

The Zinin reaction, particularly with the use of this compound, remains a highly relevant and practical method for the synthesis of aromatic amines. Its historical significance is matched by its continued utility in both academic and industrial settings. This guide has provided a detailed overview of the reaction, including its historical context, mechanism, and practical applications. The tabulated data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of chemical synthesis, enabling the efficient and effective application of this classic named reaction.

References

An In-depth Technical Guide to Sodium Sulfide Reaction Mechanisms in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sodium sulfide (B99878) (Na₂S), a salt of a strong base and a weak acid, exhibits a range of complex and significant reaction mechanisms in aqueous solutions. Its utility in diverse fields, from pulp and paper manufacturing to drug development and wastewater treatment, is predicated on a thorough understanding of its aqueous chemistry.[1] This technical guide provides an in-depth examination of the core reaction mechanisms of sodium sulfide in water, including hydrolysis, oxidation, metal ion precipitation, and disproportionation. It is intended for researchers, scientists, and drug development professionals, offering summarized quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate advanced research and application.

Core Reaction Mechanisms

When dissolved in water, this compound dissociates and its constituent sulfide ion (S²⁻) engages in several key reactions that define the chemical properties of the solution.

Hydrolysis in Aqueous Solution

This compound is highly soluble in water, dissolving to yield sodium ions (Na⁺) and sulfide ions (S²⁻).[2][3] The sulfide ion is a strong base, being the conjugate base of the weak acid hydrogen sulfide (H₂S), and thus undergoes hydrolysis by accepting protons from water.[4][5] This process occurs in two successive equilibrium steps, resulting in a strongly alkaline solution due to the production of hydroxide (B78521) ions (OH⁻).[6][7]

  • First Hydrolysis Step: The sulfide ion (S²⁻) reacts with water to form the hydrosulfide (B80085) ion (HS⁻) and a hydroxide ion.[4][7]

    • S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

  • Second Hydrolysis Step: The resulting hydrosulfide ion can also hydrolyze, although to a lesser extent, to form hydrogen sulfide and another hydroxide ion.[7]

    • HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

The overall hydrolysis reaction can be represented as: Na₂S + 2H₂O ⇌ 2NaOH + H₂S.[7] The extent of each hydrolysis step is governed by the pH of the solution. The distribution of sulfide species (S²⁻, HS⁻, and H₂S) is critically dependent on pH.

Hydrolysis_Pathway cluster_dissociation Initial Dissociation cluster_hydrolysis Hydrolysis Steps Na2S_solid Na₂S (solid) Ions 2Na⁺(aq) + S²⁻(aq) Na2S_solid->Ions Dissolves in H₂O S2_ion S²⁻ HS_ion HS⁻ S2_ion->HS_ion + H₂O OH1 OH⁻ S2_ion->OH1 - OH⁻ H2S H₂S HS_ion->H2S + H₂O OH2 OH⁻ HS_ion->OH2 - OH⁻

Caption: Hydrolysis pathway of this compound in aqueous solution.
Oxidation Reactions

Aqueous solutions of this compound are unstable in the presence of air because the sulfide ion is susceptible to oxidation.[8] This auto-oxidation process can yield a variety of products, with sodium thiosulfate (B1220275) (Na₂S₂O₃) often being the primary product.[1][9] Other potential oxidation products include sodium sulfite (B76179) (Na₂SO₃), sodium sulfate (B86663) (Na₂SO₄), and polysulfides.[7][8]

The overall reaction when heated with oxygen and carbon dioxide can lead to sodium carbonate and sulfur dioxide.[2]

  • 2Na₂S + 3O₂ + 2CO₂ → 2Na₂CO₃ + 2SO₂

Stronger oxidizing agents produce more definitive products. For instance, oxidation with hydrogen peroxide yields sodium sulfate.[2]

  • Na₂S + 4H₂O₂ → Na₂SO₄ + 4H₂O

The oxidation can also be performed catalytically, for example, using activated carbon or in the presence of specific metal catalysts to control the reaction products, which is relevant in industrial wastewater treatment.[10][11]

Oxidation_Pathways cluster_products Oxidation Products S_ion S²⁻ (Sulfide) S2O3 S₂O₃²⁻ (Thiosulfate) S_ion->S2O3 Mild O₂ (air) SO3 SO₃²⁻ (Sulfite) S_ion->SO3 SO4 SO₄²⁻ (Sulfate) S_ion->SO4 Strong Oxidant (e.g., H₂O₂) Sx Sₓ²⁻ (Polysulfides) S_ion->Sx S_elem S (Elemental Sulfur) S_ion->S_elem

Caption: Major oxidation pathways for the aqueous sulfide ion.
Reactions with Metal Ions (Precipitation)

This compound is widely used to precipitate metal ions from aqueous solutions, as many metal sulfides exhibit very low solubility.[12] This reaction is a double displacement (metathesis) reaction where the sulfide ion combines with a metal cation (Mⁿ⁺) to form an insoluble metal sulfide precipitate (M₂Sₙ).[13]

  • n Na₂S(aq) + 2 MClₙ(aq) → M₂Sₙ(s) + 2n NaCl(aq)

This property is fundamental to applications in wastewater treatment for removing heavy metals and in classical qualitative inorganic analysis.[4] The color of the precipitate is often characteristic of the metal ion involved. For example, cadmium sulfide (CdS) is yellow-orange, while lead(II) sulfide (PbS) and copper(II) sulfide (CuS) are black.[14]

Precipitation_Workflow start Start prep_na2s Prepare Aqueous Na₂S Solution start->prep_na2s prep_metal Prepare Aqueous Solution of Metal Salt (e.g., M(NO₃)₂) start->prep_metal mix Mix Solutions prep_na2s->mix prep_metal->mix precipitate Formation of Insoluble Metal Sulfide Precipitate (MS↓) mix->precipitate isolate Isolate Precipitate (e.g., Filtration) precipitate->isolate end End: Purified Metal Sulfide isolate->end

Caption: General experimental workflow for metal sulfide precipitation.
Disproportionation and Polysulfide Formation

This compound can react with elemental sulfur to form sodium polysulfides (Na₂Sₓ, where x ranges from 2 to 5).[2]

  • Na₂S + (x-1)S → Na₂Sₓ

In aqueous solutions, polysulfides can be unstable and undergo decomposition.[15] Furthermore, under certain conditions, particularly in strongly alkaline solutions, elemental sulfur itself can disproportionate to form both sulfide and thiosulfate ions.[16][17] This complex set of equilibria is important in the pulp and paper industry's Kraft process and in the development of sodium-sulfur batteries.[2][18]

Reaction with Acids

As a salt of a weak acid, this compound reacts rapidly with acids to produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg odor.[8][19] This is a vigorous, often exothermic, acid-base reaction.[19]

  • Na₂S(aq) + 2HCl(aq) → H₂S(g) + 2NaCl(aq)

The net ionic equation highlights the core reaction between the sulfide ion and hydrogen ions.[20]

  • S²⁻(aq) + 2H⁺(aq) → H₂S(g)

Due to the hazardous nature of H₂S, this reaction necessitates careful handling of this compound in environments where it might contact acidic substances.[19]

Quantitative Data Summary

The behavior of this compound in aqueous solutions is defined by its physical and chemical properties, which are summarized below.

Table 1: Solubility of this compound (Anhydrous) in Water

Temperature (°C) Solubility (g / 100 mL)
0 12.4
20 18.6
50 39.0

(Data sourced from multiple references)[2][8][19]

Table 2: Acid-Base Properties of Aqueous Sulfide Species at 25°C

Equilibrium Reaction Dissociation Constant (Ka/Kb) pKa / pKb
H₂S(aq) ⇌ HS⁻(aq) + H⁺(aq) Ka₁ ≈ 9.5 x 10⁻⁸ pKa₁ ≈ 7.02
HS⁻(aq) ⇌ S²⁻(aq) + H⁺(aq) Ka₂ ≈ 1.0 x 10⁻¹⁹ pKa₂ ≈ 19.0
S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq) Kb₁ = Kw / Ka₂ ≈ 1.0 x 10⁵ pKb₁ ≈ -5.0
HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq) Kb₂ = Kw / Ka₁ ≈ 1.05 x 10⁻⁷ pKb₂ ≈ 6.98

(Ka values sourced from reference[4]. Kb values are calculated using Kw = 1.0 x 10⁻¹⁴. Note: The extremely high basicity of S²⁻ (pKb₁ ≈ -5.0) means it is not a major species in aqueous solution and readily hydrolyzes to HS⁻)

Experimental Protocols

Accurate quantification and manipulation of this compound solutions are critical for research and industrial applications. The following section details common experimental protocols.

Protocol for Metal Sulfide Precipitation

This protocol describes a general method for precipitating a metal sulfide from an aqueous solution.

  • Reagent Preparation:

    • Prepare a standardized aqueous solution of this compound (e.g., 0.1 M Na₂S). Due to the hygroscopic nature of solid Na₂S and its tendency to oxidize, it is advisable to standardize the solution using methods described in section 3.2.

    • Prepare an aqueous solution of a soluble metal salt (e.g., 0.1 M CdCl₂) of known concentration.

  • Precipitation:

    • In a beaker, place a known volume of the metal salt solution.

    • While stirring continuously (e.g., with a magnetic stirrer), slowly add the this compound solution dropwise.

    • Continue addition until precipitation appears complete. An excess of the precipitating agent can be added to ensure full recovery of the metal ion, but a large excess should be avoided.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the solid precipitate from the supernatant liquid via vacuum filtration using an appropriate filter paper (e.g., Whatman No. 42).

    • Wash the precipitate on the filter paper with deionized water to remove any soluble impurities (e.g., NaCl).

    • Dry the purified metal sulfide precipitate in a drying oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocols for Aqueous Sulfide Quantification

Determining the concentration of sulfide in solution is essential, as stock solutions can degrade over time. Several standard methods are available.[21]

This is the most widely used method for sulfide determination, especially at low concentrations.[21][22]

  • Principle: In an acidic solution, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene (B1212753) blue.[22][23] The intensity of the blue color, measured spectrophotometrically at ~664 nm, is proportional to the initial sulfide concentration.[23]

  • Apparatus: Spectrophotometer, volumetric flasks, pipettes.

  • Reagents:

    • Amine-sulfuric acid stock solution.

    • Ferric chloride solution.

    • Sulfide stock solution (standardized).

    • Diammonium hydrogen phosphate (B84403) solution (to remove excess ferric ion color).

  • Procedure:

    • Prepare a series of sulfide standards of known concentrations.

    • To a known volume of the sample (and each standard), add the amine-sulfuric acid reagent followed by the ferric chloride solution. Mix well after each addition.

    • Allow time for color development as specified by the standard method (e.g., APHA 4500-S²⁻).[23]

    • Add diammonium hydrogen phosphate to eliminate interference from excess iron.

    • Measure the absorbance of the solution at 664 nm.

    • Construct a calibration curve from the standards and determine the concentration of the unknown sample.

This method is suitable for sulfide concentrations above 1 mg/L and is often used to standardize stock solutions.[24]

  • Principle: Sulfide is oxidized by a known excess of iodine in an acidic solution. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using starch as an indicator.[24]

  • Apparatus: Burette, Erlenmeyer flasks, pipettes.

  • Reagents:

    • Standard iodine solution (e.g., 0.025 N).

    • Standard sodium thiosulfate solution (e.g., 0.025 N).

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl).

    • Starch indicator solution.

  • Procedure:

    • Pipette a known volume of the sample into a flask.

    • Add an excess of the standard iodine solution, followed by acid.

    • Immediately titrate the unreacted iodine with the standard sodium thiosulfate solution until the yellow color of iodine almost disappears.

    • Add a few drops of starch indicator, which will turn the solution blue.

    • Continue the titration until the blue color completely disappears.

    • Calculate the amount of iodine consumed by the sulfide and, subsequently, the sulfide concentration.

This method uses a sulfide ion-selective electrode (ISE) to measure the activity of free sulfide ions in the solution.[25]

  • Principle: A sulfide ISE develops a potential that is logarithmically proportional to the concentration of S²⁻ ions in the sample. The measurement is taken at a high pH (>12) where S²⁻ is the dominant species. An antioxidant buffer is typically added to prevent oxidation during measurement.[25]

  • Apparatus: Ion-selective electrode (ISE) for sulfide, reference electrode, pH/ion meter.

  • Reagents:

    • Sulfide Anti-Oxidant Buffer (SAOB), typically containing NaOH, sodium salicylate, and ascorbic acid.[25]

    • Standard sulfide solutions for calibration.

  • Procedure:

    • Calibrate the ISE and meter using a series of standard sulfide solutions, each mixed with the SAOB.

    • Mix a known volume of the unknown sample with the SAOB.

    • Immerse the electrodes in the prepared sample and record the potential (mV) or concentration reading once the signal has stabilized.

    • Determine the sample concentration from the calibration curve.

Conclusion

The aqueous chemistry of this compound is governed by a series of interconnected and competing reaction mechanisms, including hydrolysis, oxidation, precipitation, and acid-base reactions. The dominance of any single pathway is highly dependent on solution conditions such as pH, temperature, presence of oxidants, and the presence of other ionic species. A comprehensive understanding of these mechanisms, supported by robust quantitative data and precise experimental protocols, is essential for professionals in chemistry, materials science, and drug development to effectively harness the properties of this versatile compound while mitigating its associated hazards.

References

The Fundamental Chemistry of Sodium sulfide Hydrates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfide (B99878) (Na₂S) is an inorganic salt that exists in anhydrous and various hydrated forms. While the anhydrous form has its applications, the hydrated salts, particularly sodium sulfide nonahydrate (Na₂S·9H₂O) and this compound pentahydrate (Na₂S·5H₂O), are more commonly encountered in laboratory and industrial settings. These compounds are noteworthy for their strong alkalinity in aqueous solutions and their role as a potent reducing agent.[1][2]

In recent years, this compound hydrates have garnered significant interest in the biomedical and pharmaceutical fields, primarily as a reliable and straightforward source of hydrogen sulfide (H₂S).[3][4] H₂S is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in a myriad of physiological and pathophysiological processes.[5][6] This guide provides a comprehensive overview of the fundamental chemistry of this compound hydrates, including their synthesis, properties, and analytical characterization. It also delves into their emerging role in drug development as H₂S donors, detailing relevant signaling pathways and experimental protocols.

Physicochemical Properties of this compound and its Hydrates

The physical and chemical properties of this compound are significantly influenced by its degree of hydration. The anhydrous salt and its common hydrates exhibit distinct characteristics in terms of appearance, density, melting point, and solubility.[2][7] Technical grades of this compound hydrates often appear yellow to brick-red due to the presence of polysulfides.[2]

Physical Properties

A summary of the key physical properties of anhydrous this compound and its common hydrates is presented in Table 1. The data highlights the substantial impact of water of crystallization on the physical nature of the compound.

PropertyAnhydrous this compound (Na₂S)This compound Pentahydrate (Na₂S·5H₂O)This compound Nonahydrate (Na₂S·9H₂O)
Molar Mass ( g/mol ) 78.0452[7]168.12[8]240.18[7]
Appearance White to yellowish crystalline solid[7]Colorless orthorhombic crystals[8]Colorless to yellowish crystalline solid[7]
Density (g/cm³) 1.856[2]1.580[8]1.43[2]
Melting Point (°C) 1,176[2]120[8]50[2]
Solubility in Water 18.6 g/100 mL (20 °C)[2]Very soluble[9]Highly soluble[7]
Solubility in Other Solvents Slightly soluble in alcohol; insoluble in ether[10]Soluble in alcohol; insoluble in ether[8]Sparingly soluble in ethanol[7]
Thermodynamic Properties

The thermodynamic parameters of this compound and its hydrates are crucial for understanding their stability and reactivity. A selection of these properties is provided in Table 2.

PropertyAnhydrous this compound (Na₂S)
Standard Molar Heat of Formation (ΔfH° kJ/mol) -364.8[11]
Standard Molar Gibbs Free Energy of Formation (ΔfG° kJ/mol) -349.8[11]
Standard Molar Entropy (S° J/mol·K) 83.7[11]

Chemical Properties and Reactions

This compound hydrates are highly reactive compounds. Their chemistry is dominated by the nucleophilicity and reducing power of the sulfide ion, as well as the strong basicity imparted upon dissolution in water.

Hydrolysis and Alkalinity

In aqueous solution, this compound undergoes hydrolysis to form sodium hydrosulfide (B80085) (NaSH) and sodium hydroxide (B78521) (NaOH), resulting in a strongly alkaline solution.[2]

Na₂S + H₂O ⇌ NaSH + NaOH

This equilibrium is responsible for the characteristic "rotten egg" smell of this compound, as the hydrosulfide ion can further react with water to release hydrogen sulfide gas, particularly in the presence of atmospheric carbon dioxide.[7]

NaSH + H₂O ⇌ H₂S + NaOH

Redox Reactions

The sulfide ion is a strong reducing agent and can be oxidized by various oxidizing agents. For instance, it reacts with hydrogen peroxide to form sodium sulfate.[1]

Na₂S + 4H₂O₂ → Na₂SO₄ + 4H₂O

In the presence of elemental sulfur, this compound reacts to form sodium polysulfides (Na₂Sₓ), where x can range from 2 to 6.[1]

Na₂S + (x-1)S → Na₂Sₓ

Reactions with Acids

This compound reacts vigorously with acids to produce highly toxic hydrogen sulfide gas.[1]

Na₂S + 2HCl → 2NaCl + H₂S

Synthesis and Preparation

Industrial Production

Industrially, anhydrous this compound is primarily produced via the carbothermic reduction of sodium sulfate, often using coal as the reducing agent at high temperatures (900-1100 °C).[6][7]

Na₂SO₄ + 2C → Na₂S + 2CO₂

The resulting crude product is then typically purified and hydrated to produce the desired this compound hydrate (B1144303).[6]

Laboratory Synthesis of this compound Hydrates

In a laboratory setting, this compound can be prepared by reacting sodium hydroxide with hydrogen sulfide. The stoichiometry of the reaction determines the final product. An excess of H₂S leads to the formation of sodium hydrosulfide, which can then be neutralized with a stoichiometric amount of NaOH to yield this compound.[12]

  • H₂S + NaOH → NaSH + H₂O

  • NaSH + NaOH → Na₂S + H₂O

The resulting aqueous solution can then be cooled under controlled conditions to crystallize specific hydrates. For example, cooling a concentrated this compound solution (30-50 wt%) from above 90 °C to a final temperature not lower than 50-55 °C can yield crystals of Na₂S·5.5H₂O.[13]

Dehydration of this compound Hydrates

Anhydrous this compound can be prepared by the dehydration of its hydrates. This process must be carried out carefully to prevent oxidation. A common laboratory method involves heating this compound nonahydrate in a stream of an inert gas, such as nitrogen or hydrogen, until the evolution of water ceases.[12] The dehydration can also be performed in a stepwise manner under reduced pressure and controlled temperature to obtain lower hydrates.[14]

Experimental Protocols

Iodometric Titration for the Determination of Sulfide Content

This method is based on the oxidation of sulfide ions by a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate (B1220275) solution.

Reagents:

  • Standard 0.1 N Iodine Solution

  • Standard 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution

  • Starch Indicator Solution

  • 3 N Hydrochloric Acid (HCl)

  • Degassed, deionized water

Procedure:

  • Accurately weigh approximately 275 mg of the this compound hydrate sample and dissolve it in 30 mL of degassed, deionized water in a 250-mL beaker.[15]

  • While stirring, add 50.0 mL of standard 0.1 N iodine solution.[15]

  • Add 2 mL of 3 N HCl and allow the solution to stand in a dark place for 15 minutes.[15]

  • Titrate the excess iodine with standard 0.1 N sodium thiosulfate solution until a pale yellow color is observed.[15]

  • Add 5 mL of starch indicator solution, which will result in a dark blue color.[15]

  • Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears.[15]

  • Perform a blank titration using the same procedure without the this compound sample.[15]

  • Calculate the sulfide content based on the difference in the volume of titrant used for the sample and the blank. Each mL of 0.1 N sodium thiosulfate is equivalent to 12.01 mg of Na₂S·9H₂O.[15]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the dehydration and thermal stability of this compound hydrates.

General Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the this compound hydrate into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA/DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • The TGA curve will show stepwise weight losses corresponding to the loss of water molecules, allowing for the identification of different hydrate phases. The DSC curve will show endothermic peaks corresponding to the dehydration and melting events.

Role in Drug Development: this compound as a Hydrogen Sulfide Donor

The primary pharmacological interest in this compound hydrates lies in their ability to act as direct and rapid donors of hydrogen sulfide (H₂S) in biological systems.[3][4] Upon dissolution in aqueous media, they readily release H₂S and its conjugate base, hydrosulfide (HS⁻), which are the biologically active forms.[3]

H₂S Signaling Pathways

H₂S is involved in a wide array of signaling pathways, many of which are of therapeutic interest.

H₂S is a potent vasodilator. One of the primary mechanisms for this effect is the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[16][17] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and vasodilation.[16]

H2S_Vasodilation_KATP Na2S This compound (Na₂S) H2S H₂S Na2S->H2S Releases KATP K-ATP Channels (in Vascular Smooth Muscle Cells) H2S->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

H₂S exhibits significant crosstalk with the nitric oxide (NO) signaling pathway. It can increase the bioavailability of NO and enhance its vasodilatory effects.[5] One mechanism involves the inhibition of phosphodiesterase (PDE), the enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting PDE, H₂S leads to an accumulation of cGMP, which potentiates NO-mediated vasodilation.[18]

H2S_NO_Interaction cluster_H2S H₂S Pathway cluster_NO NO Pathway Na2S This compound (H₂S Donor) H2S H₂S Na2S->H2S PDE Phosphodiesterase (PDE) H2S->PDE Inhibits cGMP cGMP PDE->cGMP Degrades NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation

H₂S has demonstrated significant antioxidant and cytoprotective properties. A key mechanism underlying these effects is the activation of the Keap1-Nrf2 pathway.[19] H₂S can induce the S-sulfhydration of Keap1, a repressor protein of Nrf2.[20] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and promote the transcription of antioxidant genes.[19][20]

H2S_Nrf2_Pathway cluster_nucleus H2S H₂S Keap1 Keap1 H2S->Keap1 S-sulfhydrates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Keap1_Nrf2->Nrf2 Dissociation Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes

H₂S-Releasing Drugs in Development

The therapeutic potential of H₂S has led to the development of novel H₂S-releasing drugs. While simple sulfide salts like this compound are valuable research tools, their rapid and uncontrolled release of H₂S can be a limitation for therapeutic applications.[4] Consequently, much research is focused on developing "slow-release" H₂S donors and hybrid drugs that combine an H₂S-releasing moiety with an existing drug molecule to enhance its efficacy and reduce side effects.[4][21] Examples include H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs) and H₂S-releasing derivatives of existing cardiovascular drugs.[4][15]

Conclusion

This compound hydrates are versatile chemical compounds with a rich and complex chemistry. Beyond their traditional industrial applications, their role as potent and readily available H₂S donors has positioned them as invaluable tools in biomedical research and drug development. A thorough understanding of their fundamental properties, synthesis, and reactivity is essential for any researcher working in this exciting and rapidly evolving field. The ability of H₂S to modulate key signaling pathways involved in cardiovascular health, inflammation, and oxidative stress underscores the significant therapeutic potential of harnessing the chemistry of these simple, yet powerful, molecules.

References

An In-depth Technical Guide to the Redox Potential of Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfide (B99878) (Na₂S), a salt of a strong base and a weak acid, is a versatile chemical compound with significant applications across various industrial and scientific domains. In aqueous solutions, it hydrolyzes to form hydrosulfide (B80085) (HS⁻) and hydrogen sulfide (H₂S), establishing a pH-dependent equilibrium. The sulfide ion (S²⁻) is a potent reducing agent, and its redox chemistry is fundamental to its utility in processes ranging from organic synthesis to its emerging role as a signaling molecule in biological systems. This technical guide provides a comprehensive exploration of the redox potential of sodium sulfide, detailing the electrochemical principles, experimental methodologies for its characterization, and its implications in redox-sensitive signaling pathways.

I. The Redox Chemistry of this compound

The redox potential of the sulfide/sulfur couple is a critical parameter that dictates its reducing strength. The fundamental half-reaction involves the two-electron oxidation of the sulfide ion to elemental sulfur:

S²⁻ ⇌ S + 2e⁻

The standard electrode potential (E°) for this reaction is a key determinant of its thermodynamic tendency to donate electrons. However, the actual redox potential is significantly influenced by the chemical environment, including pH, the presence of other ions, and the nature of the electrode surface.

In aqueous solutions, this compound establishes an equilibrium with hydrosulfide and hydrogen sulfide, governed by the following acid-base reactions:

  • S²⁻ + H₂O ⇌ HS⁻ + OH⁻

  • HS⁻ + H₂O ⇌ H₂S + OH⁻

The speciation of sulfide is highly pH-dependent. At high pH, the sulfide ion (S²⁻) is the predominant species. As the pH decreases, the equilibrium shifts towards hydrosulfide (HS⁻) and then to hydrogen sulfide (H₂S). This pH-dependent speciation has a profound impact on the measured redox potential.

Data Presentation: Redox Potential of Sulfide Species

The following tables summarize key quantitative data on the redox potential of sulfide species under various conditions.

Redox CoupleStandard Potential (E°) vs. SHE (V)ConditionsReference(s)
S + 2e⁻ ⇌ S²⁻-0.48Standard conditions (25 °C, 1 M)
S + H₂ + 2e⁻ ⇌ H₂S (aq)+0.14Standard conditions (25 °C, 1 M, 1 atm)
SO₄²⁻ + 8H⁺ + 8e⁻ ⇌ S²⁻ + 4H₂O+0.148Standard conditions (25 °C, 1 M)
S + 2H⁺ + 2e⁻ ⇌ H₂S (g)+0.142Standard conditions (25 °C, 1 M, 1 atm)

SHE: Standard Hydrogen Electrode

Table 1: Standard Redox Potentials of Sulfur Species

Experimental ConditionObserved Potential (V vs. reference electrode)Reference ElectrodeNotes
0.01 M Na₂S in 0.1 M NaOH (pH ~13) on Platinum ElectrodeAnodic peak at ~ -0.6 VAg/AgClThe oxidation of sulfide to elemental sulfur is observed. The potential is highly dependent on the electrode material and surface conditions.
0.01 M Na₂S in phosphate (B84403) buffer (pH 7.4) on Gold ElectrodeAnodic peak at ~ -0.2 VAg/AgClAt physiological pH, the redox potential is less negative compared to alkaline conditions, reflecting the predominance of HS⁻.
0.02 M Na₂S at varying pH on Graphite (B72142) AnodeAnodic peak current increases with increasing pHSCEThis demonstrates the direct relationship between the concentration of the electroactive sulfide species (S²⁻ and HS⁻) and the observed current, which is influenced by pH.[1]
10 mM Na₂S in 0.2 M NaOH (pH 13) on Nickel ElectrodeOxidation maxima at 0 and 0.4 VHg/HgOIn strongly alkaline media on a nickel electrode, the oxidation of sulfide occurs at more positive potentials compared to a platinum electrode, and the formation of passivating sulfur layers is suppressed.[2]
0.15 M HS⁻ in 3.5% NaCl on Platinum ElectrodeAnodic peaks at -0.1, 0.475, and 1.0 VAg/AgClThis study in a saline solution shows multiple oxidation features, suggesting a complex reaction mechanism possibly involving the formation of polysulfides and passivation of the electrode surface.[3][4]

Note: The exact potential values can vary depending on the specific experimental setup, including the supporting electrolyte, scan rate in cyclic voltammetry, and the pre-treatment of the electrode.

Table 2: Experimentally Observed Redox Potentials of this compound

The Nernst Equation and its Application

The redox potential of the sulfide/sulfur couple under non-standard conditions can be described by the Nernst equation. For the half-reaction S + 2e⁻ ⇌ S²⁻, the Nernst equation is:

E = E° - (RT/nF) * ln([S²⁻])

Where:

  • E is the reduction potential under non-standard conditions.

  • is the standard reduction potential.

  • R is the universal gas constant (8.314 J/(mol·K)).

  • T is the absolute temperature in Kelvin.

  • n is the number of electrons transferred in the half-reaction (in this case, 2).

  • F is the Faraday constant (96,485 C/mol).

  • [S²⁻] is the activity (approximated by the molar concentration) of the sulfide ion.

This equation highlights the direct relationship between the concentration of the sulfide ion and the redox potential. As the concentration of this compound increases, the redox potential becomes more negative, indicating a stronger reducing power.

II. Experimental Protocols for Determining Redox Potential

The redox potential of this compound is typically investigated using electrochemical techniques such as cyclic voltammetry and potentiometry.

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for studying the redox behavior of chemical species. It involves cycling the potential of a working electrode and measuring the resulting current.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

    • Working Electrode: A material that is relatively inert in the potential window of interest, such as a platinum (Pt) disk, gold (Au) disk, or glassy carbon electrode (GCE).[4][5] The choice of electrode material can significantly influence the observed redox potentials due to differences in catalytic activity and surface interactions.

    • Reference Electrode: A stable electrode with a well-defined potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.

  • Preparation of the Electrolyte Solution:

    • A solution of this compound of a known concentration (e.g., 1-10 mM) is prepared in an appropriate supporting electrolyte.

    • The supporting electrolyte is crucial for providing conductivity to the solution and is typically an inert salt such as sodium perchlorate (B79767) (NaClO₄) or potassium chloride (KCl) at a concentration of 0.1 M.

    • The pH of the solution is a critical parameter and should be controlled using a suitable buffer system (e.g., phosphate buffer for neutral pH, or a strong base like NaOH for alkaline conditions).[2]

  • Experimental Procedure:

    • The electrolyte solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment and maintaining an inert atmosphere over the solution during the measurement. Oxygen can interfere with the measurement by acting as an oxidizing agent.

    • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The range of the potential sweep is chosen to encompass the redox events of interest.

    • The scan rate (the rate at which the potential is swept, e.g., 50-100 mV/s) is an important parameter that can provide information about the kinetics of the electron transfer process.[5]

    • The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram. The position of the anodic peak corresponds to the oxidation potential of the sulfide species.

B. Potentiometric Titration

Potentiometric titration can be used to determine the concentration of sulfide and to infer its redox properties by reacting it with a known oxidizing agent.

  • Apparatus:

    • A potentiometer or a pH/mV meter.

    • A sulfide ion-selective electrode (ISE) as the indicator electrode.

    • A double-junction reference electrode (e.g., Ag/AgCl).

    • A burette for the addition of the titrant.

    • A magnetic stirrer and stir bar.

  • Reagents:

    • Sulfide Standard Solution: A freshly prepared solution of this compound of known approximate concentration.

    • Titrant: A standardized solution of a suitable oxidizing agent, such as silver nitrate (B79036) (AgNO₃) or potassium permanganate (B83412) (KMnO₄). For direct titration of sulfide ions, silver nitrate is commonly used, which precipitates silver sulfide (Ag₂S).[6]

    • Sulfide Anti-Oxidant Buffer (SAOB): A solution containing a strong base (e.g., NaOH), a complexing agent, and a reducing agent (e.g., ascorbic acid) to maintain a high pH and prevent the oxidation of sulfide by dissolved oxygen.[7]

  • Experimental Procedure:

    • A known volume of the this compound solution is placed in a beaker, and the SAOB is added.

    • The indicator and reference electrodes are immersed in the solution, and the initial potential is recorded.

    • The titrant is added in small increments from the burette, and the potential is recorded after each addition, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

    • The equivalence point, where the moles of titrant added are stoichiometrically equivalent to the moles of sulfide in the sample, is determined from the point of maximum slope on the titration curve (a plot of potential vs. volume of titrant added). The potential at the half-equivalence point can be related to the standard potential of the redox couple.

III. Role of this compound in Redox Signaling

In biological systems, this compound serves as a precursor to hydrogen sulfide (H₂S), a gasotransmitter that plays a crucial role in various physiological processes through redox-based signaling mechanisms. The antioxidant properties of this compound and its derivative H₂S are central to their protective effects.

The Keap1-Nrf2 Antioxidant Response Pathway

A key signaling pathway modulated by H₂S is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified. H₂S, derived from this compound, can induce the S-sulfhydration of these critical cysteine residues in Keap1.[8][9] This post-translational modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2.

The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[10][11] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[8] The upregulation of these genes enhances the cell's capacity to counteract oxidative stress.

IV. Mandatory Visualizations

Signaling Pathway: this compound-Mediated Activation of the Nrf2-ARE Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na2S This compound (Na₂S) H2S Hydrogen Sulfide (H₂S) Na2S->H2S Hydrolysis Keap1 Keap1 H2S->Keap1 S-sulfhydration of Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Transcription

Caption: Na₂S-mediated activation of the Keap1-Nrf2 pathway.

Experimental Workflow: Cyclic Voltammetry of this compound

CV_Workflow A Prepare Electrolyte: - this compound (known conc.) - Supporting Electrolyte (e.g., 0.1 M KCl) - Buffer for pH control B Assemble 3-Electrode Cell: - Working Electrode (Pt, Au, or GCE) - Reference Electrode (Ag/AgCl or SCE) - Counter Electrode (Pt wire) A->B C Deoxygenate Solution: Purge with N₂ or Ar gas B->C E Run Cyclic Voltammetry C->E D Set CV Parameters: - Initial Potential - Final Potential - Scan Rate (e.g., 100 mV/s) D->E F Record Current vs. Potential E->F G Analyze Voltammogram: - Identify Anodic Peak Potential (Epa) - Determine Peak Current (Ipa) F->G

Caption: Workflow for Cyclic Voltammetry of this compound.

Logical Relationship: pH-Dependent Speciation of Sulfide

Sulfide_Speciation High_pH High pH (e.g., pH > 12) S2_minus S²⁻ (Sulfide) High_pH->S2_minus Predominant Species Neutral_pH Near-Neutral pH (e.g., pH ~ 7-11) HS_minus HS⁻ (Hydrosulfide) Neutral_pH->HS_minus Predominant Species Low_pH Low pH (e.g., pH < 7) H2S H₂S (Hydrogen Sulfide) Low_pH->H2S Predominant Species S2_minus->HS_minus pKa₂ ~ 12-14 HS_minus->H2S pKa₁ ~ 7.0

Caption: pH-dependent speciation of sulfide in aqueous solution.

V. Conclusion

The redox potential of this compound is a multifaceted property that is central to its chemical reactivity and biological activity. This guide has provided a detailed overview of the electrochemical principles governing the redox behavior of sulfide species, with a focus on the influence of pH. The experimental protocols for cyclic voltammetry and potentiometric titration offer robust methods for the quantitative characterization of these properties. Furthermore, the elucidation of the role of this compound as an H₂S donor in activating the Keap1-Nrf2 antioxidant signaling pathway underscores its potential as a therapeutic agent in conditions associated with oxidative stress. A thorough understanding of the redox potential of this compound is, therefore, essential for researchers and professionals in chemistry, pharmacology, and drug development.

References

A Comprehensive Technical Guide to Sodium Sulfide (Na₂S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of sodium sulfide (B99878), its various hydrated forms, and its relevance in scientific research and development. The information is presented to be a valuable resource for professionals in chemistry, materials science, and drug development.

Core Molecular and Physical Data

Sodium sulfide is an inorganic salt with the chemical formula Na₂S. It exists in an anhydrous form as well as several hydrated forms, most commonly as the nonahydrate (Na₂S·9H₂O).[1] The anhydrous form is a white, crystalline solid, though technical grades may appear yellow to brick-red due to the presence of polysulfides.[1] It is a hygroscopic substance with a characteristic odor of rotten eggs when exposed to moist air, a result of its hydrolysis to form hydrogen sulfide (H₂S).[1][2]

Chemical Identifiers

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different forms of this compound, which are essential for unambiguous identification in research and regulatory contexts.

CompoundCAS Number
This compound (anhydrous)1313-82-2[3]
This compound Pentahydrate1313-83-3[3]
This compound Nonahydrate1313-84-4[3]
This compound Hydrate27610-45-3
Physicochemical Properties

The physical and chemical properties of this compound and its common hydrates are summarized in the tables below for easy comparison. These properties are critical for designing experiments, developing formulations, and ensuring safe handling.

Table 1: Molecular and Physical Properties of Anhydrous this compound (Na₂S)

PropertyValue
Molecular Formula Na₂S[3]
Molar Mass 78.0452 g/mol [3]
Appearance Colorless, hygroscopic solid[3]
Odor Odor of rotten eggs in moist air[3]
Density 1.856 g/cm³[3]
Melting Point 1,176 °C (2,149 °F; 1,449 K)[3]
Boiling Point Decomposes
Crystal Structure Antifluorite (cubic), cF12[3]

Table 2: Molecular and Physical Properties of this compound Hydrates

PropertyPentahydrate (Na₂S·5H₂O)Nonahydrate (Na₂S·9H₂O)
Molar Mass 168.12 g/mol 240.18 g/mol [3]
Appearance Colorless, hygroscopic solid[3]Colorless, hygroscopic solid[3]
Density 1.58 g/cm³[3]1.43 g/cm³[3]
Melting Point 100 °C[3]50 °C[3]

Table 3: Solubility Data for this compound in Water

TemperatureSolubility ( g/100 mL)
0 °C12.4[3]
20 °C18.6[3]
50 °C39[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for laboratory work. Below are outlines of common procedures.

Synthesis of this compound

Industrial Production: Carbothermic Reduction of Sodium Sulfate (B86663)

The primary industrial method for producing this compound is the carbothermic reduction of sodium sulfate.[3]

  • Reaction: Na₂SO₄ + 2 C → Na₂S + 2 CO₂

  • Procedure Outline:

    • Sodium sulfate is intimately mixed with a carbon source, typically coal.

    • The mixture is heated to high temperatures (800-1000 °C) in a furnace.

    • The molten this compound is then separated from the unreacted carbon and ash.

    • The crude product can be purified by dissolution in water, filtration, and evaporation.

Laboratory Synthesis

In a laboratory setting, this compound can be prepared by several methods:

  • Reaction of Sodium with Sulfur in Anhydrous Ammonia or THF: This method produces anhydrous this compound.[3][4]

    • Reaction: 2 Na + S → Na₂S

    • Caution: This reaction should be carried out under an inert atmosphere due to the high reactivity of sodium metal.

  • Reaction of Sodium Hydroxide (B78521) with Hydrogen Sulfide: This method can be used to prepare solutions of this compound or its hydrates.[5]

    • Reaction: 2 NaOH + H₂S → Na₂S + 2 H₂O

    • Procedure Outline: Hydrogen sulfide gas is bubbled through a solution of sodium hydroxide. The concentration of the resulting this compound solution depends on the initial concentration of the sodium hydroxide and the extent of the reaction.

Quantitative Analysis: Iodometric Titration

A common method for determining the concentration of sulfide in a sample is iodometric titration.[6]

  • Principle: Sulfide ions are oxidized by a known excess of iodine in an acidic solution. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate (B1220275).

  • Reactions:

    • S²⁻ + I₂ → S + 2 I⁻

    • I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻

  • Procedure Outline:

    • The sulfide-containing sample is added to an acidic solution containing a known excess of a standard iodine solution.

    • The solution is then titrated with a standard sodium thiosulfate solution using a starch indicator.

    • The disappearance of the blue starch-iodine complex indicates the endpoint.

    • The amount of sulfide is calculated from the difference between the initial amount of iodine and the amount that reacted with the thiosulfate.

Chemical Reactions and Biological Role

Key Chemical Reactions

This compound is a versatile reagent in both inorganic and organic chemistry.

Chemical_Reactions cluster_reactions Key Chemical Reactions Na2S This compound (Na₂S) H2O Water (H₂O) Na2S->H2O Hydrolysis Acid Acid (e.g., HCl) Na2S->Acid Reaction with Acid Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Na2S->Oxidizing_Agent Oxidation Alkyl_Halide Alkyl Halide (RX) Na2S->Alkyl_Halide Alkylation NaSH_NaOH Sodium Hydrosulfide (NaSH) + Sodium Hydroxide (NaOH) H2S Hydrogen Sulfide (H₂S) Na2SO4 Sodium Sulfate (Na₂SO₄) Thioether Thioether (R₂S)

Caption: Key chemical reactions of this compound.

Role in Biological Systems: A Hydrogen Sulfide Donor

This compound itself is not a primary signaling molecule in biological systems. However, it serves as a potent and rapid donor of hydrogen sulfide (H₂S), a recognized gasotransmitter with significant physiological roles.[7][8] H₂S is involved in various signaling pathways, modulating processes such as vasodilation, neuromodulation, and inflammation.[7][8]

The diagram below illustrates the role of this compound as an H₂S donor and the general downstream effects of H₂S in a biological context.

Biological_Role cluster_cellular_effects Cellular Effects of H₂S Na2S This compound (Na₂S) (Exogenous Donor) H2S Hydrogen Sulfide (H₂S) Na2S->H2S Hydrolysis in a biological medium Vasodilation Vasodilation H2S->Vasodilation Neuromodulation Neuromodulation H2S->Neuromodulation Anti_inflammation Anti-inflammation H2S->Anti_inflammation Cytoprotection Cytoprotection H2S->Cytoprotection

Caption: Role of Na₂S as an H₂S donor in biological systems.

Crystal Structure

Anhydrous this compound adopts the antifluorite crystal structure.[3] In this arrangement, the sodium (Na⁺) and sulfide (S²⁻) ions are organized in a cubic lattice. The Na⁺ ions occupy the positions that would be taken by fluoride (B91410) ions in a fluorite (CaF₂) structure, while the larger S²⁻ ions are located in the positions of the calcium ions.[3]

Caption: 2D representation of the antifluorite crystal structure.

References

Theoretical Underpinnings of Sodium Sulfide Clusters in Advanced Battery Technologies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on sodium sulfide (B99878) (Na₂S) clusters, which are pivotal to the performance and stability of next-generation sodium-ion and sodium-sulfur batteries. By leveraging computational chemistry and physics, researchers are progressively unraveling the complex behaviors of these clusters, paving the way for the rational design of high-performance energy storage systems. This document synthesizes key theoretical findings, presents quantitative data in a structured format, details relevant experimental protocols for validation, and provides visual representations of critical pathways and workflows.

Theoretical Insights into Sodium Sulfide Cluster Stability and Transformation

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of this compound clusters (Na₂Sₓ). A key finding is that the stability and structure of these clusters are highly dependent on their size and stoichiometry.

It has been demonstrated that isolated monomers of sodium sulfides, particularly the final discharge product Na₂S, are energetically unfavorable. Instead, they tend to aggregate into more stable multimeric clusters. Through advanced structural search algorithms, specific stable cluster configurations have been identified, including (Na₂S₅)₂, (Na₂S₄)₂, (Na₂S₃)₃, (Na₂S₂)₄, and (Na₂S)₆. This aggregation has significant implications for the reaction kinetics and the shuttle effect in sodium-sulfur batteries.

First-principles investigations have systematically explored the structural evolution, relative stability, and electronic properties of (Na₂S)n clusters where 'n' ranges from 1 to 8. These studies reveal a transition from two-dimensional to three-dimensional cage-like structures as 'n' increases, which enhances stability by minimizing dangling bonds.

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data extracted from various theoretical studies on this compound and polysulfide clusters. These values are crucial for parametrizing larger-scale models and for comparing the efficacy of different materials and electrolyte compositions.

Table 1: Binding and Formation Energies of this compound Species

Species/ClusterPropertyValueComputational MethodReference
(Na₂S)n, n=1-8Binding Energy (Eb)Varies with nDFT
(Na₂S)n, n=1-8Secondary Energy Difference (Δ²En)Varies with nDFT
NaSn- (n=5)Vertical Detachment Energy (VDE)3.43 ± 0.02 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=6)Vertical Detachment Energy (VDE)3.57 ± 0.02 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=7)Vertical Detachment Energy (VDE)3.82 ± 0.03 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=8)Vertical Detachment Energy (VDE)3.86 ± 0.02 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=9)Vertical Detachment Energy (VDE)4.00 ± 0.02 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=5)Adiabatic Detachment Energy (ADE)3.27 ± 0.05 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=6)Adiabatic Detachment Energy (ADE)3.44 ± 0.05 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=7)Adiabatic Detachment Energy (ADE)3.65 ± 0.05 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=8)Adiabatic Detachment Energy (ADE)3.75 ± 0.05 eVPhotoelectron Spectroscopy & DFT
NaSn- (n=9)Adiabatic Detachment Energy (ADE)3.93 ± 0.05 eVPhotoelectron Spectroscopy & DFT
Na₂Sₓ on Mo₂C(101)Formation EnergyVaries with xDFT
Na₂Sₓ on MoC(101)Formation EnergyVaries with xDFT
Na₂Sₓ on GrapheneFormation EnergyVaries with xDFT

Table 2: Adsorption and Reaction Barriers of Sodium Polysulfides

SystemPropertyValueComputational MethodReference
Na₂Sn on TM-NG (TM=Cr, Fe, Co)Adsorption EnergyStronger than on pristine grapheneDFT
Na₂S Decomposition on SACsEnergy BarrierSubstantially reducedDFT
Na₂S₄ → Na₂S ConversionEnergy BarrierLowered by Co atom catalystsDFT
Na₂S₂ → Na₂S ConversionEnergy BarrierLowered by Co atom catalystsDFT
Na₂Sn on NiS₂/Cu₂SBinding EnergyEnhanced by sulfur vacanciesDFT
Na⁺ Diffusion on NiS₂/Cu₂SDiffusion Energy BarrierVaries with surfaceDFT

Table 3: Ionic Transport Properties from Molecular Dynamics Simulations

SystemPropertyValue RangeComputational MethodReference
xNa₂S + (1-x)SiS₂ GlassRoom Temp. Ionic Conductivity~10-5 S/cm for x=0.50MD
SnS₂@C AnodeNa⁺ Diffusion Coefficient1 × 10-10 to 1 × 10-15 cm²/sGITT & EIS
NaₓEMIM(1–x)TFSI ElectrolyteNa⁺ Diffusion CoefficientVaries with force fieldMD
Na[FSI] in [C₃C₁pyr][FSI]Na⁺ Diffusion CoefficientDependent on salt concentrationMD
NaOTF WiS ElectrolyteNa⁺ Diffusion CoefficientDependent on salt concentrationAIMD

Experimental Protocols for Validation of Theoretical Models

The validation of theoretical predictions is paramount. A suite of advanced experimental techniques is employed to characterize the behavior of this compound clusters in situ and operando.

In-situ Raman Spectroscopy

Objective: To identify and monitor the evolution of different sodium polysulfide species (Na₂Sₓ) during battery cycling.

Methodology:

  • Cell Assembly: A specialized in-situ Raman cell is constructed, often with a quartz window to allow for laser access to the cathode surface. A three-electrode setup, including a sodium metal reference electrode, is recommended for precise potential control.

  • Electrolyte: A common electrolyte is 1 M sodium trifluoromethanesulfonate (B1224126) (NaCF₃SO₃) in tetraethylene glycol dimethyl ether (TEGDME).

  • Instrumentation: A confocal Raman microscope is used. A typical setup involves a 532 nm excitation laser with a power of around 15 mW to minimize sample degradation.

  • Data Acquisition: Raman spectra are collected at various states of charge and discharge. The evolution of characteristic peaks corresponding to different S-S bond vibrations in Na₂S₈, Na₂S₄, Na₂S₂, and other intermediates are tracked. For instance, peaks around 380 cm⁻¹, 436 cm⁻¹, and 510 cm⁻¹ have been associated with Na₂S₈ and Na₂S₄.

  • Analysis: The changes in peak intensities and positions are correlated with the electrochemical data (voltage profiles) to map the polysulfide conversion reactions.

Operando X-ray Absorption Spectroscopy (XAS)

Objective: To probe the local electronic and geometric structure of sulfur and other elements in the cathode in real-time during battery operation.

Methodology:

  • Cell Design: An operando XAS cell is designed to be X-ray transparent and electrochemically active. Pouch cells or coin cells with Kapton or polypropylene (B1209903) windows are commonly used.

  • Beamline Setup: Experiments are typically performed at a synchrotron source. For the sulfur K-edge (around 2.47 keV), a Si(111) crystal monochromator is used. Data is often collected in fluorescence mode using a multi-element detector to enhance the signal from the dilute sulfur species.

  • Data Collection: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra are collected continuously during battery cycling.

  • Analysis: The XANES region provides information on the oxidation state of sulfur, while the EXAFS region can be analyzed to determine the coordination environment and bond distances. Linear combination fitting of the operando spectra with reference spectra of known sodium polysulfide standards (e.g., S₈, Na₂S₄, Na₂S) is used to quantify the evolution of different sulfur species.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of charge transfer and ion diffusion processes at the electrode-electrolyte interfaces.

Methodology:

  • Cell Configuration: A three-electrode setup is highly recommended to separate the impedance contributions from the working electrode (cathode) and the counter electrode (anode).

  • Instrumentation: A potentiostat with a frequency response analyzer is used.

  • Measurement Protocol: The battery is held at a specific state of charge and a small AC voltage perturbation (typically 5-10 mV) is applied over a wide frequency range (e.g., 1 MHz to 10 mHz).

  • Data Analysis: The resulting impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The plot is then fitted to an equivalent circuit model to extract quantitative parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and Warburg impedance (related to ion diffusion). Changes in these parameters during cycling provide insights into the evolution of interfacial kinetics and the formation of solid-electrolyte interphase (SEI) layers.

Visualizing Complex Relationships and Workflows

Graphical representations are essential for understanding the intricate relationships in this compound cluster chemistry and the methodologies used to study them.

Sodium Polysulfide Conversion Pathway

Polysulfide_Conversion S8 S₈ Na2S8 Na₂S₈ (soluble) S8->Na2S8 +2Na⁺, +2e⁻ Na2S6 Na₂S₆ (soluble) Na2S8->Na2S6 +2Na⁺, +2e⁻ Na2S4 Na₂S₄ (soluble) Na2S6->Na2S4 +2Na⁺, +2e⁻ Na2S2 Na₂S₂ (insoluble) Na2S4->Na2S2 +2Na⁺, +2e⁻ Na2S Na₂S (insoluble) Na2S2->Na2S +2Na⁺, +2e⁻

Caption: Simplified discharge pathway of sulfur in a sodium-sulfur battery.

Theoretical and Experimental Workflow

Research_Workflow cluster_theory Theoretical Studies cluster_exp Experimental Validation dft DFT Calculations (Structure, Energy) md MD Simulations (Ion Transport) dft->md raman In-situ Raman (Species ID) dft->raman Predicts Vibrational Modes dft->raman xas Operando XAS (Redox State) dft->xas Predicts Electronic Structure dft->xas eis EIS (Kinetics) md->eis md->eis raman->dft Confirms Species raman->dft xas->dft Confirms Oxidation States xas->dft eis->md eis->md Cluster_Aggregation Monomer Na₂Sₓ Monomers (Unstable) Dimer (Na₂Sₓ)₂ (e.g., (Na₂S₄)₂) Monomer->Dimer Aggregation Trimer (Na₂Sₓ)₃ (e.g., (Na₂S₃)₃) Monomer->Trimer Aggregation Multimer (Na₂Sₓ)ₙ (Stable Aggregates) Dimer->Multimer Trimer->Multimer

Methodological & Application

Application Notes and Protocols: Sodium Sulfide as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfide (B99878) (Na₂S) is a versatile and cost-effective reducing agent employed in various organic transformations. Its utility is most prominently demonstrated in the reduction of aromatic nitro compounds to their corresponding primary amines, a reaction historically known as the Zinin reduction.[1] This method is particularly valuable for its chemoselectivity, often leaving other reducible functional groups such as alkenes and aryl halides intact.[1] Beyond nitro group reductions, sodium sulfide also finds application in the cleavage of disulfide bonds, a critical process in peptide and protein chemistry.

These application notes provide detailed protocols and quantitative data for the use of this compound in these key transformations, aiming to equip researchers with the practical knowledge for successful implementation in their synthetic endeavors.

Reduction of Aromatic Nitro Compounds (Zinin Reduction)

The Zinin reduction offers a mild and often selective method for the synthesis of aromatic amines from nitroarenes.[1] The reaction is typically carried out in aqueous or alcoholic solutions and proceeds through nitroso and hydroxylamine (B1172632) intermediates.[1] this compound's reducing power can be modulated by using its polysulfide forms (Na₂Sₓ), which can be prepared by the addition of elemental sulfur.[2]

General Reaction Scheme

Ar-NO₂ + Na₂S + H₂O → Ar-NH₂ + Na₂S₂O₃

Applications and Selectivity

The Zinin reduction is widely applicable to a variety of substituted nitroaromatics. A key advantage is its ability to selectively reduce one nitro group in polynitro compounds.[2] The regioselectivity of this reduction is often governed by steric and electronic factors:

  • In substituted dinitro- and trinitrobenzenes, the least sterically hindered nitro group is preferentially reduced.[2]

  • In dinitro- and trinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced.[2]

Quantitative Data for Zinin Reduction of Substituted Nitroarenes

The following table summarizes the reaction conditions and yields for the selective reduction of various dinitroaromatic compounds to their corresponding nitroanilines using this compound and its derivatives.

SubstrateProductReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Dinitrobenzene (B52904)3-NitroanilineNa₂S·9H₂O / S (6:5 weight ratio)WaterRefluxNot Specified57[2]
1,3-Dinitrobenzene3-NitroanilineNa₂S·9H₂O / S (9:2 weight ratio)WaterRefluxNot Specified30[2]
2,4-Dinitrophenol2-Amino-4-nitrophenolNa₂S / NH₄Cl / aq. NH₄OHWater85Not SpecifiedHigh[2]
2,4-Dinitrotoluene4-Amino-2-nitrotoluene(NH₄)₂SEthanol (B145695)RefluxNot Specified70-76Porter, H. K. Org. React.1973 , 20, 455-481
2,4-Dinitroanisole4-Amino-2-nitroanisoleNaHS in MethanolMethanolRefluxNot Specified85Porter, H. K. Org. React.1973 , 20, 455-481
Experimental Protocol: Selective Reduction of 1,3-Dinitrobenzene to 3-Nitroaniline

This protocol describes the selective reduction of one nitro group in 1,3-dinitrobenzene using this compound and sulfur.

Materials:

  • 1,3-Dinitrobenzene

  • This compound nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of the Reducing Agent: In a round-bottom flask, dissolve this compound nonahydrate (e.g., 12.0 g, 50 mmol) in water (e.g., 50 mL). To this solution, add sulfur powder (e.g., 0.8 g, 25 mmol) and heat the mixture to reflux until all the sulfur has dissolved, forming a dark reddish-brown solution of sodium polysulfide.

  • Reaction Setup: In a separate larger round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-dinitrobenzene (e.g., 8.4 g, 50 mmol) in a suitable solvent like ethanol or water.

  • Reduction Reaction: Slowly add the prepared sodium polysulfide solution to the solution of 1,3-dinitrobenzene. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux and maintain it for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the product and may evolve hydrogen sulfide gas (handle in a well-ventilated fume hood).

  • Isolation of the Product: Filter the precipitated solid and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Alternatively, for a non-solid product, the aqueous layer can be extracted with an organic solvent like diethyl ether. The organic extracts are then combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified 3-nitroaniline.

Reduction of Disulfide Bonds

This compound can also be employed for the cleavage of disulfide bonds (-S-S-) to the corresponding thiols (-SH). This transformation is particularly relevant in the field of peptide and protein chemistry for studies of protein folding and structure. While other reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are more commonly used for this purpose, this compound presents a cost-effective alternative.

General Reaction Scheme

R-S-S-R' + Na₂S → R-SNa + R'-SNa → R-SH + R'-SH (after acidification)

Application in the Reduction of Cystine

A notable application is the reduction of the amino acid cystine to cysteine.

Experimental Protocol: Reduction of Cystine to Cysteine

This protocol provides a general procedure for the reduction of the disulfide bond in cystine.

Materials:

  • L-Cystine

  • This compound nonahydrate (Na₂S·9H₂O)

  • Deoxygenated water

  • Hydrochloric acid (HCl), 1 M

  • Nitrogen or Argon gas source

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask or a two-necked round-bottom flask under an inert atmosphere of nitrogen or argon to prevent re-oxidation of the resulting thiols.

  • Dissolving the Substrate: To the flask, add L-cystine (e.g., 2.40 g, 10 mmol) and deoxygenated water (e.g., 50 mL). Stir the suspension.

  • Addition of Reducing Agent: In a separate container, dissolve this compound nonahydrate (e.g., 4.80 g, 20 mmol) in a minimum amount of deoxygenated water.

  • Reduction: Slowly add the this compound solution to the cystine suspension under a continuous flow of inert gas. The cystine should gradually dissolve as it is reduced to the more soluble cysteine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the solid cystine.

  • Quenching and Isolation: Once the reaction is complete (typically after a few hours), carefully acidify the solution with 1 M HCl to a pH of approximately 5-6. This will protonate the thiolate groups to form cysteine. The product can then be isolated by appropriate methods such as crystallization or ion-exchange chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Zinin_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Nitroaromatic Compound C Mixing and Heating A->C B This compound Solution B->C D Reaction Monitoring (TLC) C->D Reflux E Cooling & Acidification D->E Completion F Isolation (Filtration/Extraction) E->F G Purification (Recrystallization/Chromatography) F->G H Aromatic Amine G->H

Zinin Reduction Experimental Workflow

Disulfide_Reduction Disulfide R-S-S-R' (Disulfide) Thiolates 2 R-S⁻ (Thiolates) Disulfide->Thiolates + 2e⁻ Sulfide Na₂S (this compound) Sulfide->Thiolates Thiols 2 R-SH (Thiols) Thiolates->Thiols + 2H⁺ Protonation H⁺ (Acidification) Protonation->Thiols

Disulfide Bond Reduction Pathway

References

Application Notes and Protocols for Heavy Metal Precipitation Using Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in aqueous solutions is a significant concern across various industries, including pharmaceutical manufacturing and research, due to the toxicity and environmental impact of these elements. Sulfide (B99878) precipitation is a highly effective and widely utilized method for removing heavy metals from wastewater. This technique leverages the low solubility of heavy metal sulfides to precipitate them out of solution. Sodium sulfide (Na₂S) is a common and cost-effective sulfide source for this process. This document provides detailed application notes and protocols for the precipitation of heavy metals using this compound, designed for researchers, scientists, and professionals in drug development who may encounter heavy metal waste streams.

Principle of Sulfide Precipitation

The fundamental principle behind this method is the reaction of dissolved heavy metal ions (Me²⁺) with sulfide ions (S²⁻) to form insoluble metal sulfide precipitates (MeS). The general chemical equation for this reaction is:

Me²⁺ + S²⁻ → MeS(s)

The efficiency of this precipitation is governed by several key factors, most notably pH, the molar ratio of sulfide to metal, and the presence of any complexing agents. The solubility of metal sulfides is significantly lower than that of corresponding metal hydroxides, allowing for more complete removal of heavy metals to very low concentrations[1][2].

Advantages of Sulfide Precipitation

  • High Removal Efficiency: Achieves very low residual metal concentrations (often <0.01 mg/L) due to the low solubility of metal sulfides[1].

  • Selectivity: By controlling the pH, it is possible to selectively precipitate different metals from a mixed-metal solution[3][4][5].

  • Effectiveness with Complexed Metals: Sulfide precipitation can effectively remove metals that are bound to chelating agents, which can inhibit hydroxide (B78521) precipitation[1].

  • Cost-Effective: this compound is a readily available and economical reagent[3][6][7].

Data Presentation: Optimized Conditions for Heavy Metal Precipitation

The following table summarizes the optimal pH and this compound dosage for the precipitation of various heavy metals, compiled from multiple studies. These values can serve as a starting point for process optimization.

Heavy Metal IonOptimal pH RangeMetal Ion:Na₂S Molar Ratio for Maximum PrecipitationAchieved Removal Efficiency (%)Reference
Copper (Cu²⁺)1.5 - 4.01:1.5 - 1:1.75~100[3][5]
Zinc (Zn²⁺)4.5 - 5.31:1.75~100[3][4]
Nickel (Ni²⁺)5.3 - 7.01:1.75~78.6 - 100[3][4][5]
Cadmium (Cd²⁺)> 8.0Not specified, 60% of theoretical sulfide demand>99[3]
Lead (Pb²⁺)> 8.0Not specified, 60% of theoretical sulfide demand>99[3]
Arsenic (As³⁺/As⁵⁺)> 8.0Not specified, 60% of theoretical sulfide demand>98[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the precipitation of heavy metals from an aqueous solution using this compound.

Materials and Reagents
  • Heavy metal-containing aqueous solution

  • This compound (Na₂S) stock solution (e.g., 1 M)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment (e.g., 1 M)

  • Sodium hydroxide (NaOH) for pH adjustment (e.g., 1 M)

  • pH meter

  • Stir plate and stir bar

  • Beakers or reaction vessel

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)

  • Drying oven

  • Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP))

Protocol
  • Characterization of the Influent:

    • Determine the initial concentration of the target heavy metal(s) in the aqueous solution using a suitable analytical technique (AAS, ICP, etc.).

    • Measure the initial pH of the solution.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 M). Due to the hygroscopic nature of solid this compound, it is recommended to prepare the solution fresh.

    • Safety Note: this compound is corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • pH Adjustment:

    • Transfer a known volume of the heavy metal-containing solution to a beaker or reaction vessel equipped with a stir bar.

    • Place the beaker on a stir plate and begin gentle agitation.

    • Slowly add acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to adjust the pH of the solution to the optimal range for the target metal, as indicated in the data table. For instance, for copper precipitation, adjust the pH to approximately 2.3 - 4.0[3].

    • Allow the pH to stabilize before proceeding.

  • Addition of this compound:

    • While continuously stirring, slowly add the this compound stock solution to the pH-adjusted heavy metal solution.

    • The amount of this compound to be added should be calculated based on the initial metal concentration and the desired molar ratio (e.g., a 1:1.75 metal ion to Na₂S molar ratio for efficient precipitation of Cu²⁺, Ni²⁺, and Zn²⁺)[3].

    • A precipitate of the metal sulfide should form immediately upon the addition of the this compound.

  • Precipitation and Reaction Time:

    • Continue stirring the solution for a specified reaction time to ensure complete precipitation. A reaction time of at least 60 minutes is generally recommended, though optimal times may vary[4].

  • Separation of the Precipitate:

    • After the reaction period, turn off the stirrer and allow the precipitate to settle.

    • Separate the solid metal sulfide precipitate from the liquid phase using filtration. Vacuum filtration is often efficient for this purpose.

    • Wash the collected precipitate with deionized water to remove any remaining soluble impurities.

  • Analysis of the Effluent:

    • Collect the filtrate (the treated liquid).

    • Measure the final concentration of the heavy metal(s) in the filtrate to determine the removal efficiency.

    • Measure the final pH of the filtrate.

  • Drying and Weighing of the Precipitate (Optional):

    • If quantification of the precipitated mass is required, dry the filter paper with the collected precipitate in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Precipitation cluster_2 Separation & Analysis A Characterize Influent (Metal Conc., pH) C Adjust pH of Influent A->C B Prepare Na2S Solution D Add Na2S Solution B->D C->D E Stir for Reaction Time D->E F Filter Precipitate E->F G Analyze Effluent (Metal Conc., pH) F->G H Dry & Weigh Precipitate (Optional) F->H

Caption: Experimental workflow for heavy metal precipitation.

Signaling Pathway of Heavy Metal Sulfide Precipitation

G cluster_0 Aqueous Phase cluster_1 Solid Phase Me Heavy Metal Ions (Me²⁺) MeS Metal Sulfide Precipitate (MeS) Me->MeS S Sulfide Ions (S²⁻) S->MeS Na2S This compound (Na₂S) Na2S->S Dissociation MeS->Me Low Solubility

Caption: Chemical pathway of metal sulfide precipitation.

References

Application Notes and Protocols: The Role of Sodium Sulfide in the Kraft Pulping Process

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kraft (or sulfate) process is the predominant method for chemical pulping of wood to produce strong paper products. The name "Kraft" is derived from the German word for "strength," highlighting a key characteristic of the pulp produced. The process involves digesting wood chips in an alkaline solution known as "white liquor," which contains sodium hydroxide (B78521) (NaOH) and sodium sulfide (B99878) (Na₂S) as its active components. Sodium sulfide plays a multifaceted and critical role in this process, significantly impacting delignification efficiency, pulp yield, and the strength of the resulting cellulose (B213188) fibers. These application notes provide a detailed overview of the function of this compound, quantitative data on its effects, and standardized protocols for evaluating key pulp properties.

Core Functions of this compound

This compound's primary role in the Kraft process is to enhance the rate and selectivity of delignification, the process of removing lignin (B12514952) from the wood matrix to liberate cellulose fibers. In the highly alkaline white liquor, this compound hydrolyzes to form sodium hydrosulfide (B80085) (NaSH) and sodium hydroxide (NaOH)[1].

Na₂S + H₂O ⇌ NaSH + NaOH

The hydrosulfide ion (HS⁻) is a powerful nucleophile that actively participates in the cleavage of ether bonds within the complex lignin polymer[2]. This action is crucial for breaking down the lignin into smaller, soluble fragments that can be washed away from the pulp.

The key functions of this compound can be summarized as:

  • Accelerated Delignification: The hydrosulfide ions (HS⁻) are more effective nucleophiles than hydroxide ions (OH⁻) alone. They specifically target and cleave the α- and β-aryl ether linkages in lignin, which are the most common bonds in this polymer. This accelerates the breakdown and solubilization of lignin[3]. The rate of delignification in the Kraft process is significantly higher compared to the soda process, which only uses sodium hydroxide[4].

  • Protection of Carbohydrates: this compound helps to minimize the degradation of cellulose and hemicellulose, the carbohydrate components of wood that give the pulp its strength. It achieves this by reacting with the reducing end groups of the carbohydrate chains, protecting them from the "peeling" reactions that are catalyzed by the alkaline conditions. This preservation of carbohydrate chain length results in a higher pulp viscosity and stronger paper products[5].

  • Reduction of Lignin Condensation: During pulping, reactive lignin fragments can re-condense into larger, insoluble molecules that are difficult to remove. Hydrosulfide ions react with these fragments, blocking the sites where condensation reactions would otherwise occur. This ensures that the depolymerized lignin remains soluble in the cooking liquor[6][7].

The concentration of this compound in the white liquor is expressed as "sulfidity," a critical process parameter that is carefully controlled to optimize the pulping process. Sulfidity is defined as the ratio of this compound to the total active alkali (sodium hydroxide + this compound), typically expressed as a percentage[1].

Data Presentation: Effect of Sulfidity on Pulp Properties

The sulfidity of the white liquor has a direct and measurable impact on the outcomes of the Kraft pulping process. The following tables summarize quantitative data from various studies on the effect of sulfidity on key pulp properties such as kappa number (a measure of residual lignin), pulp yield, and viscosity for both hardwood and softwood.

Table 1: Effect of Sulfidity on Hardwood (Eucalyptus) Kraft Pulping

Sulfidity (%)Active Alkali (%)Kappa NumberScreened Yield (%)Viscosity (dm³/kg)
020.017.947.4-
518.518.150.1-
1017.518.351.8-
1516.517.852.8-
2015.518.253.9-
2515.017.954.5-
3014.518.355.4-
3514.018.155.9-
4013.518.556.4-

Source: Adapted from Gomes & Silva Júnior (2020). Note: Pulping conditions were adjusted to achieve a target kappa number of 18 ± 0.9.

Table 2: Effect of Sulfidity on Softwood Kraft Pulping

Sulfidity (%)Effective Alkali (%)Cooking Time (min)Kappa NumberTotal Yield (%)Viscosity (mL/g)
35 (Reference)19.51203046.51150
8019.5603046.51250
8017.51203046.51250

Source: Adapted from a study on high sulfidity Kraft pulping. Note: The study aimed to maintain a constant kappa number to evaluate other property changes.

Experimental Protocols

Accurate and reproducible measurement of pulp properties is essential for research and quality control in the pulping industry. The following are detailed protocols for the determination of kappa number and pulp viscosity, based on internationally recognized standards.

Protocol 1: Determination of Kappa Number (Based on TAPPI T 236 om-13)

1. Scope and Principle: This method determines the relative hardness, bleachability, or degree of delignification of pulp. The kappa number is the volume in milliliters of 0.1 N potassium permanganate (B83412) (KMnO₄) solution consumed by one gram of moisture-free pulp under specified conditions. The results are corrected to a 50% consumption of the permanganate added.

2. Apparatus:

  • Agitator: A mechanical stirrer with a propeller-type blade.

  • Grinder: To disintegrate pulp samples.

  • Constant temperature water bath: Maintained at 25.0 ± 0.2 °C.

  • Beakers: 2000 mL.

  • Burettes: 50 mL.

  • Pipettes: 100 mL.

  • Stopwatch or timer.

  • Analytical balance: Accurate to 0.001 g.

3. Reagents:

  • Potassium permanganate solution (0.1000 ± 0.0005 N): Standardized.

  • Sodium thiosulfate (B1220275) solution (approx. 0.2 N): Standardized.

  • Potassium iodide solution (1.0 M).

  • Sulfuric acid solution (4.0 N).

  • Starch indicator solution (0.2%).

4. Procedure:

  • Sample Preparation: Weigh a quantity of pulp equivalent to 1 to 5 g of oven-dry pulp to the nearest 0.001 g. The amount should be chosen so that the consumption of potassium permanganate is between 30% and 70% of the amount added. Disintegrate the pulp sample in 500 mL of distilled water until free of fiber clots and lumps.

  • Reaction: Transfer the disintegrated pulp to a 2000 mL beaker. Add 295 mL of distilled water. Place the beaker in the constant temperature water bath at 25.0 °C and allow it to come to temperature.

  • Pipette 100 mL of 4.0 N sulfuric acid and 100 mL of 0.1 N potassium permanganate solution into a separate beaker and bring to 25.0 °C.

  • Add the acid and permanganate mixture to the pulp suspension. Start the stopwatch immediately. Rinse the beaker with a small amount of distilled water and add the rinsing to the reaction mixture. The total volume should be 1000 ± 5 mL.

  • Stir the mixture for 10.0 ± 0.5 minutes.

  • Titration: At the end of the 10-minute reaction time, terminate the reaction by adding 20 mL of 1.0 M potassium iodide solution.

  • Immediately after mixing, titrate the free iodine with the standardized 0.2 N sodium thiosulfate solution. Add the starch indicator near the end of the titration (when the solution becomes pale yellow). The endpoint is reached when the blue color disappears.

  • Blank Titration: Perform a blank titration using the same procedure but omitting the pulp.

5. Calculation: The kappa number (K) is calculated using the following formula:

K = (p * f) / w

where:

  • p = (b - a) * N / 0.1

  • f = correction factor for the permanganate consumption, obtained from a standard table in TAPPI T 236.

  • w = oven-dry weight of the pulp sample in grams.

  • b = volume of sodium thiosulfate consumed in the blank titration, in mL.

  • a = volume of sodium thiosulfate consumed in the sample titration, in mL.

  • N = normality of the sodium thiosulfate solution.

Protocol 2: Determination of Pulp Viscosity (Based on SCAN-CM 15:99)

1. Scope and Principle: This method determines the limiting viscosity number of pulp in a cupri-ethylenediamine (CED) solution. The viscosity of a cellulose solution is related to the average degree of polymerization of the cellulose molecules and is a measure of the extent of cellulose degradation during pulping and bleaching. The method involves measuring the efflux time of a dilute pulp solution in CED through a capillary viscometer.

2. Apparatus:

  • Capillary viscometer: Of a size that gives an efflux time for the solvent of at least 100 seconds.

  • Constant temperature water bath: Maintained at 25.0 ± 0.1 °C.

  • Dissolving bottles with stoppers.

  • Shaking device.

  • Pipettes and volumetric flasks.

  • Analytical balance: Accurate to 0.1 mg.

3. Reagents:

  • Cupri-ethylenediamine (CED) solution (1.00 ± 0.02 M in copper).

4. Procedure:

  • Sample Preparation: Weigh an amount of air-dried pulp that will give a final concentration in the range of 0.1 to 0.6 g/100 mL, depending on the expected viscosity. The pulp should be in a finely divided state.

  • Dissolution: Place the weighed pulp sample in a dissolving bottle. Add a specific volume of distilled water and allow the pulp to swell. Add the required volume of CED solution to achieve the desired final concentration. Purge the bottle with nitrogen, seal it, and shake until the pulp is completely dissolved. This may take several hours.

  • Viscosity Measurement: Place the dissolving bottle in the constant temperature water bath to equilibrate to 25.0 °C.

  • Transfer the pulp solution into the capillary viscometer, which is also placed in the constant temperature water bath.

  • Allow the solution to stand in the viscometer for at least 5 minutes to reach thermal equilibrium.

  • Measure the efflux time by drawing the solution up above the upper timing mark and then allowing it to flow down. Record the time it takes for the meniscus to pass between the two timing marks. Repeat the measurement until two consecutive readings agree within 0.2 seconds.

  • Solvent Efflux Time: Measure the efflux time of the CED solvent in the same viscometer.

5. Calculation: The limiting viscosity number (intrinsic viscosity) [η] is calculated using the Martin's equation or from tables provided in the standard, based on the relative viscosity (η_rel = efflux time of solution / efflux time of solvent) and the concentration of the pulp solution.

Visualizations

Signaling Pathway for Lignin Delignification

The following diagram illustrates the key chemical reactions involved in the cleavage of a β-O-4 ether linkage in a phenolic lignin unit by the hydrosulfide ion during Kraft pulping.

Lignin_Delignification Lignin Phenolic Lignin Unit (β-O-4 Linkage) QuinoneMethide Quinone Methide Intermediate Lignin->QuinoneMethide Deprotonation OH_minus OH⁻ OH_minus->Lignin Episulfide Episulfide Intermediate QuinoneMethide->Episulfide Nucleophilic Attack HS_minus HS⁻ (from Na₂S) HS_minus->QuinoneMethide Cleavage Cleavage of β-O-4 Bond Episulfide->Cleavage Rearrangement SolubleLignin Soluble Lignin Fragments Cleavage->SolubleLignin PreservedCellulose Preserved Cellulose Cleavage->PreservedCellulose

Caption: Key reaction pathway in Kraft delignification.

Experimental Workflow for Kraft Pulping Evaluation

This diagram outlines the logical flow of an experimental procedure to evaluate the effect of varying sulfidity on Kraft pulp properties.

Pulping_Workflow Start Start: Wood Chips Pulping Kraft Pulping (Varying Sulfidity) Start->Pulping Washing Pulp Washing and Screening Pulping->Washing Yield Determine Pulp Yield Washing->Yield Kappa Kappa Number Analysis (TAPPI T 236) Washing->Kappa Viscosity Viscosity Measurement (SCAN-CM 15:99) Washing->Viscosity Data Data Analysis and Comparison Yield->Data Kappa->Data Viscosity->Data

Caption: Workflow for evaluating Kraft pulping variables.

References

Microwave-Assisted Synthesis of Sodium Sulfide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of sodium sulfide (B99878) (Na₂S) utilizing microwave-assisted heating. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, enhanced safety by avoiding the use of elemental sodium, and the production of high-purity materials. The protocols described herein are based on the facile method developed by El-Shinawi et al. (2018).[1][2][3][4][5][6][7][8][9]

Introduction

Sodium sulfide is a crucial inorganic compound with wide-ranging applications in various fields, including the manufacturing of dyes, textiles, and organic intermediates. In the realm of drug development and materials science, high-purity this compound is of particular interest, especially for the development of sodium-ion batteries.

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods in inorganic chemistry.[4] The primary advantages of this technology include rapid and uniform heating, which can lead to significant reductions in reaction time and improvements in product yield and purity.[4] Microwave energy directly interacts with polar molecules in the reaction mixture, resulting in efficient and instantaneous localized superheating that is difficult to achieve with traditional methods.[4]

This protocol details a microwave-assisted thermal treatment of a sodium and sulfur solution in tetraglyme, a high-boiling point ether, to produce anhydrous this compound at temperatures significantly lower than traditional carbothermic reduction or direct elemental reactions.

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative parameters for the microwave-assisted synthesis of this compound.

ParameterValueReference
Reactants Elemental Sulfur, Sodium tert-butoxide[2]
Solvent Tetraglyme[1][2][5][7][8]
Molar Ratio (S:NaOtBu) 1:2[2]
Reaction Temperature 200 °C[1][2][5][7][8]
Reaction Time 30 minutes[2]
Microwave Synthesizer CEM Discover SP (2.45 GHz)[2]
Product High-purity anhydrous this compound (Na₂S)[1][2][3][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.

Materials:

  • Elemental Sulfur (S, powder)

  • Sodium tert-butoxide (NaOtBu)

  • Tetraglyme (tetraethylene glycol dimethyl ether)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Argon gas (or other inert gas)

  • 10 mL microwave reaction tube with a stir bar

  • Microwave synthesizer (e.g., CEM Discover SP)

  • Schlenk line or glovebox for inert atmosphere operations

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture (under inert atmosphere):

    • In a glovebox or under a stream of argon, dissolve elemental sulfur and sodium tert-butoxide in a 1:2 molar ratio in tetraglyme. A typical concentration is approximately 0.1 M of sulfur.

    • Stir the mixture at room temperature for 30 minutes until a clear green solution is obtained.[2]

  • Microwave Irradiation:

    • Transfer 5 mL of the prepared solution into a 10 mL microwave reaction tube containing a magnetic stir bar.[2]

    • Seal the tube and place it in the microwave synthesizer.

    • Set the reaction temperature to 200 °C and the reaction time to 30 minutes.[2]

    • Initiate the microwave irradiation program.

  • Product Isolation and Purification (under inert atmosphere):

    • After the reaction is complete and the vessel has cooled to room temperature, a yellow-brown solid precipitate will be observed in a colorless mother liquor.

    • Transfer the reaction tube back into the glovebox or maintain an inert atmosphere.

    • Separate the solid product from the supernatant by centrifugation.

    • Wash the precipitate thoroughly with anhydrous tetrahydrofuran (3 x 3 mL) to remove any unreacted starting materials and solvent residues.[2]

    • After the final wash, decant the THF.

  • Drying:

    • Dry the resulting solid product under vacuum at 100 °C for 2 hours to obtain the final, high-purity anhydrous this compound.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

MicrowaveSynthesisWorkflow A Reactant Preparation (S + NaOtBu in Tetraglyme) B Microwave Irradiation (200 °C, 30 min) A->B Transfer to Microwave Tube C Product Isolation (Centrifugation) B->C Cooling D Purification (THF Washing) C->D E Drying (Vacuum Oven) D->E F Anhydrous Na₂S E->F

Caption: Workflow for the microwave-assisted synthesis of this compound.

Logical Relationship of Synthesis Parameters

This diagram shows the relationship between the key experimental parameters and the desired outcome.

SynthesisParameters Reactants S + NaOtBu Outcome High-Purity Na₂S Reactants->Outcome Solvent Tetraglyme Solvent->Outcome Microwave Microwave Energy Temperature 200 °C Microwave->Temperature Time 30 min Microwave->Time Temperature->Outcome Time->Outcome

Caption: Key parameters influencing this compound synthesis.

References

Application Notes and Protocols: Sodium Sulfide in Leather Dehairing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium sulfide (B99878) (Na₂S) is a critical chemical agent in the leather manufacturing industry, primarily utilized during the initial "beamhouse" operations of dehairing and liming.[1] Its principal function is the removal of hair, epidermis, and other keratinous materials from raw animal hides and skins.[2] As a potent reducing agent, sodium sulfide efficiently breaks down keratin (B1170402), the primary protein in hair, without causing significant damage to the collagen fibers that constitute the leather matrix.[1][3] This selective action is fundamental to producing a clean grain surface, which is essential for manufacturing high-quality leather.[4]

These application notes provide a detailed overview of the chemical mechanisms, quantitative parameters, and standardized protocols for the use of this compound in leather dehairing. The information is intended for researchers and scientists in materials science and chemical processing to understand and replicate these fundamental leather production stages in a laboratory or industrial setting.

Chemical Mechanism of Action

The efficacy of this compound in the dehairing process stems from its ability to cleave the disulfide bonds (-S-S-) that provide structural integrity to keratin.[1] In an aqueous alkaline solution, this compound hydrolyzes to form sodium hydrosulfide (B80085) (NaHS) and sodium hydroxide (B78521) (NaOH), creating a highly alkaline and reductive environment. The hydrosulfide ions (HS⁻) act as the primary reducing agent, attacking the disulfide cross-links in the keratin protein structure and converting them into thiol groups (-SH).[1] This chemical transformation weakens the keratin, causing the hair structure to break down and dissolve or loosen from the hide, facilitating its mechanical removal.[1][5]

cluster_0 Keratin Structure (Before Na2S) cluster_1 Keratin Structure (After Na2S) K1 Keratin Chain K2 Keratin Chain K1->K2 Disulfide Bond (-S-S-) Na2S This compound (Na₂S) + H₂O K3 Keratin Chain (-SH) K4 Keratin Chain (-SH) Na2S->K3 Reductive Cleavage Na2S->K4

Fig. 1: Mechanism of Keratin Degradation by this compound.

Quantitative Parameters for Dehairing Processes

The effectiveness of the dehairing process is dependent on a controlled balance of several key parameters, including chemical concentrations, pH, temperature, and processing time. These parameters vary based on the type of hide, the desired final leather characteristics, and the specific process employed (e.g., hair-burning vs. hair-saving).

Table 1: Typical Chemical Concentrations for Bovine Hide Dehairing (Based on percentage of raw hide weight)

Chemical AgentProcess TypeConcentration Range (%)PurposeCitations
This compound (Na₂S) Hair-Burn (Conventional)2.0 - 3.0%Primary dehairing agent, dissolves hair[6][7]
Hair-Save1.0 - 1.5%Loosens hair at the root for recovery[6][8]
Paint (Sheepskins)5.0 - 20.0%Applied as a paste to the flesh side[9]
Calcium Hydroxide (Lime) Hair-Burn & Hair-Save1.0 - 10.0%Creates alkalinity, swells collagen fibers[10][11][12]
Sodium Hydrosulfide (NaHS) Hair-Burn & Hair-Save0.5 - 1.0%Reduces swelling, assists in dehairing[10][13]
Enzymes (Proteases) Enzyme-Assisted0.2 - 1.0%Reduces sulfide usage, assists in hair loosening[13][14]

Table 2: Key Operational Parameters in Dehairing

ParameterTypical RangeInfluence on ProcessCitations
pH 12.0 - 13.0High alkalinity is essential for keratin breakdown and collagen swelling.[10][15]
Temperature 16 - 27 °CHigher temperatures accelerate chemical reactions but can risk collagen damage.[10]
Float Volume (Water) 150 - 300%Affects chemical concentration and mechanical action. Short floats increase chemical efficiency.[7][10]
Process Duration 6 - 18 hoursVaries with hide thickness, chemical concentration, and machinery.[10][13]

Experimental Protocols

The following are generalized laboratory-scale protocols for two common dehairing methods. All percentages are based on the weight of the soaked hides.

Protocol 1: Conventional Hair-Burn Dehairing

This method completely dissolves the hair into the processing float.

Materials and Equipment:

  • Rawhide pieces (e.g., bovine, goat)

  • This compound (fused, 60% flakes)

  • Hydrated lime (Ca(OH)₂)

  • Laboratory drum or paddle

  • Water (controlled temperature)

  • pH meter

Methodology:

  • Soaking: Soak the rawhide in 200-300% water with a bactericide for 12-24 hours to rehydrate and clean it.

  • Draining: Drain the soaking float completely.

  • Dehairing Float Preparation: Add 150-200% water at 20-25°C to the drum.

  • Liming: Add 2.0-3.0% hydrated lime and drum for 30 minutes to create a uniform slurry.

  • Sulfide Addition: Add 2.0-2.5% this compound. Drum intermittently (e.g., 10 minutes every hour) for 12-18 hours. The pH should be maintained above 12.5.[15]

  • Hair Removal Check: Periodically check for hair removal. The hair should be completely dissolved, and the grain surface should feel smooth.

  • Washing: Drain the dehairing liquor and wash the hides thoroughly with water to remove residual chemicals and dissolved hair pulp.

  • Fleshing: The hides are now ready for mechanical fleshing to remove subcutaneous tissue.

start Start: Raw Hide soaking Soaking (12-24h) start->soaking liming Liming: Add Water + Lime soaking->liming dehairing Dehairing: Add this compound liming->dehairing drumming Intermittent Drumming (12-18h, pH > 12.5) dehairing->drumming washing Drain & Wash drumming->washing fleshing Mechanical Fleshing washing->fleshing end End: Dehaired Pelt fleshing->end

Fig. 2: Experimental Workflow for Hair-Burn Dehairing.
Protocol 2: Hair-Save Dehairing

This method immunizes the hair shaft and attacks only the root, allowing intact hair to be recovered.[4]

Materials and Equipment:

  • Same as Protocol 1, plus a filtration system (e.g., screen) to recover hair.

Methodology:

  • Soaking: Perform soaking as described in Protocol 1.

  • Immunization: Add 100-150% water and 1.5% hydrated lime to the drum. Run for 45-60 minutes. This step makes the mature hair keratin more resistant to chemical attack.[4][13]

  • Hair Loosening: Add 1.0-1.5% this compound and continue to drum for 90-120 minutes.[13] This targets the immature keratin at the hair root.

  • Hair Recovery: Drain the liquor through a screen to separate and collect the loosened, intact hair. The liquor can be recycled back into the drum.

  • Reliming: Add water to 180-200% and an additional 2.0% hydrated lime. Drum for 8-10 hours to complete the liming process and open the collagen fiber structure.[8]

  • Washing and Fleshing: Drain the reliming liquor and proceed with washing and fleshing as described in Protocol 1.

Role in Tanning Preparation

The dehairing and liming process is not solely for hair removal; it is a crucial preparatory step for tanning. The alkaline conditions (pH 12-13) created by lime and this compound cause the collagen fiber bundles in the hide to swell and open up.[2][16] This process, known as "plumping," removes interfibrillary proteins and fats, creating more surface area and pathways for tanning agents (like chromium salts or vegetable tannins) to penetrate the hide structure uniformly in subsequent stages.[1][2] Insufficient opening of the fiber structure at this stage can lead to uneven tanning and defects in the final leather.

cluster_beamhouse Beamhouse Operations cluster_tanyard Tanyard Operations Dehairing Dehairing & Liming (Na₂S + Lime) Result1 Outcome: - Hair is Removed - Collagen Swells (Plumping) - pH is High (Alkaline) Dehairing->Result1 Deliming Deliming & Bating (pH Lowered) Dehairing->Deliming Prepares Hide for pH Reduction Pickling Pickling (Acidification) Deliming->Pickling Tanning Tanning (e.g., Chrome Tanning) Pickling->Tanning

References

Application Notes and Protocols for the Synthesis of Thioethers using Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thioethers (sulfides) utilizing sodium sulfide (B99878) as the sulfur source. The methodologies outlined herein are foundational for the construction of carbon-sulfur bonds, a critical linkage in numerous pharmaceutical compounds and functional materials.

Introduction

Thioethers are a vital class of organosulfur compounds characterized by a C-S-C linkage. Their synthesis is a cornerstone of medicinal and materials chemistry. While various methods exist for their preparation, the use of sodium sulfide (Na₂S) offers a direct and economical route for the synthesis of symmetrical thioethers from alkyl halides. This approach, often enhanced by phase-transfer catalysis (PTC), provides a robust platform for generating these valuable molecules. This document details the experimental setup, protocols, and quantitative data for the synthesis of both symmetrical and unsymmetrical thioethers.

Synthesis of Symmetrical Thioethers

The most direct application of this compound in thioether synthesis is the reaction with two equivalents of an alkyl halide to produce a symmetrical thioether (R-S-R). This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.

General Reaction Scheme:

2 R-X + Na₂S → R-S-R + 2 NaX

(Where R = alkyl group; X = halide)

Experimental Protocol 1: Standard Synthesis of Symmetrical Dialkyl Sulfides

This protocol describes a general method for the synthesis of symmetrical thioethers in a homogenous solvent system.

Materials:

  • Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)

  • This compound nonahydrate (Na₂S·9H₂O)

  • Anhydrous ethanol (B145695) or Dimethylformamide (DMF)

  • Diatomaceous earth (for filtration)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound nonahydrate (0.5 mol equivalent) in a minimal amount of water, followed by the addition of ethanol or DMF.

  • To this solution, add the alkyl halide (1.0 mol equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Phase-Transfer Catalysis (PTC) for Symmetrical Thioether Synthesis

Phase-transfer catalysis is highly effective for reactions involving reagents in immiscible phases, such as aqueous this compound and an organic solution of an alkyl halide. The PTC facilitates the transfer of the sulfide anion into the organic phase.

Materials:

  • Alkyl halide

  • This compound nonahydrate (Na₂S·9H₂O)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, Aliquat® 336)

  • Organic solvent (e.g., toluene, chlorobenzene)

  • Sodium hydroxide (B78521) (optional, for adjusting pH)

Procedure:

  • Prepare an aqueous solution of this compound nonahydrate in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Add the phase-transfer catalyst (1-5 mol%) to the aqueous solution.

  • In a separate vessel, dissolve the alkyl halide in the chosen organic solvent.

  • Add the organic solution of the alkyl halide to the aqueous phase with vigorous stirring.

  • Heat the biphasic mixture to the desired temperature (e.g., 50-90 °C) and maintain for 1-4 hours. The reaction progress can be monitored by GC or TLC analysis of the organic phase.

  • After the reaction is complete, cool the mixture to room temperature and allow the phases to separate.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting thioether by vacuum distillation or column chromatography.

Quantitative Data for Symmetrical Thioether Synthesis
Alkyl HalideSulfur SourceCatalystSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideNa₂S·9H₂OTBABToluene/Water802>90
n-Butyl BromideNa₂S·9H₂OAliquat® 336Chlorobenzene/Water75385-95
Allyl BromideNa₂S·9H₂OMPTCDichloromethane/Water40194 (with ultrasound)
Ethyl BromideNa₂S·9H₂ONoneEthanolReflux470-80

Data compiled from various literature sources. Yields are for isolated products.

Synthesis of Unsymmetrical Thioethers

The synthesis of unsymmetrical thioethers (R-S-R') using this compound is more complex as it requires sequential alkylation. A common strategy involves the in-situ generation of a thiolate (RS⁻) followed by reaction with a second, different alkyl halide. However, the formation of symmetrical byproducts is a common challenge.

Experimental Protocol 3: One-Pot, Two-Step Synthesis of Unsymmetrical Benzyl Thioethers

This protocol is adapted from methodologies developed for the synthesis of unsymmetrical thioethers avoiding the isolation of malodorous thiols.[1]

Materials:

  • First alkyl halide (R-X, e.g., a benzyl halide)

  • Second alkyl halide (R'-X, a more reactive primary halide)

  • Sodium hydrosulfide (B80085) (NaSH) or this compound (Na₂S)

  • Phase-transfer catalyst (e.g., TBAB)

  • Solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, NaOH)

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve sodium hydrosulfide (or this compound) in the solvent. Add the first alkyl halide (R-X) and stir at a controlled temperature (e.g., 0-25 °C) to form the thiolate in situ. The reaction progress should be monitored to ensure complete consumption of the initial alkyl halide.

  • Second Alkylation: Once the thiolate formation is complete, add the second, more reactive alkyl halide (R'-X) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography to separate the desired unsymmetrical thioether from any symmetrical byproducts.

Quantitative Data for Unsymmetrical Thioether Synthesis
First Alkyl Halide (R-X)Second Alkyl Halide (R'-X)Sulfur SourceCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideEthyl BromideNaSHK₂CO₃DMF25470-85
4-Methoxybenzyl ChlorideMethyl IodideNaSHNaOHAcetonitrile25375-90

Yields are illustrative and can vary based on the reactivity of the alkyl halides and reaction conditions.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows.

Diagram 1: Synthesis of Symmetrical Thioethers

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Na2S in Solvent B Add Alkyl Halide (R-X) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Aqueous Workup (Extraction) D->E F Dry & Concentrate E->F G Purify (Distillation/Chromatography) F->G H Symmetrical Thioether (R-S-R) G->H

Caption: Workflow for symmetrical thioether synthesis.

Diagram 2: Phase-Transfer Catalysis Workflow

G cluster_phases Biphasic System Setup Aq Aqueous Phase: Na2S + PTC React Combine Phases & Heat with Vigorous Stirring Aq->React Org Organic Phase: Alkyl Halide in Solvent Org->React Monitor Monitor Organic Phase (GC/TLC) React->Monitor Separate Phase Separation Monitor->Separate Workup Wash & Dry Organic Layer Separate->Workup Purify Purification Workup->Purify Product Symmetrical Thioether Purify->Product

Caption: Workflow for PTC-mediated thioether synthesis.

Diagram 3: One-Pot Unsymmetrical Thioether Synthesis

G A Step 1: Thiolate Formation B Add NaSH to Solvent A->B C Add First Alkyl Halide (R-X) B->C D Monitor for complete consumption of R-X C->D E Step 2: Second Alkylation D->E F Add Second Alkyl Halide (R'-X) E->F G Stir to completion F->G H Workup & Purification G->H I Unsymmetrical Thioether (R-S-R') H->I

References

Application Notes and Protocols: Sodium Sulfite as an Oxygen Scavenger in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the topic specifies sodium sulfide (B99878), the predominant and industrially accepted chemical for oxygen scavenging in water treatment is sodium sulfite (B76179) (Na₂SO₃) . Sodium sulfide (Na₂S) is less commonly used for this purpose due to its strong odor and different reaction characteristics. This document will focus on the application of sodium sulfite as per extensive industry and research documentation.

Sodium sulfite is a widely utilized oxygen scavenger in water treatment, particularly for boiler feedwater, to prevent corrosion.[1][2][3][4][5] Dissolved oxygen is a primary contributor to metallic corrosion, which can lead to costly equipment failure and downtime.[2][6] Sodium sulfite chemically reacts with dissolved oxygen to form sodium sulfate, a more stable compound, thereby reducing the corrosive potential of the water.[1][7]

Data Presentation

The following tables summarize key quantitative data for the application of sodium sulfite as an oxygen scavenger.

Table 1: Stoichiometric and Practical Dosage of Sodium Sulfite

ParameterValueReference
Theoretical Stoichiometric Ratio (Sodium Sulfite to Oxygen)7.88 ppm Na₂SO₃ per 1 ppm O₂[8]
Practical Dosage (Commercial Grade Sodium Sulfite)~8 ppm of sodium bisulfite to remove 1 ppm of dissolved oxygen.[6]
Recommended Residual Sulfite (SO₃²⁻) in Boiler Water30-60 ppm[6]
Conversion: 1 ml/L Dissolved Oxygen1.43 mg/L (ppm)[1]

Table 2: Factors Influencing the Reaction Rate of Sodium Sulfite with Oxygen

FactorEffect on Reaction RateNotesReference
Temperature Increased temperature significantly increases the reaction rate.The reaction is slower at lower temperatures.[1][4]
pH Optimal pH range is typically alkaline.Sodium sulfite solutions are alkaline (pH 9-10 for a 1% solution).[1]
Catalysts Presence of catalysts like cobalt, copper, iron, manganese, or nickel salts dramatically increases the reaction rate.Catalyzed sodium sulfite can react almost instantaneously even in cold water.[1][2][5]
Inhibitors Certain substances can slow down the reaction.Examples include some alcohols, phenols, amines, and thiosulfate.[1]
Concentration Higher concentrations of reactants lead to a faster reaction.Maintaining an excess of sodium sulfite is standard practice.[1]

Experimental Protocols

Protocol 1: Determination of Dissolved Oxygen Reduction by Sodium Sulfite

Objective: To quantify the effectiveness of sodium sulfite in removing dissolved oxygen from a water sample.

Materials:

  • Dissolved Oxygen (DO) meter with a probe

  • Airtight reaction vessel (e.g., glass bottle with a septum)

  • Magnetic stirrer and stir bar

  • Syringes for sample and reagent injection

  • Sodium sulfite solution (e.g., 1% w/v)

  • Deionized water

  • Nitrogen gas (optional, for de-aeration)

Procedure:

  • Sample Preparation: Fill the reaction vessel with the water sample to be tested, leaving minimal headspace to reduce atmospheric oxygen contamination.

  • Initial DO Measurement: Place the DO probe into the vessel and record the initial dissolved oxygen concentration.

  • Sodium Sulfite Addition: Using a syringe, inject a calculated volume of the sodium sulfite solution into the reaction vessel. The amount should be based on the initial DO level and the desired residual concentration.

  • Reaction: Start the magnetic stirrer to ensure thorough mixing.

  • Monitoring DO Levels: Record the dissolved oxygen concentration at regular time intervals (e.g., every minute) until the reading stabilizes at or near zero.

  • Data Analysis: Plot the dissolved oxygen concentration as a function of time to determine the reaction rate.

Protocol 2: Evaluation of Catalyzed vs. Uncatalyzed Sodium Sulfite

Objective: To compare the reaction rates of catalyzed and uncatalyzed sodium sulfite.

Materials:

  • Same as Protocol 1

  • Catalyzed sodium sulfite solution (containing a catalyst like cobalt chloride)

  • Uncatalyzed sodium sulfite solution

Procedure:

  • Perform Protocol 1 using the uncatalyzed sodium sulfite solution and record the time taken to reach a stable low DO level.

  • Thoroughly clean the reaction vessel.

  • Repeat Protocol 1 with a fresh water sample and the catalyzed sodium sulfite solution.

  • Comparison: Compare the reaction rate curves and the time required for complete oxygen removal for both catalyzed and uncatalyzed solutions. It is expected that catalyzed sodium sulfite will remove oxygen significantly faster.[5]

Visualizations

Chemical_Reaction_Pathway Na2SO3 2Na₂SO₃ (Sodium Sulfite) Na2SO4 2Na₂SO₄ (Sodium Sulfate) Na2SO3->Na2SO4 + O₂ O2 O₂ (Dissolved Oxygen) O2->Na2SO4

Caption: Chemical reaction of sodium sulfite with dissolved oxygen.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Water Sample D Measure Initial DO A->D B Calibrate DO Meter B->D C Prepare Sodium Sulfite Solution E Add Sodium Sulfite C->E D->E F Monitor DO Levels Over Time E->F G Plot DO vs. Time F->G H Calculate Reaction Rate G->H

Caption: Workflow for evaluating oxygen scavenger efficiency.

Application_Logic Start Start Water Treatment MeasureDO Measure Dissolved Oxygen Start->MeasureDO CheckDO DO > Target? MeasureDO->CheckDO InjectSulfite Inject Sodium Sulfite CheckDO->InjectSulfite Yes MonitorResidual Monitor Sulfite Residual CheckDO->MonitorResidual No InjectSulfite->MonitorResidual CheckResidual Residual in Range? MonitorResidual->CheckResidual AdjustDosage Adjust Dosage CheckResidual->AdjustDosage No End Continue Monitoring CheckResidual->End Yes AdjustDosage->InjectSulfite

Caption: Logical flow for sodium sulfite application in water treatment.

References

Application Notes and Protocols: The Role of Sodium Sulfide in Sulfur D Dyes Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the critical role of sodium sulfide (B99878) (Na₂S) in the manufacturing and application of sulfur dyes. Sulfur dyes are a cost-effective class of dyes primarily used for cellulosic fibers like cotton, known for their good wash-fastness. Sodium sulfide is a key reagent, acting as both a reducing agent and a solubilizing agent, enabling the otherwise insoluble dye to be applied to the textile substrate. These notes cover the fundamental chemistry, manufacturing processes, experimental protocols for dyeing, and the challenges associated with the complex and often not fully understood nature of sulfur dye chemistry.

Introduction

Sulfur dyes are complex mixtures of sulfur-containing aromatic compounds.[1][2][3] Their synthesis involves the reaction of aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide at elevated temperatures.[1][2][3] A defining characteristic of sulfur dyes is their insolubility in water, which necessitates a reduction step to a water-soluble "leuco" form for dyeing.[1][3][4] this compound is the primary reagent used to achieve this transformation.[1][4] This document will detail the multifaceted role of this compound in this process.

Role of this compound

This compound plays two primary roles in the context of sulfur dyes:

  • In Dye Synthesis: In the manufacturing of many sulfur dyes, this compound, often in the form of sodium polysulfide (Na₂Sₓ), acts as the sulfurizing agent.[2][3] It reacts with aromatic intermediates to introduce the sulfur linkages that are integral to the chromophore of the dye.[1] The exact chemical reactions are complex and not always well understood, leading to polymeric structures of indeterminate composition.[1][5][6]

  • In Dye Application (Dyeing): This is the most critical and well-understood role of this compound. Sulfur dyes in their pigment form are insoluble in water.[1][4] To apply them to a substrate, they must be converted to their water-soluble leuco form. This compound acts as the reducing agent that breaks the disulfide (-S-S-) bonds within the dye molecule, forming thiol (-SH) groups.[1][3] In the alkaline medium of the dyebath, these thiols form sodium thiolates (-SNa), which are soluble in water and have an affinity for cellulosic fibers.[1][2]

Manufacturing of Sulfur Dyes: A General Overview

The production of sulfur dyes generally involves two main stages:

  • Thionation (Sulfurization): This stage involves the synthesis of the crude dye. An aromatic intermediate, such as an amine, phenol (B47542), or nitro compound, is heated with a source of sulfur, which is typically a mixture of sulfur and this compound (forming sodium polysulfide in situ).[2][3] This process can be carried out by either a "baking" method (dry fusion) or a "boiling" method (in a solvent).[5]

  • Finishing: The crude, insoluble dye from the thionation step is then processed to a commercial form. This may involve grinding, pasting, or pre-reducing the dye to a liquid form for ease of use.

Example: Synthesis of Sulfur Black 1

Sulfur Black 1 is one of the most widely produced sulfur dyes.[5] It is typically synthesized from 2,4-dinitrophenol (B41442).[1] While detailed, reproducible laboratory protocols with quantitative yields are scarce in public literature due to the complex and proprietary nature of the manufacturing process, the general steps are understood to be:

  • Preparation of Sodium Polysulfide: Sulfur is dissolved in a hot aqueous solution of this compound to form sodium polysulfide.

  • Reaction with 2,4-Dinitrophenol: The 2,4-dinitrophenol is reacted with the sodium polysulfide solution under heating.[1] During this reaction, the nitro groups are reduced to amino groups, and sulfur linkages are formed, creating a complex polymeric dye structure.[1]

  • Precipitation and Isolation: The resulting dye is insoluble and is precipitated, filtered, and washed.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of a Sulfur Dye (Illustrative)

This protocol is a generalized representation based on patent literature and should be optimized for specific outcomes.

Materials:

  • Aromatic amine or phenol (e.g., p-aminophenol)

  • Sulfur powder

  • This compound (Na₂S·9H₂O)

  • Water

  • Hydrochloric acid (for precipitation)

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve this compound in water. Slowly add sulfur powder to the solution while heating and stirring to form a dark sodium polysulfide solution.

  • Thionation: Add the aromatic intermediate (e.g., p-aminophenol) to the sodium polysulfide solution. Heat the mixture to reflux and maintain for several hours. The reaction mixture will become a deep color.

  • Precipitation: After the reaction is complete, cool the mixture and slowly add hydrochloric acid to precipitate the insoluble sulfur dye.

  • Isolation and Washing: Filter the precipitate and wash thoroughly with water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the resulting dye powder in an oven at a controlled temperature.

Protocol 2: Application of a Sulfur Dye to Cotton Fabric

Materials:

  • Sulfur dye powder

  • This compound (Na₂S·9H₂O)

  • Soda ash (Sodium carbonate, Na₂CO₃)

  • Sodium chloride (NaCl)

  • Cotton fabric

  • Wetting agent (optional)

  • Oxidizing agent (e.g., sodium dichromate or hydrogen peroxide)

Procedure:

  • Preparation of the Dyebath:

    • In a stainless steel vessel, create a paste of the sulfur dye powder with a small amount of water and a wetting agent.

    • In a separate container, dissolve the required amount of this compound in hot water.

    • Add the dissolved this compound to the dye paste and stir well. Heat the mixture to a boil for a few minutes to ensure complete reduction and dissolution of the dye to its leuco form.

    • Fill the main dyebath with water and add soda ash to achieve an alkaline pH. Add the prepared dye solution to the dyebath.

  • Dyeing:

    • Introduce the wetted cotton fabric into the dyebath.

    • Raise the temperature of the dyebath to 90-95°C.[1]

    • Gradually add sodium chloride to the dyebath to promote the exhaustion of the dye onto the fabric.

    • Continue dyeing at this temperature for 45-60 minutes.

  • Oxidation:

    • After dyeing, remove the fabric from the dyebath and rinse with water.

    • The leuco dye on the fabric needs to be oxidized back to its insoluble form. This can be achieved by:

      • Air Oxidation: Exposing the fabric to air.

      • Chemical Oxidation: Treating the fabric in a separate bath containing an oxidizing agent like sodium dichromate or hydrogen peroxide.

  • Soaping and Final Rinsing:

    • After oxidation, the fabric is soaped at a high temperature to remove any unfixed dye and improve fastness properties.

    • Finally, the fabric is thoroughly rinsed with water and dried.

Data Presentation

Table 1: Typical Reagent Concentrations for Sulfur Dyeing of Cotton

ReagentConcentrationPurpose
Sulfur Dye1-10% (on weight of fabric)Colorant
This compound5-20 g/LReducing and solubilizing agent
Soda Ash2-5 g/LTo maintain alkaline pH
Sodium Chloride10-30 g/LTo promote dye exhaustion
Wetting Agent0.5-1 g/LTo ensure even wetting of the fabric
Oxidizing Agent1-5 g/LTo convert the leuco dye back to its insoluble form

Visualizations

Signaling Pathways and Workflows

Sulfur_Dye_Synthesis_Workflow cluster_synthesis Dye Synthesis Aromatic_Intermediate Aromatic Intermediate (e.g., p-aminophenol) Thionation Thionation (Heating/Refluxing) Aromatic_Intermediate->Thionation Sodium_Polysulfide Sodium Polysulfide (from Na2S + S) Sodium_Polysulfide->Thionation Crude_Dye Crude Insoluble Sulfur Dye Thionation->Crude_Dye Precipitation Precipitation (Acidification) Crude_Dye->Precipitation Purification Filtration & Washing Precipitation->Purification Final_Dye Sulfur Dye Pigment Purification->Final_Dye

Caption: Generalized workflow for the synthesis of a sulfur dye.

Dyeing_Process_Workflow Dye_Pigment Insoluble Sulfur Dye (D-S-S-D) Reduction Reduction (in alkaline dyebath) Dye_Pigment->Reduction Na2S This compound (Na2S) Reducing Agent Na2S->Reduction Leuco_Dye Soluble Leuco Dye (D-SNa) Reduction->Leuco_Dye Dyeing Dyeing (Adsorption onto fabric) Leuco_Dye->Dyeing Fabric Cellulosic Fabric Fabric->Dyeing Dyed_Fabric_Leuco Fabric with Leuco Dye Dyeing->Dyed_Fabric_Leuco Oxidation Oxidation (Air or Chemical) Dyed_Fabric_Leuco->Oxidation Final_Dyed_Fabric Dyed Fabric with Insoluble Dye Oxidation->Final_Dyed_Fabric

Caption: Workflow for the application of sulfur dyes in textile dyeing.

Chemical_Transformation Insoluble_Dye Insoluble Sulfur Dye D-S-S-D Soluble_Leuco Soluble Leuco Dye 2 D-SNa Insoluble_Dye->Soluble_Leuco Reduction Reduction + 2Na2S (Reduction) Soluble_Leuco->Insoluble_Dye Oxidation Oxidation - 2Na+ + [O] (Oxidation)

Caption: The key chemical transformation of a sulfur dye during the dyeing process.

Conclusion

This compound is an indispensable chemical in the manufacturing and application of sulfur dyes. Its primary function as a reducing agent allows for the temporary solubilization of the dye, a critical step for its application to cellulosic fibers. While the synthesis of sulfur dyes often involves complex and proprietary processes, the principles of their application are well-established. The protocols and data presented here provide a foundational understanding for researchers and professionals working with this important class of dyes. Further research into more environmentally friendly reducing agents and more defined synthetic pathways for sulfur dyes is an ongoing area of development in the field.

References

Application Notes and Protocols for the Fabrication of Cathodes for Sodium-Sulfur Batteries Using Sodium Sulfide (Na₂S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of sodium sulfide (B99878) (Na₂S)-based cathodes for room-temperature sodium-sulfur (Na-S) batteries. The use of Na₂S as a cathode material is a promising strategy to overcome the challenges associated with elemental sulfur cathodes, such as the shuttle effect of polysulfides and the requirement for a metallic sodium anode.[1][2] By starting with the fully sodiated form, Na₂S cathodes can be paired with sodium-free anodes like hard carbon, enhancing the safety and stability of the battery system.[3][4]

However, the practical application of Na₂S is hindered by its low intrinsic electronic conductivity and sluggish reaction kinetics.[2][3] To address these issues, various strategies have been developed, primarily focusing on the creation of composite materials with conductive carbon matrices and the incorporation of electrocatalysts.[1][3] This document outlines protocols for the synthesis of such advanced Na₂S-based cathodes.

I. Data Presentation: Electrochemical Performance

The following table summarizes the electrochemical performance of various Na₂S-based cathodes reported in the literature. This data allows for a comparative analysis of different fabrication strategies.

Cathode MaterialInitial Discharge Capacity (mAh g⁻¹)Cycle LifeCurrent DensityKey FeaturesReference
Na₂S–Na₆CoS₄/Co@C1506346 mAh g⁻¹ after 100 cycles0.1 CIn-situ generated dual catalysts (Na₆CoS₄ and Co) to accelerate redox kinetics and mitigate the polysulfide shuttle effect.[1][1]
Na₂S@C1514Significant capacity loss after 100 cycles0.1 CSimple composite of Na₂S with a carbon matrix.[1][1]
Na₂S/MWCNT560500 Ah kg⁻¹ (based on sulfur mass) after 50 cyclesC/10Multi-walled carbon nanotubes (MWCNTs) provide a conductive network.[5][5]
Na₂S/MWCNT380-C/3Higher rate performance of the MWCNT composite.[5][5]
Outer Membrane Na₂S Cathode~800600 mAh g⁻¹ after 100 cyclesC/10Structural design to improve Na-ion diffusion and reduce polysulfide shuttle.[3][3]

II. Experimental Protocols

This section provides detailed methodologies for the fabrication of Na₂S-based cathodes.

Protocol 1: In-situ Synthesis of Na₂S–Na₆CoS₄/Co@C Composite Cathode via Carbothermal Reduction

This protocol describes a one-pot synthesis method to create Na₂S nanoparticles embedded in a conductive carbon matrix with in-situ generated electrocatalysts.[1]

1. Materials:

  • Sodium sulfate (B86663) monohydrate (Na₂SO₄·H₂O)

  • Cobalt sulfate heptahydrate (CoSO₄·7H₂O)

  • Ketjen Black (carbon source)

  • Polyvinylpyrrolidone (PVP)

  • Anhydrous ethanol (B145695)

  • Super P (conductive additive)

  • N-Methyl-2-pyrrolidone (NMP)

  • Aluminum foil (current collector)

2. Synthesis of Na₂S–Na₆CoS₄/Co@C Powder:

  • In a beaker, dissolve 1 g of PVP in 100 mL of anhydrous ethanol with stirring.

  • Add 4 g of Na₂SO₄·H₂O, 1 g of CoSO₄·7H₂O, and 1 g of Ketjen Black to the solution.

  • Stir the mixture for 1 hour to form a suspension.

  • Ultrasonicate the suspension for 30 minutes to ensure homogeneity.

  • Continuously stir the suspension for two days until the ethanol has completely evaporated.

  • Grind the dried sample into a fine powder.

  • Heat the powder in a tube furnace at 900 °C for 3 hours under an inert atmosphere (e.g., Argon). The heating and cooling rate should be 5 °C min⁻¹. This step results in the formation of the Na₂S–Na₆CoS₄/Co@C composite.

3. Cathode Slurry Preparation and Electrode Fabrication:

  • Prepare a slurry by mixing the active material (Na₂S–Na₆CoS₄/Co@C), Super P, and PVP binder in a weight ratio of 8:1:1 in NMP.

  • Stir the mixture overnight to form a homogeneous slurry.

  • Cast the slurry onto aluminum foil using a doctor blade.

  • Dry the coated foil in a vacuum oven at 60 °C for 12 hours.

  • Punch out circular electrodes of the desired size for coin cell assembly.

Protocol 2: Fabrication of Na₂S/MWCNT Composite Cathode

This protocol details a method for preparing a Na₂S cathode by incorporating commercial Na₂S powder with multi-walled carbon nanotubes (MWCNTs).[5]

1. Materials:

  • Commercial Na₂S powder

  • Multi-walled carbon nanotubes (MWCNTs)

  • Tetraethylene glycol dimethyl ether (TEGDME) as a solvent

  • Binder-free MWCNT fabric (as a current collector and host)

2. Cathode Slurry and Electrode Preparation:

  • Disperse commercial Na₂S powder and short MWCNTs (10-30 nm diameter, 100-150 µm length) in TEGDME.

  • Mix the components uniformly using a magnetic stirrer to form a slurry.[5]

  • Inject the prepared Na₂S/MWCNT slurry onto a self-woven, binder-free MWCNT fabric electrode.[5]

  • The prepared electrode is then ready for cell assembly.

III. Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the fabrication of Na₂S-based cathodes.

experimental_workflow_1 start Start: Precursor Mixing stirring1 Stirring (1h) start->stirring1 ultrasonication Ultrasonication (30 min) stirring1->ultrasonication stirring2 Stirring (2 days) & Evaporation ultrasonication->stirring2 grinding Grinding stirring2->grinding heating Heat Treatment (900°C, 3h) grinding->heating product Na₂S–Na₆CoS₄/Co@C Powder heating->product slurry_prep Slurry Preparation (8:1:1) product->slurry_prep casting Doctor Blade Casting slurry_prep->casting drying Vacuum Drying (60°C, 12h) casting->drying electrode Final Cathode drying->electrode

Caption: Workflow for the in-situ synthesis of Na₂S–Na₆CoS₄/Co@C composite cathodes.

experimental_workflow_2 start Start: Material Dispersion mixing Magnetic Stirring start->mixing slurry Homogeneous Na₂S/MWCNT Slurry mixing->slurry injection Injection onto MWCNT Fabric slurry->injection electrode Final Cathode injection->electrode

Caption: Workflow for the fabrication of Na₂S/MWCNT composite cathodes.

IV. Challenges and Future Directions

The primary challenges in utilizing Na₂S cathodes remain their low electronic conductivity and the shuttle effect of soluble polysulfide intermediates that can form during cycling.[1][2] Future research should focus on:

  • Advanced Carbon Architectures: Designing novel porous and hierarchical carbon structures to improve electronic conductivity and physically confine polysulfides.

  • Novel Catalysts: Exploring more efficient and cost-effective electrocatalysts to enhance the kinetics of Na₂S conversion.

  • Electrolyte Optimization: Developing advanced electrolytes and additives that can suppress the dissolution of polysulfides and improve the stability of the solid-electrolyte interphase.

  • Binder Development: Investigating new binder materials that can better accommodate the volume changes during cycling and improve the mechanical integrity of the electrode.

By addressing these challenges, Na₂S-based cathodes can pave the way for the development of safe, high-performance, and cost-effective room-temperature sodium-sulfur batteries for large-scale energy storage applications.[3]

References

Application Notes: Sodium Sulfide Toning of Black and White Photographic Prints

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Sodium sulfide (B99878) toning is a traditional chemical process used to alter the color and enhance the archival stability of black-and-white photographic prints. The process converts the metallic silver (Ag) that forms the image into silver sulfide (Ag₂S).[1][2][3] Silver sulfide is a more stable compound than metallic silver, offering significant protection against environmental pollutants and degradation, which can cause fading and color shifts over time.[1][2][4][5]

Aesthetically, sodium sulfide toning imparts a characteristic sepia or brown hue to the print, with the final color ranging from a yellowish-brown to a deep chocolate brown depending on the specific protocol and materials used.[6] The most common method is an indirect, two-bath process involving a bleaching step followed by a toning step.[2][6][7] This technique offers a high degree of control over the final appearance of the print and is valued for both its artistic effects and its contribution to the longevity of the photographic image.[7][8]

2.0 Critical Safety Precautions

Handling the chemicals involved in sulfide toning requires strict adherence to safety protocols. The primary hazards are the corrosiveness of the solutions and the potential release of highly toxic hydrogen sulfide gas.

  • Hydrogen Sulfide (H₂S) Gas: this compound reacts with acids or moisture to release hydrogen sulfide gas, which has a characteristic "rotten egg" smell.[7][9] H₂S is extremely toxic and can cause headache, confusion, and respiratory failure.[10] Critically, toxic levels of the gas can dull the sense of smell, providing a false sense of security.[10]

  • Corrosivity: this compound solutions are alkaline and corrosive, capable of causing severe chemical burns to the skin and eyes upon direct contact.[9][11]

  • Ventilation: All steps of the toning process must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] Toning outdoors is a viable alternative to ensure adequate ventilation.[10][12]

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat or protective apron must be worn.[7][9][13]

  • Storage: this compound should be stored in a cool, dry, well-ventilated location in a tightly sealed container, kept separate from all acids and acidic materials.[7][9][13]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11]

    • Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.[7] Never pour sulfide solutions down the drain with acidic waste, such as stop bath or fixer, to prevent the generation of H₂S gas.[10]

3.0 Chemical Mechanism

The most common this compound toning process is an indirect, two-bath procedure.

  • Bleaching: The fully processed and washed photographic print, which contains the image as metallic silver (Ag), is first immersed in an oxidizing bleach. This bath typically contains potassium ferricyanide (B76249) and potassium bromide.[14][15] The bleach converts the metallic silver back into a silver halide (silver bromide, AgBr), rendering the image faint or nearly invisible.[3][6][7]

  • Toning (Redevelopment): After a thorough wash to remove residual bleach, the print is placed in the this compound toner bath. The sulfide ions (S²⁻) in the solution react with the silver bromide to form silver sulfide (Ag₂S), a stable, brownish compound.[2][3][5] This step redevelops the image with the characteristic sepia tone.

An alternative, less common method is direct toning with a polysulfide solution, which can convert the silver image to silver sulfide in a single bath without a preceding bleach step.[6]

Chemical_Pathway cluster_print Photographic Print Emulsion cluster_solutions Chemical Baths Ag Metallic Silver Image (Ag) AgBr Silver Bromide Image (AgBr) Ag->AgBr 1. Bleaching (Oxidation) Ag2S Silver Sulfide Image (Ag₂S) AgBr->Ag2S 2. Toning (Redevelopment) Bleach Bleach Bath (Potassium Ferricyanide + Potassium Bromide) Toner Toner Bath (this compound)

4.0 Data Presentation

Quantitative parameters for toning can be varied to achieve different results. The following tables summarize common formulations and working parameters.

Table 1: Stock and Working Solution Formulations

Solution Type Component Concentration / Amount Notes Source(s)
Bleach (Stock) Potassium Ferricyanide 10 - 32 g Used to convert metallic silver to silver halide. [14][16]
Potassium Bromide 5 - 32 g Restrainer, ensures clean bleaching action. [14][16]
Water to make 1 L Distilled water is recommended. [14][16]
Toner (Stock) This compound (anhydrous) 3.2 - 35 g The active toning agent. Handle with extreme care. [14][15]
Water to make 1 L Distilled water is recommended. [14][15]
Working Bleach Bleach Stock Solution 1 part Dilutions can be increased (e.g., 1+10) for slower, more controlled bleaching. [12]
Water 4 - 10 parts [12]
Working Toner Toner Stock Solution 1 part Greater dilutions (up to 1+200) slow the toning action for subtle effects. [1]

| | Water | 4 - 20 parts | |[12] |

Table 2: Experimental Process Parameters

Process Step Parameter Range Typical Value Notes Source(s)
Pre-Soak Time 1 - 5 min 2 min Ensures even absorption of bleach. -
Bleaching Time 10 sec - 5 min 20 - 60 sec Partial bleaching affects highlights first, leading to split-toning. Complete bleaching affects all tones. [15][16]
Temperature 18 - 24 °C 20 °C Higher temperatures accelerate the reaction. [14]
Post-Bleach Wash Time 5 - 20 min 5 min (RC) / 10 min (Fiber) Crucial for removing all yellow bleach stain to prevent contamination of the toner. [12][17]
Toning Time 30 sec - 3 min 1 min Tone to completion for maximum archival benefit, or pull early for desired color. [15][16]
Temperature 18 - 24 °C 20 °C Warmer toner works faster. [6]

| Final Wash | Time | 5 min (RC) / 30-60 min (Fiber) | 30 min (Fiber) | Essential for removing residual chemicals to ensure archival stability. |[12][18] |

5.0 Experimental Protocols

This protocol describes the standard, indirect two-bath toning process for one 8x10-inch fiber-based photographic print. All steps should be performed under normal room lighting.

5.1 Materials and Reagents

  • Fully processed, washed, and dried black-and-white silver gelatin print

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Potassium Bromide (KBr)

  • This compound (Na₂S), anhydrous flakes or powder

  • Distilled water

  • Processing trays (4): one each for water pre-soak, bleach, toner, and washing

  • Print tongs (separate set for each chemical bath)

  • Graduated cylinders and beakers

  • Timer

  • Appropriate PPE (gloves, goggles, lab coat)

5.2 Solution Preparation

  • Bleach Working Solution (1 L): Dissolve 10 g of Potassium Ferricyanide and 10 g of Potassium Bromide in approximately 800 mL of water at 20°C. Once dissolved, add water to make a final volume of 1 L.

  • Toner Working Solution (1 L): In a well-ventilated fume hood, slowly add 20 g of this compound to approximately 800 mL of water at 20°C. Stir gently until dissolved, then add water to make a final volume of 1 L.

5.3 Toning Workflow

  • Pre-Soak: Immerse the dry print in a tray of clean water for 2-3 minutes until fully saturated. This ensures even chemical action.

  • Bleaching: Transfer the print to the bleach working solution. Agitate gently and continuously. The black silver image will fade to a pale yellow-brown. Bleaching time determines the extent of the final toning effect; a shorter time will tone highlights more than shadows (split-toning).[2]

  • First Wash: Once the desired level of bleaching is achieved, transfer the print to a running water wash. Wash until the yellow stain of the potassium ferricyanide is completely gone (minimum 5 minutes for RC paper, 10-20 minutes for fiber-based paper).[12][17] This step is critical to prevent staining in the final print.

  • Toning: Immerse the washed print in the this compound toning solution. Agitate gently. The image will redevelop rapidly with a sepia color.[6] Toning is typically complete within 1-2 minutes.

  • Final Wash: Transfer the toned print to a final archival wash to remove all residual toning chemicals. A minimum of 30 minutes in running water is recommended for fiber-based prints.[18]

  • Drying: Squeegee the print to remove excess water and allow it to air dry on a clean drying screen. Toned fiber-based prints have a strong tendency to curl; they can be flattened later in a dry mount press.

Experimental_Workflow start Start: Processed B&W Print presoak 1. Pre-soak in Water start->presoak bleach 2. Immerse in Bleach Bath presoak->bleach wash1 3. First Wash (Remove Bleach) bleach->wash1 tone 4. Immerse in This compound Toner wash1->tone wash2 5. Final Archival Wash tone->wash2 dry 6. Air Dry Print wash2->dry end End: Toned Archival Print dry->end

6.0 Factors Influencing Final Print Tone

  • Photographic Paper: The type of photographic paper has a significant impact. Warm-tone papers generally produce warmer, more reddish-brown tones, while neutral or cold-tone papers yield more neutral browns.[15][19]

  • Extent of Bleaching: Incomplete bleaching results in "split-toning," where the highlights and mid-tones are toned brown while the deep shadows remain untoned or are only slightly affected.[2] Complete bleaching will tone all silver in the print.

  • Toner Dilution and Time: A more dilute toner solution works more slowly, allowing for greater control over the final color.[1][12] Pulling the print from the toner before redevelopment is complete can also be used for artistic effect, though it may compromise the archival benefits.

  • Combined Toning: Sulfide toning can be combined with other toners, such as selenium, for complex, dual-toned effects. Because sulfide toning primarily affects highlights and mid-tones first, while selenium acts on shadows first, the sequence of toning baths produces dramatically different results.[15][16]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Anhydrous Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrous sodium sulfide (B99878) (Na₂S).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial anhydrous sodium sulfide?

A1: Commercial grades of this compound, which are often yellow to brick-red, typically contain several impurities.[1] The most common include:

  • Polysulfides (Na₂Sₓ): These are a primary cause of the yellow color.[2][3]

  • Oxysulfur compounds: Such as sodium sulfate (B86663) (Na₂SO₄), sodium sulfite (B76179) (Na₂SO₃), and sodium thiosulfate (B1220275) (Na₂S₂O₃).[2][4][5]

  • Sodium carbonate (Na₂CO₃): Can form during the manufacturing process.[6]

  • Iron compounds: Often originating from manufacturing equipment or raw materials, leading to discoloration.[5][6]

  • Water: Even in "anhydrous" grades, residual water can be present.[5][7] Commercial "anhydrous" this compound with 98% purity may still contain significant moisture.[8]

  • Unreacted starting materials: Such as carbon if produced by the reduction of sodium sulfate.[5]

Q2: My "anhydrous" this compound appears discolored (yellow or reddish). Is it still usable?

A2: The discoloration, typically a yellow to reddish-brown hue, is often due to the presence of polysulfides and other impurities.[1][9] For applications requiring high-purity anhydrous Na₂S, such as in battery research or certain chemical syntheses, these impurities can negatively impact results.[4] Therefore, purification is recommended. For less sensitive applications, the material might be usable, but it's crucial to consider the potential interference from impurities.

Q3: How should I handle and store anhydrous this compound to prevent impurity formation?

A3: Anhydrous this compound is hygroscopic and air-sensitive.[7] Exposure to moist air leads to hydrolysis, forming hydrogen sulfide (H₂S), which has a characteristic rotten egg smell, and oxidation, which can create sodium thiosulfate.[8][9] To maintain purity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guides by Purification Method

Below are troubleshooting guides for common methods used to purify anhydrous this compound.

Dehydration of Hydrated this compound

This method involves heating hydrated this compound (e.g., Na₂S·9H₂O) under vacuum to remove water.

Experimental Protocol: Two-Stage Vacuum Dehydration

This protocol is based on a method for preparing crystalline anhydrous this compound from a water-containing non-crystalline starting material.[7]

  • Stage 1: Heat the water-containing this compound at 30-89°C under a pressure of 500 torr or less for at least 2 hours. This initial step is crucial to prevent the material from melting into a highly viscous mass that is difficult to handle.[7]

  • Stage 2: Increase the temperature to 90-200°C and continue heating for at least another 2 hours. This can be done under atmospheric or reduced pressure.[7]

  • Cooling: Allow the material to cool to below 40°C before handling to prevent oxidation.[10]

Troubleshooting

  • Problem: The this compound melts into a sticky mass.

    • Cause: The initial heating temperature was too high, or the pressure was not low enough. Fusion of the hydrate (B1144303) results in a viscous material that adheres to the reactor.[7]

    • Solution: Ensure the first stage of heating is conducted at a lower temperature (30-89°C) and under reduced pressure (≤ 500 torr) to dehydrate the solid without melting.[7] A progressive increase in temperature is key.[11]

  • Problem: The final product is still discolored.

    • Cause: Dehydration removes water but does not eliminate polysulfides or other inherent impurities.[2][3]

    • Solution: For higher purity, a subsequent purification step, such as hydrogen reduction, is necessary to remove these impurities.[2][4]

  • Problem: The yield is lower than expected.

    • Cause: Mechanical loss of fine powder during vacuum application.

    • Solution: Use a vessel with an appropriate filter on the vacuum line to prevent the loss of powdered material.

Hydrogen Reduction

This method is effective for removing polysulfide and oxysulfur impurities from dehydrated this compound.

Experimental Protocol: Hydrogen Reduction

This protocol is a general guideline based on literature procedures.[3][4][8]

  • Preparation: Place the dehydrated, impure this compound in a tube furnace.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., argon) to remove air.

  • Heating: Heat the furnace to 400°C under a flow of a hydrogen/argon gas mixture (e.g., 5% H₂ in Ar).[3][4] Historically, this has been performed at temperatures as high as 700-900°C.[2][3]

  • Reaction: Hold at the target temperature for several hours (e.g., 7-12 hours). During this time, hydrogen reacts with polysulfides and oxysulfur impurities to form H₂S and H₂O, which are carried away by the gas stream.[8]

  • Cooling: Cool the system to room temperature under an inert atmosphere before handling the purified, white anhydrous this compound.

Troubleshooting

  • Problem: The product is still yellow.

    • Cause: The reaction time was too short, the temperature was too low, or the hydrogen flow rate was insufficient.

    • Solution: Increase the reaction time or temperature. A study has shown that this purification can be accomplished at 400°C.[2][3] Ensure a consistent flow of the hydrogen gas mixture.

  • Problem: The product has a low purity.

    • Cause: Incomplete conversion of impurities.

    • Solution: Optimize the reaction conditions. One study achieved a yield of 86.0% for purified Na₂S after heating to 800°C for 2 hours in a 5% H₂ in Ar mixture.[4]

Recrystallization

Recrystallization can be used to purify hydrated this compound, though it can be challenging.

Troubleshooting

  • Problem: The this compound does not crystallize from the solution.

    • Cause: This is a common issue reported by researchers.[12] The high solubility of this compound in water can make it difficult to achieve the necessary supersaturation for crystallization.

    • Solution:

      • Solvent Choice: While water is a common solvent, some have attempted recrystallization from ethanol (B145695) with inconsistent results.[12] A successful approach involved adding hot ethanol to the salt and decanting the liquid from the impurities.[12]

      • Cooling Profile: For recrystallization from water, a carefully controlled cooling profile based on the solubility curves of the different hydrates (nonahydrate and pentahydrate) is necessary.[13]

  • Problem: The resulting crystals are still impure.

    • Cause: The surface of the crystals can be contaminated with oxidation products.[12]

    • Solution: Select large crystals and wash their surface with a small amount of distilled water to remove surface impurities.[12]

Quantitative Data Summary

The following tables summarize quantitative data for different purification methods based on available literature.

Table 1: Purity and Yield of Purified Anhydrous this compound

Purification MethodStarting MaterialPurity AchievedYieldReference(s)
Two-Stage Vacuum DehydrationWater-containing non-crystalline Na₂S98.59% Na₂S, 0.002% H₂ONot Specified[7]
Vacuum DehydrationCrystalline Na₂S·9H₂O>99% Na₂SNot Specified[11]
Vacuum Rake DryingNa₂S·5.5H₂O>94% Na₂SNot Specified[10]
Hydrogen ReductionDehydrated technical grade Na₂SPurity superior to commercial material86.0%[4]
H₂ Reduction of Na₂SO₄Na₂SO₄98.74% Na₂SNot Specified[14]

Table 2: Comparison of Commercially Available this compound Grades

GradeTypical Na₂S Content (by weight)Common FormNotesReference(s)
Technical Grade Flakes~60%FlakesContains NaSH, NaOH, and water. Often has a yellow to brick-red color due to polysulfides.[1][8]
Anhydrous, 95%min. 95%PowderOff-white powder.[15]
Anhydrous, 99%99%Flake[6]
This compound Nonahydrate (Na₂S·9H₂O)~32%Crystalline Solid[8]

Visualizations

experimental_workflow cluster_dehydration Dehydration cluster_reduction Hydrogen Reduction start_hydrate Hydrated Na₂S (e.g., Na₂S·9H₂O) dehydrate Vacuum Heating (e.g., 70-150°C) start_hydrate->dehydrate dehydrated_na2s Dehydrated Na₂S (contains polysulfides & oxysulfur impurities) dehydrate->dehydrated_na2s h2_reduction H₂/Ar Flow (400-800°C) dehydrated_na2s->h2_reduction purified_na2s High-Purity Anhydrous Na₂S h2_reduction->purified_na2s impurities_removed Impurities Removed (H₂S, H₂O) h2_reduction->impurities_removed

Caption: Workflow for the purification of anhydrous this compound via dehydration and hydrogen reduction.

troubleshooting_logic start Start: Impure Anhydrous Na₂S check_purity Does the application require high purity? start->check_purity use_as_is Use as-is (with caution) check_purity->use_as_is No select_method Select Purification Method check_purity->select_method Yes dehydration Dehydration select_method->dehydration h2_reduction Hydrogen Reduction select_method->h2_reduction recrystallization Recrystallization select_method->recrystallization

Caption: Decision logic for the purification of anhydrous this compound based on purity requirements.

References

overcoming challenges in industrial sodium sulfide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with industrial sodium sulfide (B99878).

Troubleshooting Guide

Issue 1: Low Purity or Assay Value

Q1: My sodium sulfide assay result is lower than expected. What are the common causes and how can I troubleshoot this?

A: A low assay value for this compound is a frequent issue stemming from several factors, primarily degradation and impurities.

Possible Causes:

  • Oxidation: this compound is susceptible to oxidation, especially when exposed to air and moisture. This can convert this compound to sodium thiosulfate (B1220275) or sodium sulfate (B86663), which are not accounted for in the sulfide assay.[1]

  • Hygroscopic Nature: The compound readily absorbs moisture from the atmosphere, increasing its weight and thus lowering the relative concentration of this compound.

  • Improper Storage: Storing this compound in poorly sealed containers or in humid and warm conditions accelerates degradation.[2]

  • Presence of Impurities: Industrial-grade this compound often contains impurities from the manufacturing process, such as sodium carbonate, sodium sulfate, and iron compounds, which do not contribute to the sulfide content.[3]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your this compound is stored in a cool, dry place in a tightly sealed, corrosion-resistant container.

  • Handle Material Appropriately: Minimize exposure to air and moisture during handling. If possible, handle the material in an inert atmosphere (e.g., a glove box).

  • Test for Common Impurities: Conduct qualitative or quantitative tests for common impurities such as sulfates, carbonates, and iron to understand the composition of your material.

  • Purification: If purity is critical for your application, consider purification methods. Recrystallization from a suitable solvent like ethanol (B145695) can sometimes be effective, though it may be challenging.[2] For anhydrous this compound, high-temperature treatment under a stream of hydrogen can remove oxysulfur impurities.[4]

Troubleshooting_Low_Purity start Low Na2S Assay Result check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedures (Minimize Air/Moisture Exposure) handling_ok Handling OK? check_handling->handling_ok test_impurities Analyze for Impurities (e.g., Na2CO3, Na2SO4, Fe) impurities_present Impurities Present? test_impurities->impurities_present storage_ok->check_handling Yes correct_storage Action: Improve Storage storage_ok->correct_storage No handling_ok->test_impurities Yes correct_handling Action: Refine Handling (e.g., use glove box) handling_ok->correct_handling No purify Action: Purify Material or Source Higher Grade impurities_present->purify Yes end_issue Purity Issue Resolved impurities_present->end_issue No correct_storage->check_handling correct_handling->test_impurities purify->end_issue

Issue 2: Discoloration of this compound or Reaction Solutions

Q2: My this compound flakes are yellow/reddish-brown, not colorless. Is this a problem? My reaction solution also turned an unexpected color.

A: The color of industrial this compound can be an indicator of impurities. While anhydrous, pure this compound is a white crystalline solid, technical grades are often yellow to brick-red due to the presence of polysulfides.[1][5]

Possible Causes of Discoloration:

  • Polysulfides: The presence of sodium polysulfides (Na₂Sₓ) is a common cause of yellow to reddish-brown coloration. These can form during production or through slow oxidation.

  • Iron Impurities: Trace amounts of iron compounds can impart a yellow, brown, or even black color to the this compound or solutions prepared from it.[3][6] Iron impurities can lead to unwanted spots or streaks in dyeing applications.[3]

  • Other Metal Impurities: Other metallic impurities from the manufacturing process, such as copper or manganese, can also lead to discoloration.

Troubleshooting Steps:

  • Assess Application Tolerance: Determine if the level of discoloration and the impurities causing it are acceptable for your specific application. For instance, in organic synthesis, trace metals can interfere with catalysts, while in dyeing, they can affect the final color.

  • Test for Iron: A simple qualitative test for iron can be performed. Dissolving a small amount of the this compound in deionized water should produce a clear, colorless solution if it is free of significant iron contamination. The formation of a black precipitate (iron sulfide) upon dissolution or acidification can indicate the presence of iron.[7][8]

  • Purification: If a colorless product is required, purification may be necessary. Recrystallization can sometimes help, but removing colored impurities might require more advanced techniques or sourcing a higher purity grade of this compound.

Frequently Asked Questions (FAQs)

Q3: What are the primary methods for industrial this compound production and what are the typical impurities associated with each?

A: The most common industrial method is the reduction of sodium sulfate with a carbonaceous material at high temperatures (800-1100 °C).[5] Other methods include absorption of hydrogen sulfide in sodium hydroxide (B78521) and gas reduction.[5]

Production MethodDescriptionCommon Impurities
Carbothermic Reduction Sodium sulfate is heated with coal or coke. The crude product is then processed.[5]Sodium carbonate, sodium sulfite, sodium thiosulfate, unreacted carbon, iron compounds.[3]
Gas Reduction Sodium sulfate is reduced with hydrogen or other reducing gases in the presence of a catalyst.[5]Can produce a higher purity product (95-97% Na₂S), but may still contain traces of unreacted starting materials.[5]
Absorption Method Hydrogen sulfide gas is absorbed by a sodium hydroxide solution.[5]Impurities present in the source sodium hydroxide (e.g., iron, copper, nickel) can be carried into the final product.

Production_Methods_Purity cluster_methods Production Methods cluster_purity Resulting Purity & Impurities Carbothermic Reduction Carbothermic Reduction carb_impurities Lower Purity Impurities: Na2CO3, Na2SO3, Fe, C Carbothermic Reduction->carb_impurities leads to Gas Reduction Gas Reduction gas_purity High Purity (95-97%) Fewer Impurities Gas Reduction->gas_purity leads to Absorption Method Absorption Method abs_impurities Purity Dependent on NaOH Source Impurities: Fe, Cu, Ni Absorption Method->abs_impurities leads to

Q4: What are the critical safety precautions when working with this compound?

A: this compound is a hazardous chemical that requires strict safety protocols.

  • Hydrogen Sulfide Gas: The most significant hazard is the release of highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or moisture.[1] Always handle this compound in a well-ventilated area or a fume hood.

  • Corrosivity: It is strongly alkaline and can cause severe skin and eye burns.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat. In case of potential H₂S exposure, respiratory protection is necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. Containers should be tightly sealed and clearly labeled.

  • Spill Response: In case of a spill, evacuate the area. Contain the spill with inert materials like sand and avoid using water to prevent H₂S generation.

Q5: How does the presence of water affect this compound?

A: this compound is available in both anhydrous and hydrated forms (commonly as the nonahydrate, Na₂S·9H₂O). The presence of water is a critical factor:

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form sodium hydrosulfide (B80085) (NaSH) and sodium hydroxide, resulting in a strongly alkaline solution. This hydrolysis can also lead to the gradual release of hydrogen sulfide gas, especially in moist air, which is responsible for the characteristic "rotten egg" smell.[1]

  • Reactivity: The hydrated form is generally less reactive in terms of spontaneous ignition compared to the anhydrous form, which can be pyrophoric.

  • Purity Calculations: When using the hydrated form, it is crucial to account for the mass of the water of crystallization in your calculations to ensure accurate stoichiometry in your reactions.

Experimental Protocols

Protocol 1: Assay of this compound by Iodometric Titration

This method is suitable for determining the purity of this compound. The principle is that sulfide is reacted with an excess of a standardized iodine solution in an acidic medium. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution.[9]

Reagents:

  • Standardized 0.1 N Iodine Solution

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution

  • Hydrochloric Acid (HCl), 6N

  • Starch Indicator Solution

  • Deionized, degassed water

Procedure:

  • Sample Preparation: Accurately weigh approximately 250-300 mg of the this compound sample and dissolve it in 100 mL of deionized, degassed water.

  • Reaction with Iodine: To a 500 mL flask, add 50.0 mL of standardized 0.1 N iodine solution.

  • Acidification: Carefully add 10 mL of 6N HCl to the iodine solution.

  • Addition of Sample: Immediately pipette 25.0 mL of the prepared this compound solution into the acidified iodine solution, ensuring the pipette tip is below the surface of the liquid.

  • Back-Titration: Titrate the excess iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow (straw) color.

  • Endpoint Determination: Add 2-3 mL of starch indicator solution. The solution will turn a deep blue color. Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears.

  • Blank Titration: Perform a blank titration using 25.0 mL of deionized water instead of the this compound solution.

  • Calculation: The concentration of this compound can be calculated based on the difference in the volume of sodium thiosulfate used for the sample and the blank.

Protocol 2: Colorimetric Determination of Iron Impurities

This method is used for determining small quantities of iron in this compound and is based on the red color formed when ferric ions react with potassium thiocyanate (B1210189).[10]

Reagents:

  • Standard Iron Solution (e.g., 10 ppm Fe)

  • Potassium Thiocyanate Solution (approx. 10% w/v)

  • Nitric Acid (HNO₃), concentrated

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Sample Preparation: Accurately weigh about 1.0 g of the this compound sample and dissolve it in 50 mL of deionized water.

  • Oxidation of Iron: Carefully acidify the solution with concentrated HCl in a fume hood to expel H₂S. Add a few drops of concentrated nitric acid and gently boil to oxidize any ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).

  • Preparation of Standard Curve: Prepare a series of standard iron solutions of known concentrations (e.g., 0, 1, 2, 5, 10 ppm) in volumetric flasks.

  • Color Development: To each standard and the prepared sample solution, add 5 mL of the potassium thiocyanate solution and dilute to a final volume (e.g., 50 mL) with deionized water. A red color will develop in the presence of iron.

  • Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the iron(III)-thiocyanate complex (around 480 nm) using a spectrophotometer.

  • Quantification: Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.

References

strategies to prevent the oxidation of sodium sulfide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium sulfide (B99878) (Na₂S) solutions. The following information addresses common issues related to the prevention of oxidation in these sensitive solutions.

Frequently Asked Questions (FAQs)

Q1: My sodium sulfide solution has turned yellow/brown. What does this indicate and is it still usable?

A1: A yellow or brown discoloration in a this compound solution is a visual indicator of oxidation.[1] When this compound (Na₂S) is exposed to oxygen, it can form polysulfides (Na₂Sₓ), which are typically yellow or reddish-brown. The usability of the solution depends on the specific requirements of your experiment. For applications where the exact concentration of sulfide is critical, it is highly recommended to prepare a fresh solution. For some applications, the presence of small amounts of polysulfides may not be detrimental. However, it is best practice to use a fresh, colorless solution for reproducible and accurate results.

Q2: What is the most critical factor in preventing the oxidation of this compound solutions?

A2: The most critical factor in preventing oxidation is minimizing the exposure of the solution to oxygen. This can be achieved through a combination of chemical and physical methods, including the use of deoxygenated water for preparation, the addition of antioxidants, and storage under an inert gas atmosphere. Maintaining a high pH is also crucial for the stability of the solution.

Q3: Can I store my this compound solution in the refrigerator to slow down oxidation?

A3: Yes, storing this compound solutions at lower temperatures (e.g., in a refrigerator at 0-5°C) can help to slow down the rate of oxidation.[1] However, temperature control should be used in conjunction with other preventative measures, such as maintaining a high pH and excluding oxygen, for optimal stability. Be aware that the solubility of this compound decreases at lower temperatures, so ensure your desired concentration remains soluble at the storage temperature.

Q4: What is a Sulfide Anti-Oxidant Buffer (SAOB) and how does it work?

A4: A Sulfide Anti-Oxidant Buffer (SAOB) is a solution added to this compound standards and samples to prevent the oxidation of sulfide ions.[2][3] It typically contains a strong alkali (like sodium hydroxide) to maintain a high pH, a reducing agent (like ascorbic acid) to scavenge dissolved oxygen, and a chelating agent (like EDTA) to bind metal ions that can catalyze oxidation.[2][4]

Q5: How long can I expect a properly prepared this compound solution to remain stable?

A5: The stability of a this compound solution is highly dependent on the preparation and storage conditions. A solution prepared with deoxygenated water, containing an antioxidant buffer, and stored under an inert gas atmosphere will have a significantly longer shelf life than a solution exposed to air. For critical applications, it is recommended to use freshly prepared solutions.[5] Some sources suggest that even with precautions, stock solutions are stable for at most one day when stored in a refrigerator.[1]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Symptoms:

  • The freshly prepared, colorless this compound solution turns yellow or brown within a short period (minutes to hours).

Possible Causes:

  • Use of oxygenated water for solution preparation.

  • Exposure of the solution to atmospheric oxygen during preparation or storage.

  • Contamination with metal ions that catalyze oxidation.

  • Low pH of the solution.

Solutions:

  • Use Deoxygenated Water: Prepare all this compound solutions with deionized or distilled water that has been thoroughly deoxygenated. A common method is to sparge the water with an inert gas like nitrogen or argon for at least 30-60 minutes.[5][6]

  • Maintain an Inert Atmosphere: Prepare and handle the solution in a glove box or under a constant stream of inert gas. Store the solution in a tightly sealed container with the headspace flushed with nitrogen or argon.

  • Add a Sulfide Anti-Oxidant Buffer (SAOB): Incorporate a SAOB containing ascorbic acid and EDTA into your solution to scavenge oxygen and chelate catalytic metal ions.[2][4]

  • Ensure High pH: this compound solutions are more stable at a high pH (typically above 11).[4] The use of a SAOB containing sodium hydroxide (B78521) will help maintain the required alkaline environment.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental results when using this compound solutions prepared at different times.

  • A gradual decrease in the effective concentration of sulfide over time.

Possible Causes:

  • Progressive oxidation of the this compound solution during storage.

  • Inconsistent preparation methods.

Solutions:

  • Standardize Preparation Protocol: Follow a strict, standardized protocol for the preparation of your this compound solutions for every experiment. This includes using the same source and purity of this compound, the same deoxygenation procedure for the water, and consistent addition of any stabilizers.

  • Prepare Fresh Solutions: For the highest consistency, prepare a fresh this compound solution immediately before each experiment.[5]

  • Quantify Sulfide Concentration: If a solution must be stored, it is advisable to determine the sulfide concentration by titration before each use to account for any degradation.

Data on Factors Affecting Oxidation

Table 1: Effect of pH on the Stability of Sulfide Solutions

pH RangePredominant Sulfide SpeciesStability against OxidationNotes
< 7H₂S (Hydrogen Sulfide)Very LowRapidly lost from solution as a gas and is readily oxidized.[7]
7 - 13HS⁻ (Hydrosulfide)ModerateStability increases with increasing pH.[7]
> 13S²⁻ (Sulfide)HighThe most stable form in aqueous solution against autoxidation.[7]

Table 2: Effect of Temperature on the Oxidation of this compound Solutions

TemperatureEffect on Oxidation RateRecommendation
Elevated Temperature (>25°C)Increases the rate of oxidation.[8]Avoid heating this compound solutions unless required for a specific application.
Room Temperature (~20-25°C)Moderate rate of oxidation.If stored at room temperature, use other protective measures (inert gas, antioxidants).
Refrigerated (0-5°C)Decreases the rate of oxidation.[1]Recommended for short-term storage to enhance stability.

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free this compound Stock Solution

Objective: To prepare a 1 M this compound stock solution with minimal initial oxidation.

Materials:

  • This compound nonahydrate (Na₂S·9H₂O)

  • Deionized water

  • Nitrogen or Argon gas cylinder with a regulator and tubing

  • Schlenk flask or a flask with a sidearm and a septum-sealed neck

  • Magnetic stirrer and stir bar

  • Syringes and needles

Methodology:

  • Deoxygenate the Water: Place the desired volume of deionized water in the Schlenk flask with a stir bar. Seal the flask and sparge with nitrogen or argon gas for at least 30-60 minutes while stirring to remove dissolved oxygen.[6]

  • Weigh this compound: In a glove box or under a positive pressure of inert gas, quickly weigh the required amount of Na₂S·9H₂O.

  • Dissolve the Salt: While maintaining a positive pressure of inert gas in the Schlenk flask, carefully add the weighed this compound to the deoxygenated water.

  • Stir to Dissolve: Continue stirring the solution under an inert atmosphere until the this compound is completely dissolved.

  • Storage: The freshly prepared solution should be used immediately for the best results. If short-term storage is necessary, keep the solution in the sealed Schlenk flask under a positive pressure of inert gas and store it in a refrigerator.

Protocol 2: Preparation of a Stabilized this compound Working Solution using SAOB

Objective: To prepare a stabilized this compound working solution for experimental use.

Materials:

  • 1 M this compound stock solution (from Protocol 1)

  • Sulfide Anti-Oxidant Buffer (SAOB)

  • Deoxygenated deionized water

  • Volumetric flasks

  • Pipettes

SAOB Recipe (per 1 Liter): [2]

  • 600 mL deionized water

  • 200 mL of 10 M NaOH

  • 35 g of Ascorbic Acid

  • 67 g of Disodium EDTA

  • Dissolve the reagents and bring the final volume to 1 L with deionized water. This solution should be prepared fresh every couple of weeks.

Methodology:

  • Prepare Dilutions: Prepare your desired concentration of this compound working solution by diluting the 1 M stock solution with deoxygenated deionized water.

  • Add SAOB: For enhanced stability, mix the this compound working solution with the SAOB in a 1:1 ratio.[2] This should be done just prior to your experiment.

  • Maintain Inert Conditions: Throughout the preparation of the working solution, it is best to maintain an inert atmosphere to prevent the introduction of oxygen.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stabilize Stabilization cluster_storage Storage & Use A Deoxygenate Water (N2/Ar Sparging) C Dissolve Na2S in Deoxygenated Water A->C B Weigh Na2S·9H2O (Inert Atmosphere) B->C E Mix Na2S Solution with SAOB (1:1) C->E D Prepare SAOB (NaOH, Ascorbic Acid, EDTA) D->E F Store under Inert Gas (Nitrogen Blanket) E->F G Use Immediately for Best Results E->G Oxidation_Pathway Na2S This compound (Na2S) (Colorless) Polysulfides Polysulfides (Na2Sx) (Yellow/Brown) Na2S->Polysulfides Oxidation O2 Oxygen (O2) O2->Polysulfides Thiosulfate Sodium Thiosulfate (Na2S2O3) Polysulfides->Thiosulfate Further Oxidation Sulfate Sodium Sulfate (Na2SO4) (Final Product) Thiosulfate->Sulfate Further Oxidation

References

optimizing reaction conditions for sodium sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing sodium sulfide (B99878) (Na₂S) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for sodium sulfide synthesis?

A1: The primary industrial method for producing this compound is the carbothermic reduction of sodium sulfate (B86663) (Na₂SO₄), often using coal as the reducing agent.[1][2][3] Other methods include reacting sodium hydroxide (B78521) with hydrogen sulfide (H₂S).[2][4]

Q2: What are the typical impurities found in commercially available this compound?

A2: Commercially produced this compound often contains impurities such as unreacted carbon, ash, carbonates, sulfites, sodium thiosulfate, and iron compounds.[1][2] These impurities can lead to a dark reddish-brown coloration of the product.[2]

Q3: My this compound solution is yellow. What does this indicate?

A3: A yellow color in this compound solutions often indicates the presence of polysulfides (Na₂Sₓ). This can result from the reaction of this compound with elemental sulfur or oxidation.

Q4: Can I synthesize anhydrous this compound directly?

A4: While many synthesis routes yield hydrated forms of this compound, anhydrous Na₂S can be prepared.[5] One laboratory method involves the reduction of sulfur with sodium in anhydrous ammonia (B1221849) or by reacting sodium with sulfur in dry THF with a catalytic amount of naphthalene.[3] Another approach involves the dehydration of hydrated this compound under vacuum.[5][6]

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a hazardous chemical. It is a strong reducing agent and can react with oxidants.[2] Contact with acids will release highly toxic hydrogen sulfide (H₂S) gas, which has the characteristic odor of rotten eggs.[7] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure that no acidic materials are present in the vicinity.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Carbothermic Reduction

Possible Cause Troubleshooting Step
Incorrect Reactant Ratio Ensure the optimal ratio of sodium sulfate to the carbon source is used. A common ratio is approximately 1 part sodium sulfate to 2 parts reducing agent by weight to ensure complete reduction.[1]
Inadequate Reaction Temperature The furnace temperature should be maintained between 900°C and 1100°C. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures may cause unwanted side reactions.[1]
Poor Mixing of Reactants Thoroughly mix the sodium sulfate and the reducing agent to achieve a homogeneous blend before heating. Mechanical mixers can be used for this purpose.[1]
Poor Quality Reducing Agent Use a reducing agent with a high carbon content, such as high-quality coal or coke, to ensure efficient reduction.[1]

Issue 2: Product Contamination and Discoloration

Possible Cause Troubleshooting Step
Impurities in Starting Materials Use high-purity sodium sulfate and carbon sources to minimize contamination of the final product.
Oxidation of this compound Protect the molten this compound from air exposure during and after the reaction to prevent oxidation to sodium sulfate.[8] Handling the product under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Formation of Polysulfides Avoid excess sulfur in the reaction mixture. If purification is necessary, methods like recrystallization from a suitable solvent can be employed.
Iron Contamination Iron impurities, often from the reducing agent or equipment, can cause a reddish-brown discoloration.[2] Using high-purity reagents and appropriate reactor materials can mitigate this.

Data Presentation

Table 1: Optimized Reaction Conditions for Carbothermic Reduction of Sodium Sulfate

ParameterRecommended Range/ValueNotes
Reactant Ratio (Na₂SO₄:Carbon) 1:2 by weightA slight excess of the reducing agent is often used to drive the reaction to completion.[1]
Furnace Temperature 900°C - 1100°CThis range is optimal for the complete conversion of sodium sulfate to this compound while minimizing side reactions.[1]
Reaction Time Varies with scale and furnace typeSufficient time must be allowed for the reaction to go to completion.
Furnace Type Rotary kiln or reverberatory furnaceRotary kilns are suitable for continuous production and offer good mixing, while reverberatory furnaces allow for good temperature control in batch processing.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound via Reduction of Sulfur with Sodium in Anhydrous Ammonia

WARNING: This procedure involves highly reactive and hazardous materials (metallic sodium and liquid ammonia) and must be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.

Materials:

  • Metallic sodium (Na)

  • Elemental sulfur (S)

  • Anhydrous liquid ammonia (NH₃)

  • Dry glassware (Schlenk flask, condenser)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Set up a Schlenk flask equipped with a dry ice/acetone condenser under an inert atmosphere.

  • Carefully add the desired amount of metallic sodium to the flask.

  • Condense anhydrous ammonia into the flask until the sodium is dissolved, forming a deep blue solution.

  • Slowly add a stoichiometric amount of elemental sulfur to the sodium-ammonia solution with vigorous stirring. The reaction is 2 Na + S → Na₂S.[3]

  • The blue color of the solution will fade as the reaction proceeds. Continue stirring until the reaction is complete, indicated by the disappearance of the blue color and the formation of a precipitate.

  • Once the reaction is complete, allow the ammonia to evaporate under a stream of inert gas.

  • The resulting solid is anhydrous this compound. It should be stored under an inert atmosphere to prevent reaction with air and moisture.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product prep_na2so4 Sodium Sulfate (Na₂SO₄) mix Thorough Mixing (Ratio ~1:2) prep_na2so4->mix prep_c Carbon Reducing Agent (e.g., Coal) prep_c->mix heat Heating in Furnace (900-1100°C) mix->heat extract Aqueous Extraction heat->extract filter Filtration extract->filter evaporate Evaporation & Crystallization filter->evaporate product This compound (Na₂S) evaporate->product

Caption: Workflow for Carbothermic Reduction Synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Na₂S cause1 Incorrect Reactant Ratio? start->cause1 cause2 Inadequate Temperature? start->cause2 cause3 Poor Mixing? start->cause3 sol1 Adjust Ratio to ~1:2 (Na₂SO₄:Carbon) cause1->sol1 sol2 Maintain Temperature between 900-1100°C cause2->sol2 sol3 Ensure Homogeneous Mixture cause3->sol3 result Optimized Yield sol1->result sol2->result sol3->result

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Sodium Sulfide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with sodium sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sodium sulfide?

A1: this compound (Na₂S) is a corrosive and toxic chemical that presents several significant hazards in a laboratory setting.[1][2] Direct contact can cause severe skin burns and eye damage.[1][3][4] Inhalation of dust or its solutions can irritate the respiratory tract.[3][5] A major hazard is the release of highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell.[3][6] This gas can be generated when this compound comes into contact with acids or even moisture in the air.[1][3] Anhydrous this compound can ignite spontaneously in the air.[1]

Q2: What immediate actions should I take in case of accidental exposure to this compound?

A2: Immediate and appropriate first aid is crucial. The required actions depend on the route of exposure:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes and remove all contaminated clothing.[3][7] Seek medical attention if irritation or burns are present.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, making sure to lift the upper and lower eyelids.[7][8] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention.[7][8]

  • Inhalation: Move the individual to fresh air immediately.[3][5] If they have difficulty breathing, administer oxygen and seek emergency medical care.[3]

  • Ingestion: Do not induce vomiting.[3][5] Rinse the person's mouth with water and seek immediate medical assistance.[3][5]

Q3: How should I properly store this compound in the laboratory?

A3: Proper storage is critical to prevent hazardous reactions. Store this compound in a cool, dry, and well-ventilated area.[3][5][9] It should be kept in tightly sealed, corrosion-resistant containers.[3][5] It is crucial to store it away from incompatible materials, especially acids, oxidizing agents, and water sources, to prevent the release of hydrogen sulfide gas or violent reactions.[1][3][5] The storage area should be clearly labeled with the appropriate hazard warnings.[1][5]

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: Appropriate PPE must be worn at all times to prevent exposure.[1] This includes:

  • Eye Protection: Chemical safety goggles are mandatory.[3] A full-face shield should be used for additional protection against splashes.[3]

  • Skin Protection: Chemical-resistant gloves, such as heavy-duty nitrile or neoprene, are required.[1][3] A lab coat or chemical-resistant coveralls should be worn to protect the skin.[3]

  • Respiratory Protection: When working in poorly ventilated areas or when there is a risk of generating dust or hydrogen sulfide gas, a respirator with cartridges approved for sulfur compounds and particulates should be used.[3]

Troubleshooting Guides

Problem: I smell a "rotten egg" odor in the laboratory.

  • Possible Cause: This odor strongly indicates the presence of hydrogen sulfide (H₂S) gas, likely released from the this compound due to contact with moisture or an acidic substance.[3]

  • Solution:

    • Immediately evacuate all non-essential personnel from the area.[3]

    • If it is safe to do so, increase ventilation in the area by opening sashes on fume hoods.

    • Wearing full PPE, including respiratory protection, identify the source of the gas release.

    • Check for any nearby acids or water that may have come into contact with the this compound.

    • Neutralize and clean up any spills according to the established spill cleanup protocol.

Problem: The solid this compound has become discolored and appears moist.

  • Possible Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[6][10][11] Discoloration can also occur upon exposure to air and light.[1] This increases the risk of hydrogen sulfide release.[3]

  • Solution:

    • Handle the material within a chemical fume hood to control any potential release of H₂S gas.

    • Ensure the container is properly sealed when not in use.

    • If the material is compromised, it may need to be disposed of as hazardous waste according to your institution's guidelines.[1]

Data Presentation

Table 1: Hazard Ratings for this compound

Hazard CategoryNFPA 704 RatingDescription
Health 3Serious: Can cause serious or permanent injury.[7]
Flammability 1Slight: Requires considerable preheating before ignition can occur.[7]
Reactivity 1Slight: Normally stable, but can become unstable at elevated temperatures and pressures.[7]
Special Hazards CORCorrosive.[7]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature Cool, dry place.[3] A recommended temperature is 2-8 °C.[10]Prevents decomposition and reduces the rate of reaction with moisture.[3]
Ventilation Store and handle in a well-ventilated area or in a chemical fume hood.[1][3]To control and exhaust any released hydrogen sulfide gas or dust.[3]
Container Type Tightly sealed, corrosion-resistant containers (e.g., high-density polyethylene).[3][5]Prevents exposure to moisture and air, and withstands the corrosive nature of the chemical.
Incompatible Materials Acids, oxidizing agents, water, carbon, diazonium salts.[1][3][12]To prevent violent reactions, explosions, or the release of toxic H₂S gas.[1][3]

Experimental Protocols

Protocol 1: General Handling of Solid this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and available.[1]

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Don all required PPE: safety goggles with side shields, a face shield, heavy-duty nitrile gloves, and a lab coat.[1]

  • Procedure:

    • Conduct all manipulations of this compound that could generate dust inside the chemical fume hood.[1]

    • Use non-sparking, corrosion-resistant tools for transferring the solid.[3]

    • To minimize dust generation, avoid vigorous scooping or pouring.[3] If applicable, consider making a slurry with a non-reactive solvent as a safer handling alternative.[3]

    • Weigh the required amount in a tared, sealed container.

    • Immediately and securely close the main this compound container.

  • Cleanup:

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.[1]

    • Wash hands thoroughly after handling.[9]

Protocol 2: Emergency Spill Response

  • Evacuation and Notification:

    • Immediately evacuate all non-essential personnel from the spill area.[3]

    • Notify your laboratory supervisor and the appropriate safety personnel.

  • Containment (for trained personnel only):

    • Don full PPE, including respiratory protection.[3]

    • Contain the spill using an inert, dry material such as sand or vermiculite.[3] Do not use water , as this will generate toxic hydrogen sulfide gas.[3]

  • Cleanup and Disposal:

    • Carefully collect the contained solid this compound and absorbent material.[3]

    • Place the collected waste into a clearly labeled, sealed container for hazardous waste disposal.[3][7]

    • Ventilate the area to disperse any residual gases.[3]

    • Thoroughly decontaminate the spill area. All materials used for cleanup must also be disposed of as hazardous waste.[1]

Visualizations

PPE_Selection_Workflow start Handling this compound? eye_protection Wear Chemical Safety Goggles start->eye_protection face_shield_q Risk of Splash? eye_protection->face_shield_q face_shield Add Full Face Shield face_shield_q->face_shield Yes gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene) face_shield_q->gloves No face_shield->gloves clothing Wear Lab Coat or Chemical-Resistant Coveralls gloves->clothing ventilation_q Adequate Ventilation (e.g., Fume Hood)? clothing->ventilation_q respirator Use Respirator with Appropriate Cartridges ventilation_q->respirator No proceed Proceed with Caution ventilation_q->proceed Yes respirator->proceed

Caption: PPE selection workflow for handling this compound.

Spill_Response_Logic spill This compound Spill Occurs evacuate Evacuate Area & Notify Supervisor spill->evacuate assess Are you trained for hazardous spill cleanup? evacuate->assess wait Wait for Emergency Response Team assess->wait No ppe Don Full PPE (including respirator) assess->ppe Yes contain Contain with Dry, Inert Material (Sand, Vermiculite) ppe->contain no_water DO NOT USE WATER contain->no_water cleanup Collect Material into Sealed Hazardous Waste Container contain->cleanup decontaminate Ventilate & Decontaminate Area cleanup->decontaminate

Caption: Logical workflow for this compound spill response.

References

Technical Support Center: Control of Hydrogen Sulfide (H₂S) Evolution from Sodium Sulfide (Na₂S)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on controlling the evolution of hazardous hydrogen sulfide (B99878) (H₂S) gas from sodium sulfide (Na₂S) solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (Na₂S) solution release hydrogen sulfide (H₂S) gas?

A1: this compound is the salt of a strong base (NaOH) and a weak acid (H₂S). When dissolved in a neutral solvent like water, it undergoes hydrolysis. The sulfide ion (S²⁻) reacts with water to form hydrosulfide (B80085) (HS⁻) and hydrogen sulfide (H₂S), a volatile and toxic gas. The equilibrium is heavily dependent on the pH of the solution.[1][2]

Q2: What is the most direct way to prevent H₂S evolution from my Na₂S solution?

A2: The most effective and common method is to increase the pH of the solution. By making the solution more alkaline (typically pH > 10), the chemical equilibrium shifts away from the formation of H₂S gas and favors the non-volatile ionic species, hydrosulfide (HS⁻) and sulfide (S²⁻).[1][3] Adding a strong base like sodium hydroxide (B78521) (NaOH) is a standard laboratory practice for stabilizing Na₂S solutions.[4][5]

Q3: How significantly does pH influence H₂S evolution?

A3: The effect of pH is dramatic. In acidic or neutral solutions, a significant portion of the total sulfide exists as dissolved H₂S, which can readily escape as a gas. As the pH becomes more alkaline, the concentration of H₂S decreases exponentially. For instance, at a pH of 6, approximately 90% of the sulfide is present as H₂S, whereas at a pH of 9, this drops to about 1%.[1][3]

Q4: What are "H₂S scavengers" and when should I use them?

A4: H₂S scavengers are chemical agents that react with and neutralize hydrogen sulfide, converting it into more stable, non-volatile compounds.[6][7] You should consider using them when pH modification is not suitable for your experimental conditions (e.g., if your reaction must be performed at a neutral pH). Common types of scavengers include:

  • Triazine-based compounds: These are organic chemicals that react with H₂S to form stable, non-toxic byproducts.[5][6][7]

  • Iron Compounds: Iron salts (e.g., iron chloride, iron oxide) react with H₂S to form insoluble iron sulfides.[8][9][10]

  • Oxidizing Agents: Chemicals like hydrogen peroxide or sodium hypochlorite (B82951) can oxidize H₂S to elemental sulfur or sulfate.[1][8][11]

Q5: How does temperature affect H₂S release from Na₂S solutions?

A5: Higher temperatures increase the rate of H₂S evolution. This is due to two main factors: the solubility of H₂S gas in the solution decreases as temperature rises, and the increased kinetic energy allows the dissolved gas to escape more readily. Therefore, maintaining lower temperatures can help reduce the rate of H₂S release.[12][13]

Troubleshooting Guide

Problem: My laboratory has a strong "rotten egg" smell immediately after dissolving Na₂S, even when working in a fume hood.

  • Cause: You likely dissolved the Na₂S in neutral water (e.g., deionized water) without first adjusting the pH. This results in rapid hydrolysis and a significant release of H₂S gas.

  • Solution: Always prepare Na₂S solutions by dissolving the solid Na₂S in a pre-alkalinized solvent. For example, prepare a dilute solution of NaOH (e.g., 0.1 M) and then dissolve the Na₂S into this alkaline solution. This will maintain a high pH and suppress H₂S formation from the start.

Problem: My experiment requires a near-neutral pH, but H₂S evolution is interfering with my results and creating a safety hazard.

  • Cause: At neutral pH, the equilibrium strongly favors H₂S formation.

  • Solutions:

    • Use an H₂S Scavenger: Add a suitable scavenger to your reaction medium. Iron salts or specialized non-amine organic scavengers can be effective.[10][14] Conduct a small-scale pilot test to ensure the scavenger does not interfere with your primary experiment.

    • Work in a Closed System: If possible, run your experiment in a sealed apparatus equipped with a gas trap. The outlet gas can be bubbled through a scrubber solution (e.g., a bleach or NaOH solution) to neutralize the H₂S before venting.

    • Use a Slow-Release H₂S Donor: If your goal is to introduce H₂S, consider using a slow-release donor compound (like GYY4137) instead of Na₂S. These compounds release H₂S in a more controlled manner over time, reducing the initial high concentration of gas.[15]

Problem: I added an H₂S scavenger, but it doesn't seem to be effective.

  • Cause: Scavenger effectiveness can be influenced by several factors.

  • Troubleshooting Steps:

    • Check for Proper Mixing: Ensure the scavenger is adequately dispersed throughout the solution. Some scavengers, particularly solid ones like iron oxides, rely on surface reactions and require sufficient agitation.[9]

    • Verify pH Compatibility: Some scavengers have optimal pH ranges. For example, triazine-based scavengers may perform poorly in acidic conditions.[16]

    • Assess Stoichiometry: You may not be using a sufficient concentration of the scavenger. The required amount depends on the concentration of sulfide in your solution. For example, some applications require 3-5 mg/L of iron per 1 mg/L of sulfide.

    • Consider Reaction Kinetics: Some scavenging reactions are not instantaneous. Triazine reactions, for instance, can be slow at lower temperatures (below 40°C).[16]

Quantitative Data Summary

Table 1: Influence of pH on Sulfide Species Distribution in Water (25°C)

pH% H₂S (dissolved gas)% HS⁻ (hydrosulfide ion)% S²⁻ (sulfide ion)
5.0~99.0%~1.0%<0.1%
6.0~90.9%~9.1%<0.1%
7.0~50.0%~50.0%<0.1%
8.0~9.1%~90.9%<0.1%
9.0~1.0%~99.0%~0.1%
10.0<0.1%~99.0%~1.0%
11.0<0.1%~90.9%~9.1%
12.0<0.1%~50.0%~50.0%

Data compiled from principles described in multiple sources.[1][3]

Table 2: Overview of Common H₂S Control Techniques

TechniqueAgent / MethodTypical ApplicationAdvantagesDisadvantages
pH Adjustment Sodium Hydroxide (NaOH)General laboratory use, stock solution preparationHighly effective, low cost, simpleNot suitable for pH-sensitive experiments
Chemical Scavenging (Precipitation) Iron Salts (FeCl₂, FeCl₃)Neutral pH systems, wastewater treatmentEffective, forms stable solid precipitateCan introduce metal ions, solids may interfere with assays
Chemical Scavenging (Organic) Triazines (e.g., MEA-triazine)Oil & gas, neutral pH systemsHigh efficiency, forms non-toxic byproductsSlower reaction at low temps, potential for solid byproduct formation[6][16]
Chemical Oxidation Hydrogen Peroxide (H₂O₂)Wastewater, chemical synthesisRapid reaction, environmentally friendly byproducts (O₂, H₂O)Can oxidize other components, reaction can be exothermic
Physical Adsorption Activated CarbonGas stream polishingHigh efficiency for low gas concentrations, can be regeneratedLimited capacity, sensitive to humidity[9][11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Na₂S Stock Solution

This protocol describes how to prepare a 1 M Na₂S stock solution with minimal H₂S evolution.

  • Preparation: Work exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Solvent Deoxygenation: To prevent oxidation of sulfide, sparge deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Alkalinization: In a beaker, add a magnetic stir bar and 80 mL of the deoxygenated water. While stirring, add 0.4 g of solid NaOH to create a ~0.1 M solution. This will raise the pH significantly.

  • Dissolution of Na₂S: Slowly and carefully weigh out 24.02 g of this compound nonahydrate (Na₂S·9H₂O). Gradually add the solid to the stirring alkaline solution. The solution may warm slightly. Keep the beaker covered with a watch glass as much as possible.

  • Final Volume: Once all the solid has dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deoxygenated water and add it to the flask. Bring the final volume to 100 mL with deoxygenated water.

  • Storage: Transfer the stabilized solution to a tightly sealed, airtight container. Store in a cool, dark place. The alkaline solution is now significantly more stable with minimal H₂S off-gassing.

Protocol 2: H₂S Scavenging in a Neutral Solution Using Ferric Chloride (FeCl₃)

This protocol demonstrates how to remove dissolved sulfide from a solution at a near-neutral pH.

  • Preparation: Work within a chemical fume hood. Prepare your aqueous solution containing the sulfide source (e.g., from a reaction).

  • Scavenger Preparation: Prepare a stock solution of ferric chloride (e.g., 1 M FeCl₃ in water).

  • Addition of Scavenger: While vigorously stirring the sulfide-containing solution, add the FeCl₃ solution dropwise. A black precipitate of iron sulfide (FeS) will form immediately. Reaction: 2 FeCl₃ + 3 Na₂S → Fe₂S₃ (s) + 6 NaCl

  • Monitoring: Continue adding the scavenger until no more precipitate is formed. You can monitor the headspace for H₂S using a portable gas detector to confirm its removal.

  • Removal of Precipitate: The solid iron sulfide can be removed from the solution by filtration or centrifugation, depending on the requirements of your downstream application.

Visualizations

H2S_Control_Workflow start Start: Na2S solution required check_ph Is the experiment pH-sensitive? start->check_ph ph_adjust Method: pH Adjustment (Add NaOH to pH > 10) check_ph->ph_adjust No check_gas Is trace H2S acceptable? check_ph->check_gas Yes end_procedure Proceed with Experiment Safely ph_adjust->end_procedure scavenger Method: Use H2S Scavenger (e.g., Iron Salts, Triazine) check_gas->scavenger No closed_system Consider Closed System with Gas Scrubber check_gas->closed_system Yes oxidation Alternative: Use Oxidizing Agent (e.g., H2O2) scavenger->oxidation if scavenger interferes scavenger->end_procedure closed_system->end_procedure

Caption: Logical workflow for selecting an appropriate H₂S control method.

Sulfide_Equilibrium H2S H₂S (Gas) Volatile H2S_aq H₂S (aq) Dissolved H2S->H2S_aq Dissolution HS HS⁻ Hydrosulfide H2S_aq->HS label1 + H⁺ (Acidic) S2 S²⁻ Sulfide HS->S2 label3 + H⁺ (Acidic) label2 - H⁺ (Alkaline) label4 - H⁺ (Alkaline)

Caption: Chemical equilibrium of sulfide species is governed by pH.

Protocol_Workflow start Start: Prepare Stabilized Na2S Solution step1 1. Deoxygenate DI Water (N2 or Ar sparging) start->step1 step2 2. Add NaOH to Water (Create ~0.1M solution) step1->step2 step3 3. Slowly Dissolve Na2S Solid into alkaline solution step2->step3 step4 4. Adjust to Final Volume in Volumetric Flask step3->step4 end End: Store in Airtight Container step4->end

Caption: Experimental workflow for preparing a stabilized Na₂S solution.

References

identifying and removing impurities from commercial sodium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial sodium sulfide (B99878) (Na₂S).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade sodium sulfide?

A1: Commercial this compound often contains a variety of impurities that can interfere with experimental outcomes. The presence of these impurities is often indicated by a yellow, reddish-brown, or pink color, in contrast to the white appearance of pure this compound.[1][2] Common impurities include:

  • Sodium Salts: Sodium sulfate (B86663) (Na₂SO₄), sodium hydrosulfide (B80085) (NaHS), sodium carbonate (Na₂CO₃), sodium thiosulfate (B1220275) (Na₂S₂O₃), and sodium sulfite (B76179) (Na₂SO₃).[3][4][5][6][7]

  • Polysulfides (Na₂Sₓ): These are responsible for the yellowish color of many commercial grades.[2][6]

  • Heavy Metals: Iron compounds are frequent contaminants, often introduced during the manufacturing process.[5] Other heavy metals may also be present and can be precipitated out.[8][9][10][11]

  • Insoluble Impurities: These can include unreacted carbon from the manufacturing process.[6][12]

Q2: How can I qualitatively identify the presence of impurities?

A2: A simple visual inspection can be the first step. A distinct yellow or reddish color often suggests the presence of polysulfides.[2] A clear and colorless solution when dissolved in water is an indicator of higher purity, whereas a turbid or colored solution suggests the presence of insoluble impurities or metal contaminants.[13] For a more specific identification of certain impurities, refer to the analytical protocols section.

Q3: What are the general approaches to purifying commercial this compound?

A3: Several methods can be employed to purify commercial this compound, depending on the target purity and the nature of the impurities. Common techniques include:

  • Recrystallization: A widely used method to obtain high-purity crystals from a saturated solution.[3][14]

  • Chemical Treatment: Addition of specific reagents to precipitate or convert impurities into more easily removable forms. Examples include using sodium hydroxide (B78521) to remove sodium hydrosulfide and sodium sulfate, or barium sulfide to remove other sulfates.[3][15]

  • Solvent Washing: Washing the solid this compound with a solvent like hot ethanol (B145695) can remove certain impurities.[14]

  • Adsorption: Using materials like activated carbon to remove dissolved organic and some inorganic impurities.[12][16]

  • Ion Exchange: Passing a this compound solution through an ion-exchange resin can remove metallic ion impurities.[14]

Q4: My purified this compound solution is still yellow. What does this indicate?

A4: A persistent yellow color in your this compound solution is typically due to the presence of sodium polysulfides (Na₂Sₓ).[2] While some purification methods can reduce their concentration, complete removal may require more rigorous techniques such as high-temperature hydrogen reduction.[6]

Q5: After purification, how can I assess the purity of my this compound?

A5: The purity of the final product can be assessed using various analytical techniques. Titration methods are commonly used to determine the concentration of sulfide, as well as specific impurities like sulfites and thiosulfates.[5][13] X-ray fluorescence (XRF) is another advanced technique for identifying and quantifying elemental impurities.[5]

Troubleshooting Guides

Issue 1: Presence of Insoluble Particulates in the Dissolved this compound Solution
  • Problem: After dissolving commercial this compound in a solvent, a cloudy or turbid solution with visible solid particles is observed. This is often due to insoluble impurities like carbon or certain metal sulfides.[6][12]

  • Solution:

    • Filtration: The simplest method is to filter the solution through a suitable filter medium (e.g., filter paper or a fritted glass funnel) to remove the suspended solids.

    • Activated Carbon Treatment: For finer, dispersed impurities, adding activated carbon to the solution, stirring for a period, and then filtering can be effective.[12][16] The activated carbon adsorbs many impurities.[17][18]

Issue 2: High Levels of Sodium Hydrosulfide (NaHS) and Sodium Sulfate (Na₂SO₄) Impurities
  • Problem: These impurities can affect reaction stoichiometry and introduce unwanted side products. Their presence is common in commercial this compound.[3]

  • Solution: Treatment with Sodium Hydroxide (NaOH)

    • Prepare a concentrated solution of the commercial this compound.

    • Add a controlled amount of sodium hydroxide to the solution. A mass ratio of 0.2-0.3% of NaOH to the this compound concentrated solution is suggested in some patents.[3]

    • Heat the mixture while stirring. This process can help to precipitate out sodium sulfate and convert sodium hydrosulfide.[3]

    • Filter the hot solution to remove the precipitated solids.

    • Allow the filtrate to cool and crystallize to obtain purified this compound.[3]

Issue 3: Discoloration due to Heavy Metal Ion Impurities
  • Problem: The presence of heavy metal ions, particularly iron, can cause discoloration and catalyze unwanted side reactions.[5]

  • Solution 1: Precipitation

    • Dissolve the this compound in deoxygenated water.

    • The sulfide ions (S²⁻) will react with many heavy metal ions (e.g., Fe²⁺, Cu²⁺, Pb²⁺) to form highly insoluble metal sulfides.[8][10]

    • Filter the solution to remove the precipitated metal sulfides.

  • Solution 2: Ion Exchange

    • Prepare a column with a suitable cation exchange resin in the sodium form (Na⁺-form).

    • Pass the aqueous this compound solution through the column. The heavy metal ions will be exchanged for sodium ions on the resin, effectively removing them from the solution.[14]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water
  • Dissolution: In a fume hood, dissolve the commercial this compound in deionized, deoxygenated water with gentle heating to create a near-saturated solution. The use of deoxygenated water minimizes oxidation of the sulfide.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Briefly wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to prevent oxidation.

Protocol 2: Purification using Activated Carbon
  • Solution Preparation: Dissolve the commercial this compound in deionized water to a desired concentration.

  • Carbon Addition: Add powdered activated carbon to the solution (typically 1-2% w/v).

  • Adsorption: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Filter the solution through a bed of celite or a fine filter paper to completely remove the activated carbon.

  • Further Processing: The resulting clear solution can be used directly or further purified by crystallization as described in Protocol 1.

Data Presentation

Table 1: Illustrative Purity Levels of Commercial vs. Purified this compound

ImpurityTypical Level in Commercial GradeExpected Level After Purification
Sodium Sulfate (Na₂SO₄)1-5%< 0.5%
Sodium Hydrosulfide (NaHS)0.5-2%< 0.1%
Sodium Carbonate (Na₂CO₃)1-3%< 0.2%
Iron (Fe)10-100 ppm< 5 ppm
Insoluble Matter0.1-1%< 0.05%

Note: These values are illustrative and can vary significantly between different commercial batches and purification efficiencies.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product start Commercial This compound dissolution Dissolve in Deoxygenated Water start->dissolution filtration1 Hot Filtration (Removes Insolubles) dissolution->filtration1 treatment Chemical Treatment (e.g., NaOH, BaS) or Activated Carbon filtration1->treatment filtration2 Filtration treatment->filtration2 crystallization Crystallization filtration2->crystallization drying Vacuum Drying crystallization->drying end Purified This compound drying->end

Caption: General experimental workflow for the purification of commercial this compound.

troubleshooting_logic action_node action_node start Dissolved Na2S Solution Impure? q_color Is the solution colored? start->q_color q_turbid Is the solution turbid? start->q_turbid q_yellow Is the color yellow? q_color->q_yellow Yes a_filter Filter the solution. Add activated carbon if necessary. q_turbid->a_filter Yes a_polysulfides Indicates polysulfides. q_yellow->a_polysulfides Yes a_metals Precipitate or use ion exchange for metal impurities. q_yellow->a_metals No

Caption: Troubleshooting logic for identifying the nature of impurities in a this compound solution.

References

improving the energy efficiency of sodium sulfide manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the energy efficiency of sodium sulfide (B99878) manufacturing experiments.

Troubleshooting Guide

This guide addresses common issues that lead to increased energy consumption during sodium sulfide production.

Q1: Why is our furnace consuming excessive energy during the carbothermic reduction of sodium sulfate (B86663)?

A1: High energy consumption in the furnace or kiln is a frequent issue and can stem from several operational inefficiencies. Key areas to investigate include:

  • Sub-optimal Reaction Temperature: The carbothermic reduction process has an optimal temperature range of 900–1100°C.[1] Operating outside this range can lead to incomplete reactions or the formation of by-products, both of which waste energy.[1]

  • Incorrect Reactant Ratio: The ratio of sodium sulfate to the carbon-based reducing agent (like coal or coke) is critical. A common ratio is approximately 1 part sodium sulfate to 2 parts reducing agent by weight to ensure the complete reduction of the sodium sulfate.[1] An improper ratio can lead to incomplete conversion and wasted heat.

  • Poor Heat Transfer: Over time, the refractory lining of the kiln can degrade or become fouled, which impedes heat transfer to the reactants, forcing higher energy input to maintain the required temperature.

  • Excessive Heat Loss: Inadequate insulation, or leaks and cracks in the furnace shell, can lead to significant heat loss to the surrounding environment.

  • Incomplete Combustion: An improper air-to-fuel ratio for the burners can result in incomplete combustion of the fuel source, leading to inefficient heat generation.

Q2: Our this compound product has low purity, with high levels of sodium carbonate and sodium thiosulfate (B1220275). How does this relate to energy consumption?

A2: Poor product purity is directly linked to increased energy consumption per unit of product. The presence of impurities like sodium carbonate (often 8-10%) and sodium thiosulfate (over 5%) indicates that side reactions are occurring.[2] These side reactions are frequently caused by the intrusion of cold air or water vapor into the hot converter.[2] This not only consumes the raw materials inefficiently but also means that the energy input is not being optimally used to produce the desired this compound, thereby lowering the overall process energy efficiency. A potential solution involves recycling a portion of the high-temperature flue gas from the kiln's tail to the head, creating a gaseous curtain that blocks the entry of outside air.[2]

Q3: The evaporation stage for concentrating our this compound solution is using too much energy. What are the potential causes and solutions?

A3: Evaporation is an energy-intensive step. If consumption is higher than expected, consider the following:

  • Outdated Equipment: Traditional shell and tube evaporators can be significantly less efficient than modern alternatives.

  • Lack of Waste Heat Integration: The process generates substantial waste heat, particularly from the furnace flue gas. If this heat is not being captured and reused for steps like evaporation, a major energy-saving opportunity is being missed.[3][4]

To address this, upgrading to a new-type plate evaporator can be highly effective. Studies have shown that plate evaporators can offer a composite benefit 23.1% higher than shell and tube evaporators and can be built for a lower initial cost.[5] Implementing a waste heat recovery system is also a critical step toward reducing the energy demand of evaporation.[3]

Troubleshooting Workflow for High Furnace Energy Consumption

G start High Energy Consumption Detected in Furnace check_temp Review Furnace Temperature Logs start->check_temp temp_ok Is Temp in 900-1100°C Range? check_temp->temp_ok check_ratio Verify Na2SO4:Carbon Ratio in Feed temp_ok->check_ratio Yes adjust_temp Action: Adjust Burner Control & Firing Rate temp_ok->adjust_temp No ratio_ok Is Ratio ~1:2? check_ratio->ratio_ok check_purity Analyze Product Purity (Na2CO3, Na2S2O3) ratio_ok->check_purity Yes adjust_ratio Action: Correct Feed Mixing Proportions ratio_ok->adjust_ratio No purity_ok Purity Acceptable? check_purity->purity_ok check_heat_loss Inspect Furnace Shell for Heat Loss (IR Scan) purity_ok->check_heat_loss Yes investigate_air_leak Action: Inspect Seals, Consider Flue Gas Curtain purity_ok->investigate_air_leak No repair_insulation Action: Repair Refractory & Improve Insulation check_heat_loss->repair_insulation end_node Monitor & Verify Energy Reduction adjust_temp->end_node adjust_ratio->end_node investigate_air_leak->end_node repair_insulation->end_node

Caption: Troubleshooting workflow for high furnace energy consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving energy efficiency in this compound manufacturing?

A1: A multi-faceted approach is most effective. Key strategies include:

  • Process Optimization: This involves fine-tuning parameters such as reaction temperature, residence time, and raw material feed rates to maximize yield and minimize energy input.[3][6]

  • Waste Heat Recovery: High-temperature processes like the carbothermic reduction generate significant waste heat. Implementing systems to capture this heat from flue gases and use it for other stages, such as drying raw materials or pre-heating boiler feedwater, can drastically cut overall energy consumption.[3]

  • Automation and Advanced Control: Utilizing modern process control systems allows for real-time monitoring and adjustment of operating conditions, ensuring the process remains at peak efficiency and avoiding energy waste.[3][7]

  • Equipment Modernization: Upgrading to more energy-efficient equipment, such as high-efficiency motors and pumps, or replacing older kilns and evaporators with modern designs, can yield substantial energy savings.[5][7]

  • Exploring Alternative Processes: Research into newer production methods, such as the hydrogen reduction of sodium sulfate in a fluidized bed reactor, shows promise for operating at lower temperatures and improving efficiency compared to traditional carbothermic reduction.[8][9]

Q2: By how much can we realistically reduce energy consumption?

A2: The potential for energy savings is significant. By implementing a combination of the strategies mentioned above, optimized this compound plant operations can achieve a decrease in energy consumption by up to 25%.[10] The industry is actively moving in this direction, with reports indicating that nearly 70% of this compound producers are already implementing energy-efficient technologies to reduce their carbon footprint.[10]

Q3: Can the use of additives improve the energy efficiency of the carbothermic reduction process?

A3: Yes, additives can play a crucial role. While research specific to this compound is ongoing, studies on similar carbothermic reduction processes for metal ores have shown that adding sodium sulfate can act as a fluxing agent.[11] This addition can lower the reaction's activation energy, allowing the process to run efficiently at a lower temperature.[11][12] It also promotes the aggregation and growth of the desired product particles, which can lead to a more complete and efficient reaction, thereby saving energy.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to energy efficiency improvements in this compound and similar chemical manufacturing processes.

Table 1: Potential Energy & Resource Savings from Optimization Strategies

Optimization Strategy Potential Saving Source
General Process Optimization Up to 25% reduction in energy consumption [10]
Adopting Sustainable Practices Up to 40% reduction in waste output [10]
Switching to Closed-Loop Systems Up to 30% reduction in raw material use [10]

| Upgrading Evaporator Type | 23.1% higher composite benefit (Plate vs. Shell & Tube) |[5] |

Table 2: Comparison of Key Parameters in this compound Production Methods

Parameter Carbothermic Reduction Hydrogen Reduction H₂S Absorption with NaOH
Primary Reductant Carbon (Coal, Coke)[5] Hydrogen (H₂)[8] None (Neutralization Reaction)[13]
Typical Temperature 900 - 1100°C[1] ~740°C[8] 40 - 60°C[13]
Primary Energy Demand High (Furnace heating)[14] Moderate (Heating H₂) Low (Pumping, mixing)[13]
Key Challenge High energy consumption, CO₂ emissions[8] Eutectic formation, H₂ handling[8] Sourcing of H₂S-rich gas[13]

| Product Purity | ~60% (Can be improved)[2][8] | High (>98%)[8] | Dependent on reactants |

Experimental Protocols

Protocol: Evaluating the Effect of a Flux Additive on Carbothermic Reduction Energy Efficiency

This protocol outlines a lab-scale experiment to determine if an additive (e.g., sodium sulfate, acting as its own flux) can reduce the energy required for the carbothermic reduction of sodium sulfate to this compound.

Objective: To quantify the change in furnace energy consumption and product yield when a flux additive is included in the reactant mixture.

Materials & Equipment:

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Powdered activated carbon (or another suitable reducing agent)

  • High-temperature programmable tube furnace with energy monitoring capabilities (watt-hour meter)

  • Ceramic or alumina (B75360) combustion boats

  • Inert gas supply (Nitrogen or Argon) with flow meter

  • Balance (±0.001 g)

  • Mortar and pestle

  • X-ray diffraction (XRD) instrument for product analysis

  • Personal Protective Equipment (PPE): High-temperature gloves, safety glasses, lab coat

Methodology:

  • Preparation of Reactant Mixtures:

    • Control Group: Prepare a mixture of sodium sulfate and activated carbon at a molar ratio of 1:2 (Na₂SO₄:C). Thoroughly homogenize the mixture using a mortar and pestle. Prepare at least three identical samples (e.g., 5.00 g each).

    • Experimental Group: Prepare a second mixture with the same 1:2 molar ratio of Na₂SO₄:C, but add a specific weight percentage of additional sodium sulfate as a flux (e.g., 5% of the total mixture weight). Homogenize thoroughly. Prepare at least three identical samples.

  • Furnace Setup and Reaction:

    • Place a weighed sample from the Control Group into a pre-weighed combustion boat.

    • Position the boat in the center of the tube furnace.

    • Purge the tube with an inert gas (e.g., Nitrogen at 100 mL/min) for 15 minutes to remove oxygen.

    • Begin recording the total energy consumption of the furnace.

    • Program the furnace to ramp up to the target reaction temperature (e.g., 950°C) and hold for a set time (e.g., 60 minutes).

    • After the reaction time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

    • Stop the energy recording once the furnace has returned to ambient temperature. Note the total energy consumed (in kWh).

  • Sample Analysis:

    • Once cool, carefully remove the combustion boat and weigh the final product to determine the mass loss and calculate the reaction yield.

    • Analyze the product using XRD to confirm the presence of this compound and identify any unreacted sodium sulfate or by-products.

  • Repeat:

    • Repeat steps 2 and 3 for all replicate samples in both the Control and Experimental groups, ensuring identical conditions for each run.

Data Collection and Analysis:

  • Record the initial mass of reactants and the final mass of the product for each run.

  • Record the total energy consumed by the furnace for each complete cycle.

  • Calculate the average energy consumption and average product yield for both the Control and Experimental groups.

  • Compare the specific energy consumption (kWh per gram of Na₂S produced) between the two groups.

  • Use XRD data to qualitatively assess the completeness of the reaction in both groups.

Experimental Workflow Diagram

G start Start: Protocol prep_control Prepare Control Mixture (Na2SO4 + Carbon) start->prep_control prep_exp Prepare Experimental Mixture (Na2SO4 + Carbon + Flux) start->prep_exp weigh_sample Weigh Sample into Combustion Boat prep_control->weigh_sample prep_exp->weigh_sample setup_furnace Place in Furnace & Purge with N2 weigh_sample->setup_furnace run_reaction Start Energy Monitoring Run Temp Program (Ramp to 950°C, Hold 60min) setup_furnace->run_reaction cool_down Cool Furnace to RT under N2 Flow run_reaction->cool_down stop_monitoring Stop Energy Monitoring Record Total kWh cool_down->stop_monitoring analyze_product Weigh Final Product Analyze with XRD stop_monitoring->analyze_product calculate Calculate: - Product Yield - Specific Energy (kWh/g) analyze_product->calculate end_node End: Compare Results calculate->end_node

Caption: Workflow for evaluating the effect of a flux additive.

References

temperature control optimization for carbothermic reduction of sodium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbothermic reduction of sodium sulfate (B86663). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the carbothermic reduction of sodium sulfate, offering potential causes and solutions to optimize experimental outcomes.

Problem Potential Cause Suggested Solution
Low Yield of Sodium Sulfide (B99878) Incomplete Reaction: The temperature may be too low, or the reaction time too short for a complete conversion.Increase the reaction temperature within the optimal range (typically 850°C to 1100°C) and/or extend the reaction time.[1][2] Consider using a carbon source with a higher surface area to enhance reactivity.[2]
Sub-optimal Carbon-to-Sulfate Ratio: An insufficient amount of carbon will result in unreacted sodium sulfate. Conversely, a large excess of carbon can complicate product purification.The stoichiometric molar ratio is 2 moles of carbon to 1 mole of sodium sulfate (Na₂SO₄ + 2C → Na₂S + 2CO₂).[3] Experiment with slight variations around this ratio to find the optimal balance for your specific carbon source and reaction conditions. A common starting point is a 1:2 ratio by weight of sodium sulfate to the reducing agent.[4]
Oxidation of Product: If the inert atmosphere is not maintained during cooling, the hot sodium sulfide can be re-oxidized back to sodium sulfate.Ensure a continuous flow of inert gas (e.g., nitrogen or argon) throughout the heating and cooling phases of the experiment. Placing a layer of powdered carbon on top of the reaction mixture can also help to create a localized reducing atmosphere.[1]
Molten Mass Adhering to Reactor (Fouling) Formation of Eutectic Mixture: A low-melting point eutectic mixture of this compound (Na₂S) and sodium sulfate (Na₂SO₄) can form, causing the reaction mass to become sticky and adhere to the reactor walls. This eutectic can form at temperatures around 745°C.Increasing the reaction temperature well above the eutectic point can sometimes alleviate this issue by ensuring the entire mass remains molten and fluid. Another strategy is to add a higher proportion of the final product (Na₂S) to the initial mixture, which can raise the overall melting point of the system.[5]
Inconsistent Results Non-Homogeneous Mixture: Poor mixing of the powdered reactants can lead to localized areas of incomplete reaction.Ensure that the sodium sulfate and carbon powders are thoroughly mixed to achieve a homogeneous blend before heating. This can be accomplished using a mortar and pestle or a mechanical mixer.[4]
Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates and product purity.Use a programmable furnace with a reliable temperature controller (e.g., a PID controller) to maintain a stable reaction temperature.
Reactor Corrosion High-Temperature Sulfidic Corrosion: The combination of high temperatures and the presence of sulfur compounds can be corrosive to many metals.For laboratory-scale experiments, ceramic crucibles (e.g., alumina (B75360) or graphite) are often suitable. For larger-scale or more robust setups, high-nickel alloys or specialized corrosion-resistant alloys should be considered.[6][7][8]

Frequently Asked Questions (FAQs)

1. What is the fundamental chemical reaction in the carbothermic reduction of sodium sulfate?

The primary reaction is the reduction of sodium sulfate by carbon to produce this compound and carbon dioxide. The balanced chemical equation is:

Na₂SO₄(s) + 2C(s) → Na₂S(s) + 2CO₂(g)[3]

Depending on the temperature and reaction conditions, carbon monoxide (CO) may also be produced:

Na₂SO₄(s) + 4C(s) → Na₂S(s) + 4CO(g)[3]

2. What is the optimal temperature range for this reaction?

The optimal temperature for the carbothermic reduction of sodium sulfate can vary depending on the carbon source and desired reaction rate. Generally, the reaction is conducted at temperatures ranging from 850°C to 1100°C.[1][2][4] The presence of carbon significantly lowers the decomposition temperature of sodium sulfate, which otherwise begins to decompose at around 1100°C in an inert atmosphere.[2]

3. What type of carbon source should I use?

Various carbon sources can be used, including charcoal, coal, and coke.[4] The reactivity of the carbon source is a key factor; a higher surface area will generally lead to a faster reaction at a lower temperature.[2] For laboratory preparations, finely powdered charcoal is a common choice.

4. How can I determine if the reaction is complete?

The completion of the reaction can be monitored by analyzing the product for the presence of unreacted sodium sulfate. A common analytical method for this is X-ray diffraction (XRD), which can identify the different crystalline phases present in the final product. Chemical analysis, such as titration, can also be used to quantify the amount of this compound and residual sodium sulfate.

5. What are the main side reactions to be aware of?

At higher temperatures, side reactions can occur, potentially leading to the formation of sodium carbonate (Na₂CO₃) or the volatilization of sodium compounds. The specific side reactions will depend on the impurities present in the reactants and the composition of the atmosphere.

6. Is an inert atmosphere necessary for this reaction?

Yes, an inert atmosphere (such as nitrogen or argon) is crucial to prevent the oxidation of the carbon reductant and the this compound product at high temperatures. Oxygen present in the system can lead to the formation of sodium carbonate or the re-oxidation of this compound back to sodium sulfate, which would lower the yield.[1]

Experimental Protocols

General Laboratory-Scale Protocol for Carbothermic Reduction of Sodium Sulfate

This protocol outlines a general procedure for the carbothermic reduction of sodium sulfate in a laboratory setting. Researchers should adapt this protocol based on their specific equipment and safety procedures.

Materials:

  • Anhydrous sodium sulfate (Na₂SO₄), finely powdered

  • Carbon source (e.g., activated charcoal), finely powdered

  • High-temperature crucible (e.g., alumina)

  • Tube furnace with temperature control and gas inlet/outlet

  • Inert gas supply (e.g., nitrogen or argon) with flowmeter

  • Mortar and pestle or mechanical mixer

Procedure:

  • Drying of Reactants: Dry the anhydrous sodium sulfate and the carbon source in an oven at a suitable temperature (e.g., 110°C) for several hours to remove any adsorbed moisture.

  • Mixing: Weigh the desired amounts of sodium sulfate and carbon. A common starting point is a stoichiometric molar ratio of 1:2 (Na₂SO₄:C).[3] For example, for 142g of Na₂SO₄, use 24g of carbon.[1] Thoroughly mix the powders in a mortar and pestle until a homogeneous gray powder is obtained.[1]

  • Loading the Reactor: Transfer the mixed powder into an alumina crucible. Gently tap the crucible to settle the powder.

  • Furnace Setup: Place the crucible in the center of the tube furnace. Seal the furnace and begin purging with an inert gas at a steady flow rate to displace any air.

  • Heating Program: Program the furnace to heat to the desired reaction temperature (e.g., 900°C - 1000°C) at a controlled ramp rate.[1][4] Maintain the inert gas flow throughout the heating process.

  • Isothermal Reaction: Hold the furnace at the target temperature for a specified duration (e.g., 60-120 minutes) to allow the reaction to proceed to completion.

  • Cooling: After the reaction time has elapsed, turn off the furnace and allow it to cool down to room temperature naturally. It is critical to maintain the inert gas flow during the entire cooling period to prevent re-oxidation of the this compound product.[1]

  • Product Recovery: Once the furnace has cooled to room temperature, the inert gas flow can be stopped. Carefully remove the crucible containing the product (a solid mass, often referred to as "black ash").

  • Characterization: The product can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the formation of this compound and to check for the presence of unreacted sodium sulfate.

Data Presentation

Table 1: Effect of Temperature and Additives on Iron Recovery in Red Mud Carbothermic Reduction (Illustrative Data)

This data is from the carbothermic reduction of red mud, where sodium sulfate is used as an additive. It illustrates the general effect of temperature on the reaction. The "Recovery Degree" refers to the percentage of iron oxide converted to metallic iron.

Temperature (°C)AdditiveTime (min)Recovery Degree (%)
1000None30~55
1100None30~70
1200None30~85
100013.65% Na₂SO₄30~80
110013.65% Na₂SO₄30~90
120013.65% Na₂SO₄30>95

(Data adapted from studies on red mud reduction where Na₂SO₄ acts as a catalyst/fluxing agent)[9]

Visualizations

Reaction Pathway and Side Products

ReactionPathway Na2SO4 Sodium Sulfate (Na₂SO₄) Na2S This compound (Na₂S) (Desired Product) Na2SO4->Na2S + 2C (850-1100°C) C Carbon (C) C->Na2S Na2S->Na2SO4 + 2O₂ (re-oxidation) CO2 Carbon Dioxide (CO₂) Na2S->CO2 CO Carbon Monoxide (CO) Na2S->CO Na2CO3 Sodium Carbonate (Na₂CO₃) (Side Product) Na2S->Na2CO3 + CO₂ + O₂ O2 Oxygen (O₂) (from air leak) O2->Na2SO4

Caption: Carbothermic reduction of sodium sulfate pathway.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Drying Dry Reactants (Na₂SO₄ & C) Mixing Homogenize Powders (1:2 molar ratio) Drying->Mixing Loading Load Crucible Mixing->Loading Purging Purge with Inert Gas Loading->Purging Heating Heat to 850-1100°C Purging->Heating Holding Hold at Temperature Heating->Holding Cooling Cool Under Inert Gas Holding->Cooling Recovery Recover Product Cooling->Recovery Characterization Characterize Product (e.g., XRD) Recovery->Characterization

Caption: Laboratory workflow for sodium sulfate reduction.

Troubleshooting Logic

Troubleshooting action action result result start Low Yield? check_temp Temperature > 850°C? start->check_temp check_ratio C:Na₂SO₄ Ratio Correct? check_temp->check_ratio Yes increase_temp Increase Temperature or Reaction Time check_temp->increase_temp No check_atmosphere Inert Atmosphere Maintained? check_ratio->check_atmosphere Yes adjust_ratio Adjust C:Na₂SO₄ Ratio check_ratio->adjust_ratio No check_mixing Reactants Homogeneous? check_atmosphere->check_mixing Yes improve_seal Improve Furnace Seal & Purge During Cooling check_atmosphere->improve_seal No remix Thoroughly Remix Reactants check_mixing->remix No success Yield Improved check_mixing->success Yes increase_temp->success adjust_ratio->success improve_seal->success remix->success

Caption: Troubleshooting flowchart for low product yield.

References

minimizing byproduct formation in redox reactions with sodium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Sulfide (B99878) in Redox Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of sodium sulfide (Na₂S) as a reducing agent, with a specific focus on minimizing byproduct formation and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in redox reactions involving this compound?

A1: Byproduct formation is a critical issue. Common unintended products include:

  • Polysulfides (Na₂Sₓ): Formed when this compound reacts with elemental sulfur. Technical grade this compound often contains polysulfides, giving it a yellow or reddish color.[1]

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A common oxidation product, especially when reactions are exposed to air or if the stoichiometry is not carefully controlled.[2][3] In the Zinin reaction, thiosulfate is a typical byproduct.[2]

  • Elemental Sulfur (S): Can precipitate if the sulfide is oxidized.[4]

  • Sodium Sulfate (B86663) (Na₂SO₄): The final oxidation product of this compound in the presence of strong oxidizing agents like hydrogen peroxide or prolonged exposure to air.[1][5]

  • Azo Compounds: In the reduction of aromatic nitro compounds, the nitroso intermediate can react with the final amine product to form azo dimers.[3][6]

  • Hydrogen Sulfide (H₂S): A toxic gas released when this compound comes into contact with moisture or acids.[1][7] Aqueous solutions of Na₂S hydrolyze to form sodium hydrosulfide (B80085) (NaSH), which can release H₂S.[1]

Q2: My commercial this compound is a yellow, crystalline solid. Is it pure enough for my reaction?

A2: Anhydrous and hydrated this compound salts should be colorless solids.[1] A yellow to brick-red color in technical grade this compound typically indicates the presence of polysulfide impurities.[1] For sensitive reactions where selectivity is crucial, the purity of the this compound is vital. The presence of polysulfides can lead to different reaction pathways and byproducts.[3][8] It is recommended to either use a high-purity grade or determine the concentration of the active sulfide species via titration before use.

Q3: How does pH affect the reactive species in an aqueous this compound solution?

A3: The pH of the solution dictates the dominant sulfur species. In a strongly alkaline solution, the sulfide ion (S²⁻) is present. As the pH decreases, it becomes protonated to form hydrosulfide (HS⁻) and eventually hydrogen sulfide (H₂S), which is volatile.[9][10] The reactivity and reducing power of these species differ, with hydrosulfide and hydrodisulfide ions showing different reduction rates compared to the sulfide ion.[3] Therefore, controlling the pH is essential for reproducible results. Aqueous solutions of this compound are strongly alkaline.[1][11]

Q4: How can I prevent the air oxidation of my this compound solutions?

A4: this compound solutions are susceptible to air oxidation, which can reduce the effective concentration of the reducing agent and form unwanted byproducts like thiosulfates and sulfates.[1][5] To minimize this, you should:

  • Use freshly prepared solutions.

  • Work under an inert atmosphere (e.g., Nitrogen or Argon).

  • Utilize deoxygenated solvents by sparging them with an inert gas before dissolving the this compound.

  • Consider adding an antioxidant buffer to the solution if compatible with your reaction.[12]

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Problem: Low Yield or Incomplete Conversion in the Zinin Reduction of Nitroarenes

  • Q: I am observing a low yield of my desired amine and significant starting material remains. What are the likely causes?

    • A: Several factors could be responsible:

      • Reagent Purity: The commercial this compound may have a lower-than-stated concentration due to hydration or oxidation.[1]

      • Stoichiometry: Insufficient molar excess of this compound can lead to incomplete reduction.

      • Air Oxidation: As discussed in the FAQ, oxidation of the sulfide by atmospheric oxygen reduces its effective concentration.

      • Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. For example, some procedures call for heating to 70-80 °C.[13]

      • Solvent System: The choice of solvent (e.g., aqueous ethanol, dioxane/water) is crucial for the solubility of both the substrate and the reagent.[13]

  • Q: What steps can I take to improve the conversion and yield?

    • A:

      • Quantify Your Reagent: Perform an iodometric titration on your this compound solution to determine its exact molarity before setting up the reaction.

      • Optimize Stoichiometry: While the theoretical stoichiometry can be calculated, an empirical optimization of the molar ratio of this compound to the nitro compound is often necessary. A typical starting point is using 1.5 to 5 equivalents of Na₂S.[13]

      • Use an Inert Atmosphere: Assembling the reaction under nitrogen or argon can significantly prevent the oxidative degradation of the sulfide.

      • Consider Catalysis: For certain substrates, adding a catalyst like iron(III) chloride (FeCl₃) in combination with this compound can dramatically improve yields and suppress side products.[14]

Problem: Significant Formation of Azo-Compound Byproducts

  • Q: My reaction is producing a significant amount of a deeply colored byproduct, which I suspect is an azo-compound. Why does this happen?

    • A: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through intermediates, including nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species.[2] The nitroso intermediate is electrophilic and can react with the nucleophilic amine product, leading to the formation of an azoxy intermediate which is then reduced to the azo compound (Ar-N=N-Ar).[6]

  • Q: How can I minimize the formation of these azo-dimers?

    • A:

      • Control Temperature: Lowering the reaction temperature can sometimes slow the rate of the dimerization reaction relative to the desired reduction.

      • Slow Reagent Addition: Adding the this compound solution slowly to the solution of the nitro-compound can help maintain a low concentration of the amine product at any given time, reducing the probability of the side reaction.

      • Change the Reducing Agent: If azo formation remains problematic, metal hydrides are known to favor azo compound formation, but other reagents like iron in acidic media or catalytic hydrogenation are excellent alternatives for producing anilines.[6]

Data Presentation

Table 1: Optimized Reaction Conditions for Specific Reductions
Reaction TypeSubstrate ExampleReagents & ConditionsYieldByproducts MinimizedReference
Benzimidazole Synthesiso-Nitroaniline & Benzyl AlcoholNa₂S (40 mol%), FeCl₃·6H₂O (1 mol%)>95%Unspecified side products[14]
Selective Nitro Reduction1,3-DinitrobenzeneHydrated this compound in aqueous solutionHighDinitro reduction, other reducible groups remain intact[1][2]
Aldehyde ReductionAromatic AldehydesNa₂S impregnated on AluminaGoodKetones, esters, and nitro compounds are not reduced[15]
Table 2: Comparison of Analytical Methods for Sulfide Quantification
MethodPrincipleConcentration RangeAdvantagesDisadvantagesReference
Iodometric Titration Redox titration where excess iodine reacts with sulfide, and unreacted iodine is back-titrated with thiosulfate.>1 mg/LAccurate for fresh samples.Susceptible to interferences; loss of H₂S must be prevented.[16][17]
Methylene (B1212753) Blue Spectrophotometry Sulfide reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue.0.1 - 20.0 mg/LHigh sensitivity, most common method.More complex procedure.[17][18]
Ion-Selective Electrode (ISE) Potentiometric measurement of sulfide ion activity.>0.03 mg/LDirect and rapid measurement.Requires an antioxidant buffer; interferences from Ag⁺, Hg²⁺.[12][17]
Fluorescence Quenching Sulfide quenches the fluorescence of specific nanocluster probes.2.5 nM - 30 mMVery high sensitivity, rapid.Requires specialized probes and instrumentation.[19]

Experimental Protocols

Protocol 1: General Procedure for Zinin Reduction of an Aromatic Nitro Compound

This protocol is a generalized example based on common laboratory procedures.[13]

Materials:

  • Aromatic nitro compound

  • This compound nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve the aromatic nitro compound (1.0 eq) in a 3:1 mixture of EtOH/H₂O in a round-bottom flask.

  • Add this compound nonahydrate (1.5 - 2.0 eq) to the solution in portions. Note: The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 70-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 12 to 24 hours.[13]

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent (EtOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine product.

  • Purify the crude product as necessary using column chromatography or recrystallization.

Protocol 2: Determination of this compound Concentration via Iodometric Titration

This protocol allows for the accurate determination of the sulfide content in a reagent solution.[16][17]

Materials:

  • This compound solution (unknown concentration)

  • Standardized Iodine (I₂) solution (e.g., 0.1 N)

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

  • Hydrochloric acid (HCl), dilute (e.g., 6 M)

  • Erlenmeyer flasks, burettes

Procedure:

  • Pipette a known volume of the this compound solution into an Erlenmeyer flask.

  • Add a precisely measured excess volume of the standardized iodine solution. The solution should turn dark brown/black, indicating excess iodine.

  • Acidify the solution by adding dilute HCl.

  • Immediately titrate the excess, unreacted iodine with the standardized sodium thiosulfate solution.

  • As the solution turns pale yellow, add a few drops of the starch indicator. The solution will turn a deep blue-black color.

  • Continue the titration dropwise until the blue color completely disappears. This is the endpoint.

  • Record the volume of sodium thiosulfate used.

  • Calculation:

    • Calculate the moles of total iodine added.

    • Calculate the moles of excess iodine that reacted with the thiosulfate.

    • The difference between total iodine and excess iodine gives the moles of iodine that reacted with the sulfide.

    • Using the stoichiometry (S²⁻ + I₂ → S + 2I⁻), calculate the moles of sulfide in the original sample.

Visualizations: Workflows and Logic Diagrams

G prep Reagent Preparation (Inert Atmosphere) add Controlled Addition of Na2S Solution prep->add reac Reaction Setup (Substrate, Solvent) reac->add monitor Reaction Monitoring (TLC, LC-MS) add->monitor monitor->monitor workup Aqueous Workup & Extraction monitor->workup If complete purify Purification (Chromatography/ Recrystallization) workup->purify char Product Characterization (NMR, MS) purify->char G start Problem: Low Yield / Incomplete Reaction q1 Is Na2S reagent old or technical grade? start->q1 a1_yes Action: Quantify sulfide via titration or use fresh, high-purity reagent. q1->a1_yes Yes q2 Was reaction run under inert atmosphere? q1->q2 No end Re-evaluate Reaction a1_yes->end a2_no Action: Repeat reaction under N2 or Ar to prevent air oxidation. q2->a2_no No q3 Is stoichiometry optimized? q2->q3 Yes a2_no->end a3_no Action: Increase molar equivalents of Na2S. (e.g., 2.0 -> 3.0 eq) q3->a3_no No q3->end Yes a3_no->end G nitro Aromatic Nitro (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) nitro->nitroso Na2S hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine Na2S azo Azo Byproduct (Ar-N=N-Ar) nitroso->azo amine Desired Amine (Ar-NH2) hydroxylamine->amine Na2S amine->azo + Ar-NO

References

Validation & Comparative

A Comparative Analysis of Sodium Sulfide and Sodium Hydrosulfide as Depressants in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mineral processing, particularly in the selective flotation of copper-molybdenum ores, the choice of an effective depressant is critical for achieving optimal separation. Sodium sulfide (B99878) (Na₂S) and sodium hydrosulfide (B80085) (NaHS) are two commonly employed reagents for depressing copper sulfide minerals like chalcopyrite (CuFeS₂), while allowing molybdenite (MoS₂) to be recovered. This guide provides an objective, data-driven comparison of their performance, drawing upon experimental findings to elucidate their mechanisms and relative efficacy.

Performance Comparison: Quantitative Data

The depressing action of both sodium sulfide and sodium hydrosulfide is primarily attributed to the hydrosulfide ion (HS⁻), which is the predominant species in aqueous solutions under typical flotation pH conditions.[1] Consequently, their performance characteristics are often similar, with the choice between them potentially influenced by factors such as cost and alkalinity, as Na₂S is more alkaline.[2]

The following tables summarize key quantitative data from single mineral flotation experiments on chalcopyrite and molybdenite using this compound as the depressant.

Table 1: Effect of this compound Concentration on Chalcopyrite Flotation Recovery

This compound (mol/L)CollectorpHChalcopyrite Recovery (%)Reference
0Kerosene (B1165875) (40 g/t)11~90[3]
0.001Kerosene (40 g/t)11~85[3]
0.01Kerosene (40 g/t)11~20[3]
0.03Kerosene (40 g/t)11<10[3]
0.1Kerosene (40 g/t)11<5[3]
0SBX (100 g/t)11~80[3]
0.001SBX (100 g/t)11~75[3]
0.01SBX (100 g/t)11~15[3]
0.03SBX (100 g/t)11<10[3]
0.1SBX (100 g/t)11<5[3]

SBX: Sodium Butyl Xanthate

Table 2: Effect of this compound Concentration on Molybdenite Flotation Recovery

This compound (mol/L)CollectorpHMolybdenite Recovery (%)Reference
0Kerosene (40 g/t)11~95[3]
0.001Kerosene (40 g/t)11~95[3]
0.01Kerosene (40 g/t)11~85[3]
0.03Kerosene (40 g/t)11~82[3]
0.1Kerosene (40 g/t)11~60[3]
0SBX (100 g/t)11~90[3]
0.001SBX (100 g/t)11~90[3]
0.01SBX (100 g/t)11~70[3]
0.03SBX (100 g/t)11~65[3]
0.1SBX (100 g/t)11~40[3]

SBX: Sodium Butyl Xanthate

Table 3: Effect of this compound on the Contact Angle of Chalcopyrite and Molybdenite

MineralReagentContact Angle (°)Reference
ChalcopyriteUntreated34[4]
ChalcopyriteKerosene65[4]
ChalcopyriteKerosene + Na₂S8[4]
MolybdeniteUntreated~80[3]
MolybdeniteKerosene + Na₂S (>0.01 mol/L)Significantly Reduced[3]

Mechanism of Depression

The primary mechanism by which this compound and sodium hydrosulfide depress chalcopyrite involves the action of the hydrosulfide ion (HS⁻). This ion creates a reducing environment in the flotation pulp, which leads to the desorption of the collector from the chalcopyrite surface. This process renders the mineral surface hydrophilic, thereby preventing its attachment to air bubbles and subsequent flotation. Fourier Transform Infrared Spectroscopy (FTIR) analysis has confirmed the removal of collector species from the chalcopyrite surface after treatment with this compound.[3]

cluster_0 Depression Mechanism of Chalcopyrite Na2S_NaHS Na₂S / NaHS Addition HS_ion Generation of HS⁻ (Hydrosulfide Ion) Na2S_NaHS->HS_ion In aqueous solution Reducing_Env Creation of Reducing Pulp Potential (Low Eh) HS_ion->Reducing_Env Collector_Desorption Desorption of Collector from Chalcopyrite Surface Reducing_Env->Collector_Desorption Hydrophilic_Surface Formation of Hydrophilic Surface Collector_Desorption->Hydrophilic_Surface Depression Depression of Chalcopyrite Flotation Hydrophilic_Surface->Depression

Depression mechanism of chalcopyrite by sulfide depressants.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and sodium hydrosulfide as depressants.

Single Mineral Flotation Test

This experiment evaluates the floatability of a single mineral in the presence of various reagents.

  • Mineral Preparation: A high-purity mineral sample (e.g., chalcopyrite or molybdenite) is ground to a desired particle size range (e.g., -74 +38 µm) and stored under a nitrogen atmosphere to prevent oxidation.

  • Pulp Preparation: A specified mass of the mineral (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) containing deionized water or a specific electrolyte solution.

  • Reagent Conditioning: The pH of the pulp is adjusted to the desired value (e.g., 11) using NaOH or HCl. The collector (e.g., kerosene or sodium butyl xanthate) is then added and conditioned for a set time (e.g., 3 minutes). Subsequently, the depressant (this compound or sodium hydrosulfide) is added at the desired concentration and conditioned for another period (e.g., 5 minutes). Finally, a frother (e.g., MIBC) is added and conditioned for a shorter time (e.g., 1 minute).

  • Flotation: Air is introduced into the cell at a specific flow rate (e.g., 80 mL/min) to generate bubbles. The froth is collected for a defined period (e.g., 5 minutes).

  • Analysis: Both the floated (concentrate) and un-floated (tailings) fractions are collected, dried, and weighed. The flotation recovery is calculated based on the mass distribution.

cluster_1 Experimental Workflow: Single Mineral Flotation Start Start Mineral_Prep Mineral Grinding & Sieving Start->Mineral_Prep Pulp_Prep Pulp Preparation (Mineral + Water) Mineral_Prep->Pulp_Prep pH_Adjust pH Adjustment Pulp_Prep->pH_Adjust Collector_Cond Collector Conditioning pH_Adjust->Collector_Cond Depressant_Cond Depressant Conditioning Collector_Cond->Depressant_Cond Frother_Cond Frother Conditioning Depressant_Cond->Frother_Cond Flotation Flotation with Air Introduction Frother_Cond->Flotation Collection Concentrate & Tailing Collection Flotation->Collection Analysis Drying, Weighing & Recovery Calculation Collection->Analysis End End Analysis->End

Workflow for a single mineral flotation experiment.
Contact Angle Measurement

This technique assesses the hydrophobicity of a mineral surface.

  • Sample Preparation: A flat, polished mineral surface is prepared.

  • Conditioning: The mineral sample is immersed in a solution containing the desired reagents (collector and/or depressant) for a specified time to allow for surface reactions.

  • Measurement: The captive bubble method is commonly used. The conditioned mineral sample is placed in a glass cell filled with the same solution. A small air bubble is formed at the tip of a capillary and brought into contact with the mineral surface.

  • Analysis: The angle formed at the three-phase (solid-liquid-gas) contact line is measured using a goniometer. A higher contact angle indicates greater hydrophobicity.

Pulp Potential (Eh) Measurement

This measurement determines the electrochemical potential of the mineral slurry, indicating whether the conditions are oxidizing or reducing.

  • Electrode Setup: A platinum electrode (as the indicator electrode) and a reference electrode (e.g., Ag/AgCl) are immersed in the flotation pulp.

  • Measurement: The potential difference between the two electrodes is measured using a high-impedance voltmeter or a pH/mV meter.

  • Procedure: The pulp potential is typically monitored throughout the flotation experiment, especially after the addition of reagents like this compound or sodium hydrosulfide, which are strong reducing agents and cause a significant drop in the pulp potential.

Fourier Transform Infrared Spectroscopy (FTIR) Analysis

FTIR is used to identify the chemical species adsorbed on the mineral surface.

  • Sample Preparation: Mineral samples are conditioned with the collector and then with the depressant under the same conditions as the flotation tests.

  • Washing and Drying: The treated mineral samples are washed with deionized water to remove any unadsorbed reagents and then dried.

  • Analysis: The dried mineral powder is mixed with KBr and pressed into a pellet. The FTIR spectrum of the pellet is recorded.

  • Interpretation: By comparing the spectra of the mineral before and after reagent treatment, the presence or absence of characteristic peaks of the collector can be determined, thus confirming its adsorption or desorption.

References

Eco-Friendly Alternatives to Sodium Sulfide in Textile Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is a significant contributor to water pollution, with dyeing processes being a primary source of hazardous effluents. Sodium sulfide (B99878), a conventional reducing agent in sulfur dyeing, is particularly notorious for its detrimental environmental impact, including the release of toxic hydrogen sulfide gas and increasing the chemical oxygen demand (COD) and biological oxygen demand (BOD) of wastewater.[1][2][3] This guide provides a comprehensive comparison of eco-friendly alternatives to sodium sulfide, presenting quantitative performance data, detailed experimental protocols, and visual representations of the dyeing processes to aid researchers in adopting more sustainable practices.

Performance Comparison of Reducing Agents

The selection of a reducing agent is critical in sulfur dyeing, as it facilitates the conversion of the water-insoluble dye into a soluble leuco form that can penetrate the textile fibers.[4][5] An ideal alternative to this compound should not only be environmentally benign but also offer comparable or superior dyeing performance. This section evaluates key alternatives based on color yield, fastness properties, and redox potential.

Table 1: Quantitative Comparison of Reducing Agents for Sulfur Dyeing

Reducing AgentConcentrationColor Yield (K/S)Redox Potential (mV)Wash Fastness (Staining on Cotton)Light Fastness (Blue Scale)Rubbing Fastness (Dry/Wet)
This compound (Conventional) 6 g/LGood-517GoodGoodGood
Glucose 5 g/LBetter than this compound-631GoodGoodGood
Sodium Dithionite (B78146) 5 g/LBest-862Better than this compound & GlucoseGoodGood
Sodium Borohydride (B1222165) 0.47 g/LHighestNot specifiedNot specifiedNot specifiedNot specified
Electrochemical Reduction Not ApplicableComparable to conventional-250 to -533Comparable to conventionalComparable to conventionalComparable to conventional

Data compiled from multiple sources.[6][7][8] Note: Higher K/S value indicates better color yield. More negative redox potential indicates stronger reducing power.

In-Depth Analysis of Alternatives

Reducing Sugars (e.g., Glucose)

Reducing sugars like glucose, fructose, and invert sugar have emerged as highly promising biodegradable and non-toxic alternatives to this compound.[4][5][6][9] Studies have shown that glucose can achieve comparable, and in some cases superior, color strength and wash fastness results compared to this compound.[5][6] The optimal performance of reducing sugars is often achieved at higher temperatures, typically above 90°C.[4]

Sodium Dithionite

While also a sulfur-based compound, sodium dithionite is a more powerful reducing agent than this compound and is often used for vat dyes.[4][10] It can yield excellent color strength but is known for its instability in the dyebath and can lead to over-reduction of the dye, potentially affecting the final shade and fastness.[4] From an environmental standpoint, it still contributes to sulfite (B76179) and sulfate (B86663) in the effluent.[11][12]

Sodium Borohydride

Sodium borohydride is a potent reducing agent that has been investigated as an alternative in sulfur dyeing.[7] Research indicates that an optimized sodium borohydride reduction system can result in the highest color yield and a lower chemical oxygen demand in the residual dyebath compared to this compound.[7]

Electrochemical Reduction

Electrochemical methods offer a clean and regenerable alternative to chemical reducing agents.[8][13][14][15] In this process, the dye is reduced directly at the cathode or indirectly using a mediator. This technique minimizes the use of chemicals, thereby significantly reducing the effluent load.[13][15] Studies have demonstrated that electrochemical reduction can achieve dyeing performance comparable to conventional methods.[8][13]

Experimental Protocols

General Dyeing Procedure for Sulfur Dyes

This protocol outlines the general steps for dyeing cotton fabric with sulfur dyes using different reducing agents. Specific concentrations and conditions should be optimized based on the chosen dye and reducing agent as detailed in the referenced literature.

  • Scouring and Bleaching: The cotton fabric is first scoured to remove impurities and then bleached to achieve a uniform white base.

  • Reduction of Sulfur Dye (Vatting):

    • The sulfur dye is pasted with a small amount of water.

    • The reducing agent (e.g., this compound, glucose, sodium dithionite) and an alkali (e.g., sodium hydroxide (B78521) or sodium carbonate) are added to the dyebath.

    • The temperature is raised (typically to 70-100°C) and maintained for a specific duration (e.g., 20-60 minutes) to allow for the complete reduction of the dye to its leuco form.[4][7][16]

  • Dyeing:

    • The pre-wetted fabric is introduced into the dyebath containing the reduced dye.

    • The temperature is maintained, and the dyeing process continues for a set time (e.g., 60 minutes) to allow for dye penetration and fixation.[7]

  • Oxidation:

    • After dyeing, the fabric is rinsed to remove excess dye.

    • The fabric is then treated with an oxidizing agent (e.g., hydrogen peroxide, sodium bromate) or exposed to air to convert the soluble leuco dye back to its original insoluble form within the fiber.[17]

  • Soaping and Rinsing: The dyed fabric is soaped at a high temperature to remove any unfixed dye and improve fastness properties, followed by a final rinsing and drying.[7]

Performance Evaluation Methods
  • Color Yield (K/S Value): The color strength on the dyed fabric is measured using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, where K is the absorption coefficient and S is the scattering coefficient.[7][18]

  • Fastness Tests:

    • Wash Fastness: The resistance of the color to washing is assessed using standard methods (e.g., ISO 105-C06). The change in color of the fabric and the staining of adjacent undyed fabrics are evaluated against grey scales.[6][19]

    • Light Fastness: The resistance of the color to fading upon exposure to light is determined using a light fastness tester with a xenon arc lamp (e.g., ISO 105-B02). The degree of fading is assessed against the blue wool scale.[6][19]

    • Rubbing Fastness: The resistance of the color to rubbing is tested using a crockmeter (e.g., ISO 105-X12) for both dry and wet conditions. The staining on the rubbing cloth is evaluated using a grey scale.[6][19]

Visualizing the Processes

To better understand the workflows and chemical transformations, the following diagrams have been generated using Graphviz.

G cluster_reduction Reduction Phase cluster_dyeing Dyeing Phase cluster_oxidation Oxidation Phase SulfurDye Insoluble Sulfur Dye LeucoDye Soluble Leuco-Dye SulfurDye->LeucoDye Reduction ReducingAgent Reducing Agent (e.g., Glucose, Na2S) ReducingAgent->LeucoDye Alkali Alkali (NaOH) Alkali->LeucoDye Fabric Cellulosic Fabric DyedFabricLeuco Fabric with Adsorbed Leuco-Dye LeucoDye->DyedFabricLeuco Adsorption & Diffusion Fabric->DyedFabricLeuco OxidizingAgent Oxidizing Agent (e.g., Air, H2O2) FinalDyedFabric Final Dyed Fabric (Insoluble Dye Fixed) DyedFabricLeuco->FinalDyedFabric Oxidation OxidizingAgent->FinalDyedFabric

Caption: Chemical transformation pathway in sulfur dyeing.

G start Start scour_bleach 1. Fabric Preparation (Scouring & Bleaching) start->scour_bleach prepare_dyebath 2. Dyebath Preparation (Dye, Reducing Agent, Alkali) scour_bleach->prepare_dyebath reduction 3. Reduction (Vatting) Heat to 70-100°C prepare_dyebath->reduction dyeing 4. Dyeing Immerse Fabric reduction->dyeing rinsing1 5. Rinsing dyeing->rinsing1 oxidation 6. Oxidation (Air or Chemical) rinsing1->oxidation soaping 7. Soaping at High Temp. oxidation->soaping rinsing2 8. Final Rinsing soaping->rinsing2 drying 9. Drying rinsing2->drying end End drying->end

Caption: Experimental workflow for sulfur dyeing of textiles.

References

A Comparative Guide: Sodium Sulfide vs. Sodium hydroxide for Digestion of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient digestion of biological samples is a critical first step for a wide range of analytical techniques. The choice of digestion reagent can significantly impact analyte recovery, sample throughput, and the integrity of downstream applications. This guide provides an objective comparison of two strong alkaline reagents, sodium sulfide (B99878) (Na₂S) and sodium hydroxide (B78521) (NaOH), for the digestion of biological samples, supported by experimental data and detailed protocols.

Executive Summary

Both sodium hydroxide and sodium sulfide are effective for the digestion of biological tissues through alkaline hydrolysis. Sodium hydroxide is a widely used, cost-effective reagent for general tissue lysis, particularly in DNA and protein extraction. However, for specific applications, particularly those involving pigmented tissues or the analysis of certain drugs, this compound demonstrates superior performance. The primary advantage of this compound lies in its ability to break down disulfide bonds, notably in keratin (B1170402) and melanin-rich tissues, leading to more complete digestion and enhanced recovery of associated analytes. This guide will delve into the performance of each reagent, present quantitative data from comparative studies, and provide detailed experimental protocols to assist researchers in selecting the optimal digestion strategy for their specific needs.

Performance Comparison: this compound vs. Sodium Hydroxide

The choice between this compound and sodium hydroxide for sample digestion depends heavily on the sample matrix, the target analyte, and the downstream analytical method.

ParameterThis compound (Na₂S)Sodium Hydroxide (NaOH)Key Considerations
Digestion Efficacy Highly effective, especially for keratinous and pigmented tissues.Effective for a broad range of soft tissues.Na₂S offers more complete dissolution of challenging matrices like hair and skin.
Analyte Recovery Superior for analytes bound to melanin (B1238610) or entrapped in keratin.Good for many analytes, but can be less effective for those in pigmented tissues.For drug analysis in hair, Na₂S can significantly increase recovery.
Analyte Stability Can be harsh on certain analytes; requires careful optimization.Harsh on many analytes; can cause degradation of proteins and small molecules.Both are strong bases and can affect analyte stability. Optimization of time and temperature is crucial.
Mechanism of Action Alkaline hydrolysis and reduction of disulfide bonds.Primarily alkaline hydrolysis of proteins and lipids.The dual mechanism of Na₂S is advantageous for specific tissue types.
Safety Toxic and corrosive. Releases toxic hydrogen sulfide gas upon acidification. Requires handling in a well-ventilated fume hood.Highly corrosive and can cause severe burns.Both require stringent safety precautions.
Cost Generally more expensive than NaOH.Relatively inexpensive and widely available.Cost may be a factor for high-throughput applications.

Supporting Experimental Data

A key study directly comparing the two reagents for the digestion of mouse hair provides valuable quantitative insights.

Case Study: Drug Recovery from Pigmented and Nonpigmented Mouse Hair

In a study by Claffey et al. (2000), the recovery of radiolabeled nicotine (B1678760) and flunitrazepam from mouse hair was compared after digestion with 1 M sodium hydroxide and 1 M this compound at 37°C for 24 hours.[1]

Table 1: Recovery of [³H]-Nicotine and [³H]-Flunitrazepam from Mouse Hair [1]

TreatmentSample Type[³H]-Nicotine Recovery (% of total radioactivity)[³H]-Flunitrazepam Recovery (% of total radioactivity)
1 M Sodium HydroxideNonpigmented HairNo significant difference from Na₂SNo significant difference from Na₂S
1 M this compoundNonpigmented HairNo significant difference from NaOHNo significant difference from NaOH
1 M Sodium HydroxidePigmented HairLower than Na₂SLower than Na₂S
1 M this compoundPigmented Hair74%35%

The results clearly indicate that for nonpigmented hair, both reagents performed similarly. However, for pigmented hair, this compound was significantly more effective in solubilizing the hair matrix and releasing the entrapped drugs.[1] Microscopic examination revealed a more thorough dissolution of the hair shaft with this compound, leaving only melanosomes as a residue.[1]

Mechanisms of Action

Understanding the chemical reactions involved in tissue digestion is crucial for optimizing protocols and troubleshooting.

Sodium Hydroxide: Alkaline Hydrolysis

Sodium hydroxide, a strong base, facilitates the hydrolysis of ester and amide bonds in lipids and proteins, respectively. This process, known as saponification for lipids, breaks down the cellular and extracellular matrix, leading to tissue dissolution.[2]

NaOH_Digestion NaOH Sodium Hydroxide (NaOH) Hydrolysis Alkaline Hydrolysis NaOH->Hydrolysis OH⁻ ions Tissue Biological Tissue (Proteins, Lipids, etc.) Tissue->Hydrolysis Solubilized Solubilized Components (Amino Acids, Fatty Acids, etc.) Hydrolysis->Solubilized

Figure 1. Simplified workflow of tissue digestion by sodium hydroxide.
This compound: Dual Mechanism of Action

This compound also acts as a strong base, promoting alkaline hydrolysis similar to sodium hydroxide. However, its key advantage lies in the sulfide ion (S²⁻), a potent reducing agent. The sulfide ion readily cleaves disulfide bonds (-S-S-), which are crucial for the structural integrity of keratin, a protein abundant in hair, nails, and skin. By breaking these bonds, this compound effectively dismantles the keratin matrix, allowing for more complete digestion.

Na2S_Digestion Na2S This compound (Na₂S) Hydrolysis Alkaline Hydrolysis Na2S->Hydrolysis OH⁻ (from hydrolysis) Reduction Reduction of Disulfide Bonds Na2S->Reduction S²⁻ ions Tissue Keratinous/Pigmented Tissue Tissue->Hydrolysis Tissue->Reduction Solubilized Solubilized Components Hydrolysis->Solubilized Reduction->Solubilized

Figure 2. Dual mechanism of this compound in tissue digestion.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and temperatures for their specific sample type and analyte of interest.

Protocol 1: Digestion of Hair Samples with this compound for Drug Analysis

This protocol is adapted from the study by Claffey et al. (2000).[1]

Materials:

  • 1 M this compound (Na₂S) solution

  • Hair sample (e.g., 5-10 mg)

  • Incubator or water bath at 37°C

  • Vortex mixer

  • Centrifuge

  • Ethyl acetate (B1210297) (for extraction)

  • Scintillation vials and cocktail (for radioactivity measurement, if applicable)

Procedure:

  • Place the hair sample into a suitable tube.

  • Add 1 mL of 1 M this compound solution.

  • Vortex the tube briefly to ensure the hair is fully submerged.

  • Incubate the sample at 37°C for 24 hours.

  • After incubation, vortex the sample again.

  • Centrifuge the sample to pellet any remaining particulate matter.

  • The supernatant contains the digested sample and can be used for subsequent analysis. For the study cited, an aliquot of the digest was taken for radioactivity measurement, and another portion was used for liquid-liquid extraction with ethyl acetate to partition the drugs.[1]

Protocol 2: Digestion of Soft Tissue with Sodium Hydroxide for DNA Extraction

This is a common "hot shot" protocol for rapid DNA extraction from small tissue samples.

Materials:

  • 50 mM Sodium Hydroxide (NaOH)

  • 1 M Tris-HCl, pH 8.0

  • Heating block or thermocycler

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Place a small piece of tissue (e.g., 1-2 mm) in a microcentrifuge tube.

  • Add 50-100 µL of 50 mM NaOH.

  • Heat the sample at 95°C for 10-60 minutes.

  • Cool the sample to room temperature.

  • Add 5-10 µL of 1 M Tris-HCl, pH 8.0 to neutralize the solution.

  • Vortex briefly and centrifuge to pellet debris.

  • The supernatant contains the extracted DNA and can be used directly for PCR.

Considerations for Method Development

When developing a digestion protocol, several factors must be considered to ensure accurate and reproducible results:

  • Analyte Stability: Both NaOH and Na₂S create a highly alkaline environment that can degrade certain analytes. It is crucial to assess the stability of the target analyte under the chosen digestion conditions. This can be done by spiking a blank matrix with a known concentration of the analyte and measuring its recovery after digestion.

  • Downstream Compatibility: The high salt concentration and pH of the digestate may interfere with downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA). Neutralization and/or a sample cleanup step (e.g., solid-phase extraction, protein precipitation) are often necessary.

  • Safety Precautions: Both sodium hydroxide and this compound are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be particularly cautious with this compound, as acidification will release highly toxic hydrogen sulfide gas.

Conclusion

References

A Comparative Guide to Oxidizing Agents for the Conversion of Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals and other biologically active molecules. The choice of an oxidizing agent is paramount, directly influencing the reaction's selectivity, efficiency, safety, and environmental impact. This guide provides an objective comparison of common oxidizing agents for this conversion, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.

Performance Comparison of Common Oxidizing Agents

The following table summarizes the performance of four widely used oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, sodium periodate (B1199274) (NaIO₄), and hydrogen peroxide (H₂O₂)—in the oxidation of a common substrate, thioanisole, to methyl phenyl sulfoxide (B87167). It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.[1]

Oxidizing AgentSubstrateProductSelectivity (Sulfoxide:Sulfone)Yield (%)Reaction TimeTemperature (°C)
m-CPBA ThioanisoleMethyl phenyl sulfoxideHigh (with ~1.1 equiv.)~95%1 h0 to RT
Oxone® ThioanisoleMethyl phenyl sulfoxideSolvent-dependent (High in EtOH)Excellent10 minRT
Sodium Periodate ThioanisoleMethyl phenyl sulfoxideHigh91%15 h0
Hydrogen Peroxide ThioanisoleMethyl phenyl sulfoxideHigh (with controlled stoichiometry)~90-99%30 min - 2hRT

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed experimental methodologies for the selective oxidation of sulfides to sulfoxides using the compared oxidizing agents.

meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation

m-CPBA is a highly effective and selective oxidizing agent for the conversion of sulfides to sulfoxides when used in near-stoichiometric amounts.[1] Using an excess will lead to the formation of the corresponding sulfone.

Materials:

Procedure:

  • Dissolve the sulfide (1.0 mmol) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (~1.1 equiv) in dichloromethane.

  • Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium sulfite solution to quench excess peroxide, followed by a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude sulfoxide can be further purified by column chromatography or recrystallization.

Oxone® Oxidation

Oxone®, a stable, inexpensive, and non-toxic triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile oxidizing agent. The selectivity for sulfoxide over sulfone can often be controlled by the choice of solvent.

Materials:

Procedure:

  • To a well-stirred solution of the sulfide (1.0 mmol) and diethylamine (0.2 mmol) in acetonitrile (2 mL), add a solution of Oxone® (1.5 mmol) in water (4 mL).[2]

  • Continue stirring and monitor the reaction by TLC.

  • Upon completion of the reaction, dilute the mixture with chilled water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product as needed.

Sodium Periodate (NaIO₄) Oxidation

Sodium periodate is a mild and selective oxidizing agent for the conversion of sulfides to sulfoxides, typically yielding clean reactions with minimal over-oxidation.

Materials:

  • Thioanisole (0.100 mole)

  • Powdered sodium metaperiodate (0.105 mole)

  • Water (210 mL)

  • Methylene (B1212753) chloride

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottom flask equipped with a magnetic stirrer, place 22.5 g (0.105 mole) of powdered sodium metaperiodate and 210 mL of water.

  • Stir the mixture and cool it in an ice bath.

  • Add 12.4 g (0.100 mole) of thioanisole.[3]

  • Stir the reaction mixture for 15 hours at ice-bath temperature.

  • Filter the reaction mixture through a Büchner funnel and wash the filter cake of sodium iodate (B108269) with three 30-mL portions of methylene chloride.

  • Separate the methylene chloride layer from the filtrate and extract the aqueous layer with three 100-mL portions of methylene chloride.

  • Combine the methylene chloride extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent at reduced pressure to yield the crude sulfoxide, which can be purified by vacuum distillation.[3]

Hydrogen Peroxide (H₂O₂) Oxidation

Hydrogen peroxide is a "green" oxidant as its only byproduct is water. The reaction often requires a catalyst, but metal-free conditions have been developed.

Materials:

  • Sulfide (2 mmol)

  • 30% Hydrogen peroxide (8 mmol)

  • Glacial acetic acid (2 mL)

  • 4 M Aqueous NaOH

  • Dichloromethane

  • Anhydrous Na₂SO₄

Procedure:

  • Slowly add 30% hydrogen peroxide (8 mmol) to the sulfide (2 mmol) in glacial acetic acid (2 mL).[4]

  • Stir the reaction mixture at room temperature until TLC indicates the reaction is complete.

  • Neutralize the resulting solution with 4 M aqueous NaOH.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄ and then concentrate under reduced pressure to yield the pure product.[4]

Visualizing the Process and Key Considerations

To further aid in the understanding of the experimental workflow and the factors influencing the choice of an oxidizing agent, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Sulfide Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Sulfide Sulfide Substrate ReactionSetup Reaction Setup (Temperature Control) Sulfide->ReactionSetup Solvent Choose Solvent Solvent->ReactionSetup Oxidant Select Oxidizing Agent Addition Controlled Addition of Oxidant Oxidant->Addition ReactionSetup->Addition Monitoring Monitor Progress (TLC) Addition->Monitoring Quenching Quench Excess Oxidant Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification

Caption: A generalized workflow for the laboratory-scale oxidation of sulfides.

Selectivity_Factors Factors Influencing Sulfide Oxidation Selectivity Sulfide Sulfide Sulfoxide Sulfoxide Sulfide->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Over-oxidation Oxidant Oxidizing Agent (Nature & Stoichiometry) Oxidant->Sulfide Temp Temperature Temp->Sulfide Solvent Solvent Solvent->Sulfide Catalyst Catalyst Catalyst->Sulfide Substrate Substrate Structure Substrate->Sulfide

Caption: Key parameters affecting the selective oxidation to sulfoxides versus sulfones.

Safety, Cost, and Green Chemistry Considerations

Beyond reaction performance, practical considerations such as safety, cost, and environmental impact are crucial in selecting an appropriate oxidizing agent.

  • m-CPBA: While highly effective, m-CPBA is a potentially explosive solid, especially when highly purified, and requires careful handling.[5][6] It is also relatively expensive, and the generation of m-chlorobenzoic acid as a byproduct can complicate purification and adds to the waste stream.[7]

  • Oxone®: Generally considered a safer and more environmentally friendly alternative to m-CPBA. It is a stable solid and its byproducts are water-soluble inorganic salts, which are easier to remove. It is also relatively inexpensive.

  • Sodium Periodate: A stable solid that is easy and safe to handle.[1] However, it can be more expensive than other common oxidants, which might be a consideration for large-scale syntheses.[3]

  • Hydrogen Peroxide: A "green" oxidant, with water as the only byproduct. It is cost-effective, especially in aqueous solutions. However, reactions can sometimes be slower without a catalyst, and the use of catalysts can introduce issues of toxicity and waste. Careful control of stoichiometry and temperature is often necessary to prevent over-oxidation.[4][8]

Conclusion

The choice of an oxidizing agent for the conversion of sulfides is a multi-faceted decision that requires careful consideration of selectivity, yield, reaction conditions, safety, cost, and environmental impact. For high selectivity and mild conditions, m-CPBA and sodium periodate are excellent choices, though with considerations for safety and cost, respectively. Oxone® presents a good balance of reactivity, safety, and cost-effectiveness. Hydrogen peroxide stands out as the most environmentally friendly and economical option, particularly for large-scale applications, although it may require more optimization to achieve high selectivity. This guide provides the foundational data and protocols to assist researchers in navigating these choices and selecting the optimal method for their specific synthetic goals.

References

Spectroscopic Methods for Validating Sodium Sulfide Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of sodium sulfide (B99878) (Na₂S) is critical for various applications, from ensuring the quality of raw materials to monitoring its concentration in complex biological matrices. This guide provides a comprehensive comparison of key spectroscopic and electrochemical methods for the validation of sodium sulfide concentration, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of commonly employed techniques.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Methylene (B1212753) Blue (UV-Vis) Colorimetric reaction forming methylene blue, measured spectrophotometrically.0.002 mg/L (automated)Not explicitly stated, but typically 3x LOD0.1 - 20.0 mg/L[1]High sensitivity, well-established, cost-effective.Prone to interferences from reducing agents and heavy metals; multi-step procedure.
Direct UV-Vis Spectrophotometry Direct measurement of the absorbance of the bisulfide ion (HS⁻) in the UV region.< 1 µM (< 0.032 mg/L) in low-background samples; 5 µM (0.16 mg/L) in high-organic samples.[2][3]Not explicitly stated.Dependent on sample matrix and background absorbance.Simple, rapid, no reagents required.Susceptible to interference from other UV-absorbing species; requires spectral deconvolution.
Ion-Selective Electrode (ISE) Potentiometric measurement of sulfide ion activity.1.0 mg/L[4]Not explicitly stated, but can be biased at concentrations < 1 mg/L.0.1 - 12,000 mg/L[4]Wide dynamic range, real-time measurements.Potential for electrode fouling; requires careful calibration and maintenance.
Gas Chromatography (GC-SCD) Separation of volatile sulfur compounds followed by detection with a sulfur-specific detector.~10 ppb (~0.01 mg/L)[5]Not explicitly stated.R² ≥ 0.9983 over a defined concentration range.[5]High specificity and sensitivity for volatile sulfides.Requires specialized equipment; not suitable for non-volatile sulfide forms.
High-Performance Liquid Chromatography (HPLC) Separation of sulfide (often after derivatization) followed by detection (e.g., UV or electrochemical).Dependent on derivatization agent and detector; can be in the nM range.[1][6]Dependent on the specific method.Dependent on the specific method.High specificity and can be automated for high throughput.Often requires derivatization, which adds complexity.
Near-Infrared (NIR) Spectroscopy Measurement of the absorption of near-infrared radiation by the sample.Not established for this compound.Not established for this compound.Not established for this compound.Rapid, non-destructive, potential for online monitoring.Requires complex calibration models; limited data available for this compound quantification.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable results. Below are the methodologies for the key techniques discussed.

Methylene Blue Method (UV-Vis Spectrophotometry)

This method is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic solution to form the stable blue dye, methylene blue. The intensity of the color, which is proportional to the sulfide concentration, is measured at approximately 665 nm.

1. Reagents:

  • Amine-sulfuric acid stock solution

  • Ferric chloride solution

  • Di-ammonium hydrogen phosphate (B84403) solution

  • Sulfide stock solution (standard)

  • Zinc acetate (B1210297) solution (for sample preservation)

2. Sample Preparation and Preservation:

  • To preserve samples, add 4 drops of 2N zinc acetate solution per 100 mL of sample. This precipitates the sulfide as zinc sulfide, preventing its volatilization.

  • Store preserved samples at 4°C.

3. Procedure:

  • Pipette 7.5 mL of the sample (or a suitable aliquot diluted to 7.5 mL) into a test tube.

  • Add 0.5 mL of the amine-sulfuric acid reagent and mix.

  • Add 0.15 mL of the ferric chloride solution and mix immediately.

  • Allow the color to develop for at least 10 minutes.

  • Add 1.6 mL of di-ammonium hydrogen phosphate solution to eliminate the color from excess ferric chloride.

  • Measure the absorbance of the solution at 665 nm using a spectrophotometer.

  • Prepare a calibration curve using a series of known sulfide standards and follow the same procedure.

4. Calculation:

  • Determine the concentration of sulfide in the sample by comparing its absorbance to the calibration curve.

Direct UV-Vis Spectrophotometry

This method leverages the natural UV absorbance of the bisulfide ion (HS⁻) and is suitable for samples with low background interference.

1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.

  • Quartz cuvettes (1 cm path length).

2. Sample Preparation:

  • Filter the sample using a 0.2 µm filter to remove any particulate matter.

  • If the sample is acidic, adjust the pH to approximately 8 with a suitable buffer to ensure that the dominant sulfide species is HS⁻.

3. Procedure:

  • Record the UV-Vis spectrum of the prepared sample from 214 to 300 nm.

  • Use a reference cuvette containing deionized water or the sample matrix without sulfide.

  • The absorbance peak for HS⁻ is typically observed around 230 nm.

4. Data Analysis:

  • Due to potential interferences from other UV-absorbing species (e.g., nitrate, bromide), spectral deconvolution is often necessary.[2]

  • This involves using a non-linear least-squares fitting approach to separate the HS⁻ spectrum from the overall sample spectrum.

  • Quantify the HS⁻ concentration based on its known molar absorptivity at the peak wavelength.

Ion-Selective Electrode (ISE) Method

This potentiometric method provides a direct and rapid measurement of sulfide ion activity in a solution.

1. Equipment:

  • Sulfide ion-selective electrode.

  • Reference electrode (or a combination ISE).

  • Ion meter or a pH/mV meter.

2. Reagents:

  • Sulfide antioxidant buffer (SAOB) solution.

  • Sulfide standard solutions.

3. Calibration:

  • Prepare a series of sulfide standards of known concentrations.

  • For each standard, mix equal volumes of the standard and the SAOB solution.

  • Measure the potential (in mV) of each standard solution and plot the potential versus the logarithm of the sulfide concentration to create a calibration curve.

4. Procedure:

  • Mix the sample with an equal volume of SAOB solution.

  • Immerse the sulfide ISE and the reference electrode in the prepared sample.

  • Stir the solution gently and record the stable potential reading.

5. Calculation:

  • Determine the sulfide concentration in the sample by comparing the measured potential to the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Preservation Preservation (e.g., Zinc Acetate) Sample->Preservation Dilution Dilution/pH Adjustment Preservation->Dilution Reagent Reagent Addition (if applicable) Dilution->Reagent Measurement Spectroscopic/Electrochemical Measurement Reagent->Measurement Calibration Calibration Curve Measurement->Calibration Calculation Concentration Calculation Calibration->Calculation Validation Data Validation Calculation->Validation Report Report Validation->Report Final Report

Caption: General workflow for the spectroscopic validation of this compound concentration.

Methylene_Blue_Reaction Sulfide Sulfide (S²⁻) Intermediate Leuco Methylene Blue (colorless intermediate) Sulfide->Intermediate + Amine (in acid) Amine N,N-dimethyl-p-phenylenediamine Amine->Intermediate FeCl3 Ferric Chloride (Fe³⁺) MethyleneBlue Methylene Blue FeCl3->MethyleneBlue Intermediate->MethyleneBlue + Fe³⁺ (Oxidation)

Caption: Reaction pathway for the formation of Methylene Blue in sulfide detection.

References

A Comparative Guide to Sodium Sulfide and Other Reducing Agents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroarenes to primary amines is a fundamental transformation in organic synthesis, critical for the preparation of a vast array of pharmaceuticals, dyes, and other valuable intermediates. While numerous reagents can effect this conversion, the choice of reducing agent is paramount, dictating reaction efficiency, chemoselectivity, and compatibility with other functional groups. This guide provides an objective comparison of sodium sulfide (B99878) against other common reducing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Performance Comparison of Common Reducing Agents

The efficacy of various reducing agents is highly dependent on the substrate and the desired outcome. The following tables summarize the performance of sodium sulfide and other widely used methods for the reduction of substituted nitrobenzenes, highlighting their yields and reaction conditions.

Table 1: Reduction of Mononitroarenes to Anilines
Reducing Agent/SystemSubstrateProductYield (%)Reaction ConditionsReference(s)
Na₂S (Zinin Reduction) NitrobenzeneAniline50-60Water, reflux, 3hN/A
H₂/Pd-C NitrobenzeneAniline>99Ethanol (B145695), room temperature, H₂ atmosphere[1]
Fe/AcOH NitrobenzeneAnilineHighAcetic acid, ethanol[1]
SnCl₂·2H₂O 4-Benzyloxy-3-chloronitrobenzene4-Benzyloxy-3-chloroaniline90Ethanol, HCl, refluxN/A
H₂/Raney-Ni Halogenated NitroarenesHalogenated AnilinesHighNot specified[1]
Table 2: Selective Reduction of Dinitroarenes to Nitroanilines
Reducing Agent/SystemSubstrateProductYield (%)Reaction ConditionsReference(s)
Na₂S·9H₂O/S₈ (Polysulfide) 1,3-Dinitrobenzene3-Nitroaniline57Not specified[2]
NaHS m-Dinitrobenzenem-NitroanilineHighNot specifiedN/A
(NH₄)₂S m-Dinitrobenzenem-NitroanilineHighNot specifiedN/A
Fe/HCl 2,4-Dinitrotoluene4-Amino-2-nitrotoluene74-84Not specifiedN/A
SnCl₂ 2,4-Dinitrotoluene2-Amino-4-nitrotoluene55-65Not specifiedN/A
Hydrazine/FeCl₃/Charcoal 1,3,5-Trinitrobenzene3,5-DinitroanilineHighNot specified[3]

Key Characteristics of this compound as a Reducing Agent

This compound, often utilized in the classic Zinin reaction , offers a unique profile as a reducing agent.

Advantages:

  • Chemoselectivity: this compound and its derivatives (hydrosulfide and polysulfides) are particularly renowned for their ability to selectively reduce one nitro group in polynitro-aromatic compounds, a feature that is often challenging to achieve with more powerful reducing agents like catalytic hydrogenation.[2]

  • Functional Group Tolerance: The Zinin reaction is compatible with a range of other functional groups that might be sensitive to catalytic hydrogenation or strongly acidic conditions, such as aryl halides and carbon-carbon double bonds.

  • Cost-Effectiveness: this compound is a relatively inexpensive and readily available reagent.

Disadvantages:

  • Moderate Yields: Yields with this compound can be variable and are often lower than those achieved with methods like catalytic hydrogenation.

  • Reaction Conditions: The reaction often requires heating and can have longer reaction times.

  • Workup and Byproducts: The reaction produces sulfur-containing byproducts, which can sometimes contaminate the product and may require specific purification steps. The workup can also generate toxic and odorous hydrogen sulfide gas if acidified.

  • Environmental and Safety Concerns: Sulfur-containing reagents can have a negative impact on aquatic ecosystems.[4] The generation of H₂S upon acidification poses a significant safety hazard.

Comparison with Other Reducing Agents

Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney-Ni)
  • Pros: Generally provides very high to quantitative yields, clean reactions with water as the primary byproduct, and can be run under mild conditions.[1]

  • Cons: Catalysts can be expensive (especially precious metals), hydrogen gas is flammable, and the method can lack chemoselectivity, reducing other functional groups like alkenes, alkynes, and carbonyls.[1][4]

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/HCl)
  • Pros: These are robust and cost-effective methods that often exhibit good functional group tolerance (for acid-stable groups).[1]

  • Cons: Reactions are typically run under acidic conditions, can be exothermic, and the workup involves neutralization and removal of metal salts, which can be cumbersome and generate significant waste.

Experimental Protocols

General Procedure for Zinin Reduction of a Nitroarene
  • Preparation: In a round-bottom flask equipped with a reflux condenser, the nitroarene is dissolved in a suitable solvent, commonly a mixture of ethanol and water.

  • Reagent Addition: this compound (or sodium hydrosulfide/polysulfide) is added to the solution. The molar ratio of the sulfide reagent to the nitro compound is a critical parameter to optimize.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for a specified period, typically ranging from a few hours to 24 hours. Reaction progress is monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).

  • Workup: After cooling, the solvent is often removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer may be extracted multiple times.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography.

General Procedure for Catalytic Hydrogenation of a Nitroarene
  • Preparation: The nitroarene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) or another suitable catalyst is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures) at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen and/or chromatographic analysis.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Visualizing Reaction Pathways and Workflows

Zinin Reduction Mechanism

The reduction of a nitro group by this compound is believed to proceed through a series of electron transfer and protonation steps, involving nitroso and hydroxylamine (B1172632) intermediates.

Zinin_Mechanism ArNO2 Aryl Nitro (Ar-NO₂) e1 + 2e⁻, + 2H⁺ ArNO2->e1 ArNO Nitrosoarene (Ar-NO) e1->ArNO e2 + 2e⁻, + 2H⁺ ArNO->e2 ArNHOH Arylhydroxylamine (Ar-NHOH) e2->ArNHOH e3 + 2e⁻, + 2H⁺ ArNHOH->e3 ArNH2 Aryl Amine (Ar-NH₂) e3->ArNH2

Caption: A simplified pathway for the Zinin reduction.

Decision-Making Workflow for Nitro Group Reduction

Choosing the appropriate reducing agent depends on several factors, including the substrate's functional groups, desired selectivity, cost, and scale.

Decision_Workflow start Start: Nitroarene Reduction polynitro Polynitro compound & selective reduction needed? start->polynitro other_reducible Other reducible groups present? (e.g., C=C, C=O) polynitro->other_reducible No na2s Consider this compound (Zinin Reduction) polynitro->na2s Yes other_reducible->na2s Yes catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C) other_reducible->catalytic No acid_sensitive Acid sensitive substrate? acid_sensitive->catalytic Yes metal_acid Metal/Acid System (e.g., Fe/HCl, SnCl₂) acid_sensitive->metal_acid No

Caption: A decision tree for selecting a nitro reduction method.

References

alternative precipitating agents to sodium sulfide for wastewater treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Precipitating Agents for Heavy Metal Wastewater Treatment

In the critical field of wastewater treatment, the effective removal of heavy metals is paramount to mitigate environmental contamination and comply with stringent regulatory standards. While sodium sulfide (B99878) has traditionally been employed for this purpose, a range of alternative precipitating agents offers distinct advantages in terms of efficiency, safety, and operational flexibility. This guide provides a comprehensive comparison of sodium sulfide and its primary alternatives—dithiocarbamates (DTCs), trimercaptotriazine (TMT), xanthates, and thiourea (B124793) derivatives—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Precipitating Agents

Heavy metal precipitation relies on the chemical conversion of soluble metal ions into insoluble solid particles, which can then be separated from the wastewater. The choice of precipitating agent significantly influences the removal efficiency, the characteristics of the resulting sludge, and the overall cost-effectiveness of the treatment process.

  • This compound (Na₂S): A conventional and cost-effective agent that forms highly insoluble metal sulfides.[1][2] However, it poses significant health and safety risks due to the potential generation of toxic hydrogen sulfide (H₂S) gas, especially under acidic conditions.[1]

  • Organosulfides (DTCs and TMT): These compounds contain sulfur in their functional groups and are highly effective at chelating and precipitating heavy metals.[3][4] They often outperform this compound, particularly in the presence of complexing agents that can keep metals in solution.[5][6]

    • Dithiocarbamates (DTCs): Offer strong chelation with a variety of heavy metals, forming stable precipitates over a wide pH range.[7][8][9]

    • Trimercaptotriazine (TMT): A non-toxic alternative that forms highly stable and insoluble metal-TMT compounds, even in acidic conditions.[10][11]

  • Xanthates: Typically derived from cellulose (B213188) or starch, these reagents are effective in binding with heavy metal ions to form insoluble complexes.[12][13] They are often considered a more environmentally friendly option due to their origin from renewable resources.

  • Thiourea Derivatives: These compounds, containing a thiocarbonyl group, demonstrate a strong affinity for heavy metals and can be used for their removal from wastewater.[14][15]

Performance Comparison

The selection of a precipitating agent is often dictated by the specific heavy metals present in the wastewater, the operational pH, the presence of interfering substances, and the desired final effluent concentration.

Table 1: Quantitative Comparison of Heavy Metal Removal Efficiency
Precipitating AgentTarget Metal(s)Initial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)pHReference(s)
This compound Cu²⁺, Zn²⁺, Ni²⁺100 (each)<0.5>99.58.0-9.0[16]
Cd²⁺10-100<0.1>99>8[2]
Dithiocarbamates (DTC) Cu²⁺ (complexed)63.55<0.5>993.0-11.0[8]
Ni²⁺ (complexed)58.69<0.5>993.0-11.0[8]
Pb²⁺100<0.05>99.99-12[12]
Trimercaptotriazine (TMT) Cu²⁺, Zn²⁺274 (Cu), 168 (Zn)0.03 (Cu), 1.4 (Zn)>99 (Cu), ~99 (Zn)7.3[10]
Hg²⁺, Cd²⁺, Pb²⁺VariousMeets TCLP limitsHighNeutral to Alkaline[10][11]
Starch Xanthate Cu²⁺, Ni²⁺, Zn²⁺Not specifiedBelow national standard>987.0-11.0[12]
Pb²⁺100<2>989-12[12]
Thiourea Derivative Cr⁶⁺, Pb²⁺, Cd²⁺Not specified0.08 (Cr), 2.44 (Pb), 0.23 (Cd)96.5 (Cr), 92.0 (Pb), 85.8 (Cd)Not specified[14]
Table 2: Qualitative Comparison of Precipitating Agents
FeatureThis compoundDithiocarbamates (DTC)Trimercaptotriazine (TMT)XanthatesThiourea Derivatives
Effectiveness with Chelating Agents HighVery HighVery HighModerateModerate to High
Optimal pH Range AlkalineWide (Acidic to Alkaline)Wide (Acidic to Alkaline)Neutral to AlkalineAcidic to Neutral
Sludge Stability ModerateHighVery HighModerateModerate
Toxicity of Reagent High (H₂S gas)Moderate to HighLowLowModerate
Cost LowHighHighLow to ModerateModerate

Experimental Protocols

The following protocols are generalized procedures for evaluating the performance of different precipitating agents in a laboratory setting. A standard jar test is a common method for simulating the coagulation, flocculation, and precipitation processes in a water treatment plant.[17]

General Jar Test Protocol
  • Sample Preparation: Collect a representative sample of the wastewater to be treated.

  • Jar Setup: Place a series of beakers (jars) on a multiple-stirrer apparatus. Fill each beaker with a known volume of the wastewater sample (e.g., 1000 mL).

  • Initial pH Adjustment: Measure the initial pH of the wastewater. If necessary, adjust the pH of the samples in each jar to the desired range for the specific precipitating agent using an acid (e.g., H₂SO₄) or a base (e.g., NaOH).

  • Precipitant Addition: While rapidly mixing (e.g., 100-150 rpm), add the predetermined dose of the precipitating agent to each beaker.

  • Rapid Mix: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the precipitant.

  • Slow Mix (Flocculation): Reduce the mixing speed (e.g., 20-40 rpm) and continue to mix for a longer period (e.g., 15-30 minutes) to allow for the formation of larger, settleable flocs.

  • Settling: Stop mixing and allow the flocs to settle for a specified time (e.g., 30-60 minutes).

  • Sample Analysis: Carefully withdraw a supernatant sample from each beaker and analyze it for the concentration of the target heavy metal(s) using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • Evaluation: Compare the final metal concentrations to the initial concentration to determine the removal efficiency for each dose of the precipitating agent.

Specific Protocols
  • This compound Precipitation:

    • Adjust the initial pH to the alkaline range (typically 8.0-10.0).

    • Prepare a fresh solution of this compound.

    • Add the this compound solution dropwise while monitoring the pH, as the addition can affect it.

    • Conduct the experiment in a well-ventilated fume hood to avoid exposure to H₂S gas.

  • DTC Precipitation:

    • DTCs are effective over a broad pH range; test at the wastewater's natural pH and at adjusted acidic and alkaline pH values to determine the optimum.

    • DTCs are often available as liquid solutions. Add the required volume directly to the beakers.

  • TMT Precipitation:

    • TMT is also effective over a wide pH range.[10]

    • It is typically available as a 15% aqueous solution.[11]

    • The dosage can be calculated based on the stoichiometry of the reaction with the target metals.

  • Xanthate Precipitation:

    • Prepare the xanthate solution (e.g., starch xanthate) according to standard laboratory procedures.

    • The optimal pH is generally in the neutral to slightly alkaline range.

  • Thiourea Derivative Precipitation:

    • The synthesis of thiourea derivatives may be required prior to the precipitation experiment.[14]

    • The optimal pH for precipitation can vary depending on the specific derivative and the target metal.

Visualization of Processes

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and implementing a heavy metal precipitation process in a wastewater treatment setting.

experimental_workflow cluster_lab Laboratory Scale Evaluation cluster_pilot Pilot Scale Testing cluster_full Full Scale Implementation Wastewater Characterization Wastewater Characterization Jar Testing Jar Testing Wastewater Characterization->Jar Testing Determine initial metal concentrations & pH Performance Analysis Performance Analysis Jar Testing->Performance Analysis Vary precipitant dose, pH, and mixing Optimal Conditions Optimal Conditions Performance Analysis->Optimal Conditions Select best agent and parameters Pilot Plant Setup Pilot Plant Setup Optimal Conditions->Pilot Plant Setup Continuous Flow Test Continuous Flow Test Pilot Plant Setup->Continuous Flow Test Effluent Monitoring Effluent Monitoring Continuous Flow Test->Effluent Monitoring Full Scale Design Full Scale Design Effluent Monitoring->Full Scale Design Wastewater Treatment Plant Wastewater Treatment Plant Full Scale Design->Wastewater Treatment Plant

Figure 1: Experimental workflow for heavy metal precipitation.
Chelation-Precipitation Mechanism with Dithiocarbamate (B8719985) (DTC)

This diagram shows the general mechanism by which a dithiocarbamate molecule chelates a divalent heavy metal ion (M²⁺), forming an insoluble precipitate.

dtc_chelation cluster_reaction Chelation Reaction M2plus M²⁺ (aq) (Soluble Metal Ion) Precipitate M(R₂NCS₂)₂ (s) (Insoluble Precipitate) M2plus->Precipitate DTC 2 R₂NCS₂⁻ (aq) (Dithiocarbamate) DTC->Precipitate

Figure 2: Chelation of a metal ion by DTC.
Wastewater Treatment Process Flow

This diagram illustrates a simplified continuous-flow wastewater treatment process incorporating heavy metal precipitation.

treatment_process Influent Influent Equalization Tank Equalization Tank Influent->Equalization Tank pH Adjustment pH Adjustment Equalization Tank->pH Adjustment Stabilize flow Rapid Mix Tank Rapid Mix Tank pH Adjustment->Rapid Mix Tank Optimize pH Flocculation Tank Flocculation Tank Rapid Mix Tank->Flocculation Tank Disperse precipitant Precipitant Dosing Precipitant Dosing Precipitant Dosing->Rapid Mix Tank Clarifier Clarifier Flocculation Tank->Clarifier Promote floc growth Flocculant Dosing Flocculant Dosing Flocculant Dosing->Flocculation Tank Effluent Effluent Clarifier->Effluent Gravity settling Sludge Holding Tank Sludge Holding Tank Clarifier->Sludge Holding Tank Collect settled solids Sludge Dewatering Sludge Dewatering Sludge Holding Tank->Sludge Dewatering Sludge Disposal Sludge Disposal Sludge Dewatering->Sludge Disposal

Figure 3: Continuous-flow precipitation process.

Conclusion

The selection of a precipitating agent for heavy metal removal from wastewater is a multifaceted decision that requires careful consideration of performance, cost, safety, and environmental impact. While this compound remains a viable option for certain applications, its toxicity and handling requirements have driven the adoption of alternatives. Organosulfides, particularly TMT, offer superior performance, especially for complexed metals, with the added benefit of lower toxicity. Xanthates and thiourea derivatives provide more environmentally benign and cost-effective solutions, with ongoing research continuing to enhance their efficacy. This guide provides a foundational understanding to aid researchers and professionals in selecting the most appropriate precipitating agent for their specific wastewater treatment challenges.

References

A Comparative Guide to Sodium Sulfide-Based Cathodes in Room-Temperature Na-S Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Development Professionals

The development of room-temperature sodium-sulfur (Na-S) batteries presents a compelling alternative to lithium-ion technologies, primarily due to the natural abundance and low cost of sodium. A key component of these next-generation energy storage systems is the cathode. Sodium sulfide (B99878) (Na2S) has emerged as a promising cathode material due to its high theoretical specific capacity of 1672 mAh/g. However, its practical application has been hindered by inherent challenges, including poor electronic conductivity, sluggish reaction kinetics, and the detrimental polysulfide shuttle effect. To address these limitations, researchers have explored various strategies, primarily focusing on the integration of Na2S with conductive carbon matrices and the incorporation of electrocatalysts to enhance performance. This guide provides a comparative overview of different sodium sulfide-based cathodes, supported by experimental data, detailed protocols, and visualizations to aid in research and development.

Performance Comparison of Na2S-Based Cathodes

The electrochemical performance of Na-S batteries is critically dependent on the composition and structure of the this compound-based cathode. The following table summarizes the key performance metrics of various cathode designs, including Na2S-carbon composites and electrocatalyst-modified Na2S cathodes, as reported in recent literature.

Cathode MaterialInitial Discharge Capacity (mAh/g)Cycling Stability (Capacity @ Cycles)Rate Capability (Capacity @ C-rate)Coulombic Efficiency (%)Reference
Na2S-Carbon Composites
Na2S/MWCNT~655 (0.1C)~500 @ 18 cycles380 @ C/3~100[1]
S/Mesoporous Carbon323 (1st cycle)235 @ 10 cycles--[2]
Hollow Na2S Nanospheres/Carbon-80% retention @ 50 cycles (in full cell)--[3]
Electrocatalyst-Modified Na2S Cathodes
Na2S–Na6CoS4/Co@C1506 (0.1C)346 @ 100 cycles--[4][5]
NiSe Catalyst720.4 (0.2 A/g)401.4 @ 1000 cycles (2 A/g)--[6]
CN/Au/S-701 @ 110 cycles (0.1 A/g)369 @ 10 A/g (after 2000 cycles)-[7]
S/MoS2/NCS-774.2 @ 800 cycles (0.2 A/g)445.6 @ 500 mA/g-[8]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the comparative assessment of cathode materials. Below are generalized protocols for the synthesis of Na2S-based cathodes and their electrochemical characterization.

Synthesis of Na2S/Carbon Composite Cathodes

A common method for preparing Na2S/carbon composite cathodes involves a solution-based infiltration followed by heat treatment.

Materials:

  • This compound (Na2S) powder

  • Conductive carbon matrix (e.g., multi-walled carbon nanotubes (MWCNTs), mesoporous carbon)

  • Solvent (e.g., anhydrous ethanol, N-methyl-2-pyrrolidone (NMP))

  • Binder (e.g., polyvinylidene fluoride (B91410) (PVDF))

Procedure:

  • Slurry Preparation: A predetermined amount of Na2S and the carbon matrix are dispersed in a solvent to form a homogeneous slurry. The mixture is typically sonicated or ball-milled to ensure uniform distribution.

  • Binder Addition: The binder is dissolved in a separate solvent and then added to the slurry. The mixture is stirred for several hours to achieve a uniform consistency.

  • Coating: The resulting slurry is cast onto a current collector (e.g., aluminum foil) using a doctor blade technique to control the thickness and mass loading.

  • Drying and Annealing: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 60-80 °C) to remove the solvent. This is often followed by a heat treatment step at a higher temperature in an inert atmosphere (e.g., Argon) to improve the contact between Na2S and the carbon matrix.

Electrochemical Characterization

The performance of the prepared cathodes is evaluated using standard electrochemical tests in a coin-cell configuration.

Cell Assembly:

  • Cathode: The prepared Na2S-based composite electrode.

  • Anode: Sodium metal disc.

  • Separator: Glass fiber or polypropylene (B1209903) membrane.

  • Electrolyte: A solution of a sodium salt (e.g., 1 M NaCF3SO3 or 1 M NaTFSI) in an organic solvent mixture (e.g., 1:1 v/v dimethoxyethane (DME) and dioxolane (DOL)).

  • The coin cells are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 1.0-3.0 V vs. Na/Na+) to identify the redox reactions.

  • Galvanostatic Cycling: The cells are charged and discharged at various current densities (C-rates) to determine the specific capacity, cycling stability, and coulombic efficiency.

  • Rate Capability Test: The C-rate is systematically increased and then decreased to evaluate the cathode's performance at different charge/discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge to analyze the charge transfer resistance and ionic conductivity within the cell.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the typical workflow for the synthesis and evaluation of this compound-based cathodes.

experimental_workflow cluster_synthesis Cathode Synthesis cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Performance Analysis slurry_prep Slurry Preparation (Na2S, Carbon, Solvent) binder_add Binder Addition slurry_prep->binder_add coating Coating on Current Collector binder_add->coating drying Drying & Annealing coating->drying cathode Prepared Cathode drying->cathode coin_cell Coin Cell Assembly cathode->coin_cell anode Na Metal Anode anode->coin_cell separator Separator separator->coin_cell electrolyte Electrolyte electrolyte->coin_cell cv Cyclic Voltammetry coin_cell->cv cycling Galvanostatic Cycling coin_cell->cycling rate Rate Capability coin_cell->rate eis EIS coin_cell->eis kinetics Reaction Kinetics cv->kinetics capacity Specific Capacity cycling->capacity stability Cycling Stability cycling->stability efficiency Coulombic Efficiency cycling->efficiency rate->capacity eis->kinetics

General workflow for Na2S-based cathode synthesis and testing.

Mitigating Key Challenges in Na-S Batteries

The primary obstacles in the development of high-performance room-temperature Na-S batteries are the insulating nature of Na2S and the polysulfide shuttle effect. The strategies outlined in this guide aim to address these issues.

  • Improving Electronic Conductivity: The incorporation of various carbon nanostructures, such as MWCNTs, provides a conductive network throughout the cathode, facilitating electron transport to the active material.[1]

  • Enhancing Reaction Kinetics: The use of electrocatalysts, such as metal sulfides (e.g., Na6CoS4/Co, NiSe) and noble metal nanoparticles (e.g., Au), can significantly reduce the activation energy for the conversion of sodium polysulfides, thereby improving the rate capability and overall efficiency of the battery.[4][5][6][7]

  • Suppressing the Shuttle Effect: The porous structure of carbon hosts can physically confine the soluble polysulfide intermediates, while chemical interactions with functional groups or catalytic sites can further anchor them within the cathode, preventing their migration to the anode.

Conclusion

The performance of this compound-based cathodes in room-temperature Na-S batteries can be significantly enhanced through strategic material design. Compositing Na2S with conductive carbon materials and incorporating electrocatalysts are proven to be effective approaches to overcome the inherent limitations of Na2S. While significant progress has been made, further research is needed to optimize the cathode architecture, improve the long-term cycling stability, and scale up the synthesis processes for practical applications. This guide provides a foundational comparison and standardized protocols to aid researchers in the continued advancement of this promising energy storage technology.

References

A Comparative Guide to Sodium Sulfide and Calcium Polysulfide as Flotation Modifiers in Mining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mineral processing, the efficient separation of valuable minerals from gangue is paramount. Flotation, a widely employed technique, relies on the selective modification of mineral surfaces to achieve this separation. Sulfidizing agents are crucial modifiers, particularly for oxidized and tarnished sulfide (B99878) ores, rendering their surfaces amenable to collector adsorption and subsequent flotation. Among these, sodium sulfide (Na₂S) has been a long-standing industry standard. However, calcium polysulfide (CaSₓ) is emerging as a potent alternative, demonstrating superior performance in various applications. This guide provides an objective comparison of these two modifiers, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in their selection and application.

Performance Comparison: this compound vs. Calcium Polysulfide

Experimental evidence suggests that calcium polysulfide can offer significant advantages over this compound in terms of mineral recovery, particularly for oxidized ores. The primary reason cited for this enhanced performance is the formation of a more stable sulfide film on the mineral surface by calcium polysulfide, which improves the interaction with flotation reagents.

Below is a summary of quantitative data from a comparative study on the flotation of oxidized lead-zinc ore:

ModifierDosage (g/t)Lead (Pb) Recovery (%)Silver (Ag) Recovery (%)Lead (Pb) Content in Concentrate (%)Silver (Ag) Content in Concentrate (g/t)
This compound50046.965.58.77-
Calcium Polysulfide 700 53.56 66.1 8.13 95.20
Calcium Polysulfide20043.759.17.2492.90
Calcium Polysulfide50048.5162.37.5892.36
Calcium Polysulfide100051.2364.27.3987.84

Data sourced from a study on oxidized lead-zinc ores from the Koskuduk deposit.[1]

As the data indicates, at an optimal dosage of 700 g/t, calcium polysulfide resulted in a 6.66% increase in lead recovery and a 0.6% increase in silver recovery compared to the optimal dosage of this compound.[1]

Mechanisms of Action

The fundamental role of both this compound and calcium polysulfide is to convert a hydrophilic oxidized mineral surface into a more hydrophobic sulfide surface, which can then be captured by a collector.

This compound: In an aqueous solution, this compound dissociates to provide sulfide (S²⁻) and hydrosulfide (B80085) (HS⁻) ions. These ions react with the oxidized mineral surface (e.g., lead carbonate, cerussite) to form a thin layer of metal sulfide (e.g., lead sulfide, galena). This process is known as sulfidization.[2] this compound can act as an activator for oxidized ores and a depressant for most sulfide minerals.[3]

Calcium Polysulfide: Calcium polysulfide is believed to form a more stable and durable sulfide film on the mineral surface compared to this compound.[1] Studies on malachite flotation have shown that polysulfide ions from calcium polysulfide are adsorbed onto the mineral surface, forming a copper polysulfide (CuSₓ) layer.[4] This enhanced stability of the sulfide layer leads to more effective collector adsorption and improved flotation performance.

Experimental Protocols

Below is a detailed experimental protocol for a comparative laboratory flotation test for oxidized lead-zinc ore, synthesized from available literature. This protocol is intended as a guideline and may require optimization based on the specific ore characteristics.

Objective: To compare the flotation performance of this compound and calcium polysulfide as sulfidizing agents for an oxidized lead-zinc ore.

Materials and Reagents:

  • Representative ore sample, ground to a desired particle size (e.g., 85% passing 74 µm).

  • This compound (Na₂S) solution (e.g., 10% w/v).

  • Calcium Polysulfide (CaSₓ) solution (prepared by reacting lime and sulfur).

  • Collector solution (e.g., Potassium Amyl Xanthate - PAX, 1% w/v).

  • Frother (e.g., Pine Oil or Methyl Isobutyl Carbinol - MIBC).

  • pH modifier (e.g., Lime (CaO) or Sodium Hydroxide (NaOH), and Sulfuric Acid (H₂SO₄)).

  • Laboratory flotation cell (e.g., Denver D-12).

Procedure:

  • Pulp Preparation:

    • Add a specific weight of the ground ore (e.g., 500 g) to the flotation cell.

    • Add tap water to achieve the desired pulp density (e.g., 30% solids w/w).

    • Agitate the pulp for a set time (e.g., 2 minutes) to ensure proper mixing.

  • pH Adjustment (Optional, depending on ore):

    • Measure the natural pH of the pulp.

    • Adjust the pH to the desired level (e.g., pH 9.0) using the pH modifier.

    • Condition for a set time (e.g., 2 minutes).

  • Sulfidizer Conditioning:

    • For this compound Test: Add the desired dosage of this compound solution (e.g., 500 g/t).

    • For Calcium Polysulfide Test: Add the desired dosage of calcium polysulfide solution (e.g., 700 g/t).

    • Condition the pulp with the sulfidizer for a specific duration (e.g., 5 minutes).

  • Collector Conditioning:

    • Add the collector solution at the desired dosage (e.g., 150 g/t PAX).

    • Condition for a set time (e.g., 3 minutes).

  • Frother Addition and Flotation:

    • Add the frother (e.g., 2 drops of MIBC).

    • Open the air valve to a specific flow rate.

    • Collect the froth for a predetermined time (e.g., 5 minutes).

  • Product Handling and Analysis:

    • Filter, dry, and weigh the concentrate and tailings.

    • Analyze the concentrate and tailings for the valuable metals (e.g., Pb, Ag) and gangue content.

    • Calculate the recovery and grade for each metal.

Visualizing the Process

To better understand the experimental workflow and the proposed mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Pulp Preparation cluster_conditioning Reagent Conditioning cluster_flotation Flotation cluster_analysis Analysis Ore Ground Ore Pulp Pulp in Flotation Cell Ore->Pulp Water Water Water->Pulp Sulfidizer Sulfidizer (Na2S or CaSx) Pulp->Sulfidizer Add & Condition pH_Mod pH Modifier pH_Mod->Pulp Adjust pH & Condition Collector Collector (PAX) Sulfidizer->Collector Add & Condition Frother Frother (MIBC) Collector->Frother Add Flotation Froth Collection Frother->Flotation Air Air Air->Flotation Concentrate Concentrate Flotation->Concentrate Tailings Tailings Flotation->Tailings Analysis Assay & Calculation Concentrate->Analysis Tailings->Analysis

Caption: Experimental workflow for comparative flotation testing.

Sulfidization_Mechanisms cluster_Na2S This compound (Na2S) Mechanism cluster_CaSx Calcium Polysulfide (CaSx) Mechanism Na2S Na2S in Solution Ions S²⁻ / HS⁻ Ions Na2S->Ions Sulfide_Layer Metal Sulfide Layer (Less Stable) Ions->Sulfide_Layer react with Mineral_Ox Oxidized Mineral Surface (Hydrophilic) Mineral_Ox->Sulfide_Layer Collector_Na Collector Adsorption Sulfide_Layer->Collector_Na Hydrophobic_Na Hydrophobic Surface Collector_Na->Hydrophobic_Na CaSx CaSx in Solution Polysulfide_Ions Sₓ²⁻ Ions CaSx->Polysulfide_Ions Polysulfide_Layer Metal Polysulfide Layer (More Stable) Polysulfide_Ions->Polysulfide_Layer adsorb on Mineral_Ox2 Oxidized Mineral Surface (Hydrophilic) Mineral_Ox2->Polysulfide_Layer Collector_Ca Enhanced Collector Adsorption Polysulfide_Layer->Collector_Ca Hydrophobic_Ca Highly Hydrophobic Surface Collector_Ca->Hydrophobic_Ca

Caption: Proposed sulfidization mechanisms of the modifiers.

References

comparative analysis of different industrial synthesis routes for sodium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Sodium sulfide (B99878) (Na₂S) is a crucial inorganic compound with significant applications across various industrial sectors, including the pulp and paper industry, leather tanning, mining, and the manufacturing of dyes and other chemicals. The selection of an appropriate synthesis route is paramount for producers, as it directly impacts product purity, production costs, and the environmental footprint of the manufacturing process. This guide provides a comparative analysis of the primary industrial synthesis routes for sodium sulfide, with a focus on the carbothermic reduction of sodium sulfate (B86663) and the neutralization of hydrogen sulfide.

Overview of Primary Synthesis Routes

The two predominant methods for the industrial production of this compound are the carbothermic reduction of sodium sulfate and the reaction of hydrogen sulfide with a sodium base.

1. Carbothermic Reduction of Sodium Sulfate: This traditional method involves the high-temperature reduction of sodium sulfate (Na₂SO₄), often using a carbonaceous material such as coal or coke as the reducing agent.[1][2] The reaction is typically carried out in a rotary kiln or a reverberatory furnace at temperatures ranging from 900 to 1100°C.[1] This process yields a crude molten product, often referred to as "black ash," which contains this compound along with a significant amount of impurities.[1][3]

2. Hydrogen Sulfide Neutralization: This process involves the reaction of hydrogen sulfide (H₂S) gas with a solution of sodium hydroxide (B78521) (NaOH).[4][5] The reaction is typically carried out in absorption towers or multi-phase reactors at much lower temperatures than the carbothermic route, generally between 50 and 70°C.[6][7] This method can produce a higher purity this compound solution directly, which can then be concentrated and crystallized.[8][9]

Comparative Analysis

The choice between the carbothermic reduction and hydrogen sulfide neutralization routes depends on several factors, including the desired product purity, energy costs, and environmental regulations. The following table provides a comparative overview of these two primary industrial synthesis methods.

ParameterCarbothermic Reduction of Sodium SulfateHydrogen Sulfide Neutralization
Typical Yield 85-95% (raw material utilization)[10]>95% (H₂S recovery)[6]
Product Purity Crude: ~60% Na₂S[1]; Purified: Can reach >98%[11]High purity achievable directly (>99%)[8][9]
Energy Consumption High (due to high reaction temperatures of 900-1100°C)[1][12]Low (reaction temperatures of 50-70°C)[6][7]
Primary Raw Materials Sodium sulfate (Na₂SO₄), Coal/Coke (Carbon)[1]Hydrogen sulfide (H₂S), Sodium hydroxide (NaOH)[4]
Reaction Conditions 900-1100°C, Atmospheric pressure[1]50-70°C, Atmospheric pressure[6][7]
Key Byproducts/Emissions Carbon monoxide (CO), Carbon dioxide (CO₂)[1]Potential for unreacted H₂S emissions[12][13]
Advantages Utilizes relatively low-cost raw materials.[10]High product purity, Lower energy consumption, Can utilize H₂S from industrial off-gases.[14]
Disadvantages Energy-intensive, Produces a crude product requiring extensive purification, Generates significant CO and CO₂ emissions.[12][15]Requires handling of highly toxic hydrogen sulfide, Dependent on the availability of H₂S and NaOH.[3]

Experimental Protocols

Carbothermic Reduction of Sodium Sulfate

This protocol describes a typical industrial process for producing this compound via the carbothermic reduction of sodium sulfate.

1. Raw Material Preparation:

  • Sodium sulfate (Na₂SO₄) is sourced from natural deposits or as a byproduct of other chemical processes.[1]

  • A carbon-based reducing agent, such as coal or coke, with high carbon content is selected.[1]

  • The sodium sulfate and the reducing agent are crushed and mixed in a weight ratio of approximately 1:2.[1]

2. Reduction Reaction:

  • The homogeneous mixture is fed into a high-temperature furnace, such as a rotary kiln.[1]

  • The furnace is heated to a temperature between 900 and 1100°C to initiate the carbothermic reduction.[1]

  • The reaction Na₂SO₄ + 2C → Na₂S + 2CO₂ takes place, producing molten this compound and carbon dioxide gas.[2]

3. Collection and Purification:

  • The molten this compound is tapped from the furnace and allowed to cool and solidify.[1]

  • The crude solid, containing impurities like unreacted carbon, ash, carbonates, and sulfites, is then leached with water.[1][3]

  • The resulting aqueous solution is filtered to remove insoluble impurities.

  • The filtrate is then subjected to evaporation and concentration to produce a solution with approximately 60% Na₂S, which can be sold as flakes, or further processed to yield crystalline Na₂S·9H₂O.[1]

  • For higher purity, the solution can undergo further purification steps, such as treatment with sodium hydroxide to precipitate solids, followed by cooling crystallization.[7]

Hydrogen Sulfide Neutralization

This protocol outlines the industrial synthesis of this compound by reacting hydrogen sulfide with sodium hydroxide.

1. Gas Absorption Setup:

  • A gas-liquid contactor, such as a packed absorption tower or a stirred tank reactor, is used.[6][16]

  • Hydrogen sulfide gas, often obtained as a byproduct from petroleum refining or natural gas processing, is used as the sulfur source.[7][14]

  • An aqueous solution of sodium hydroxide (NaOH) is prepared.

2. Reaction Process:

  • The NaOH solution is introduced into the reactor.

  • The H₂S-containing gas is bubbled through the NaOH solution.[16]

  • The reaction is maintained at a temperature between 50 and 70°C.[6][7]

  • The reaction proceeds in two steps:

    • H₂S + NaOH → NaSH + H₂O

    • NaSH + NaOH → Na₂S + H₂O[4]

3. Product Recovery:

  • The resulting this compound solution is collected from the reactor.

  • The solution is then cooled to room temperature (20-22°C) to induce the crystallization of this compound, typically as a hydrate.[7]

  • The crystals are separated from the mother liquor via centrifugation.

  • The collected crystals are then dried to obtain the final this compound product.[7]

Visualization of Synthesis Routes

The following diagrams illustrate the workflows for the two primary industrial synthesis routes of this compound.

carbothermic_reduction raw_materials Raw Materials (Sodium Sulfate, Coal) mixing Mixing raw_materials->mixing furnace Rotary Kiln (900-1100°C) mixing->furnace crude_product Crude Molten Na2S furnace->crude_product co2_emissions CO/CO2 Emissions furnace->co2_emissions leaching Leaching (with Water) crude_product->leaching filtration Filtration leaching->filtration evaporation Evaporation & Concentration filtration->evaporation impurities Insoluble Impurities filtration->impurities final_product Final Product (Na2S Flakes/Crystals) evaporation->final_product

Caption: Workflow for the Carbothermic Reduction of Sodium Sulfate.

h2s_neutralization h2s_gas Hydrogen Sulfide (H2S) Gas reactor Absorption Reactor (50-70°C) h2s_gas->reactor naoh_solution Sodium Hydroxide (NaOH) Solution naoh_solution->reactor na2s_solution This compound Solution reactor->na2s_solution unreacted_h2s Potential Unreacted H2S reactor->unreacted_h2s crystallization Cooling & Crystallization na2s_solution->crystallization centrifugation Centrifugation crystallization->centrifugation drying Drying centrifugation->drying final_product High-Purity Na2S Crystals drying->final_product

Caption: Workflow for the Hydrogen Sulfide Neutralization Route.

Conclusion

The industrial synthesis of this compound is dominated by two primary methodologies: the high-temperature carbothermic reduction of sodium sulfate and the low-temperature neutralization of hydrogen sulfide with sodium hydroxide. The carbothermic route, while utilizing inexpensive raw materials, is energy-intensive and yields an impure product that necessitates costly and complex purification steps. In contrast, the hydrogen sulfide neutralization route offers the production of high-purity this compound with lower energy consumption. However, this method requires careful handling of highly toxic hydrogen sulfide gas.

For applications demanding high-purity this compound and where environmental regulations on CO₂ emissions are stringent, the hydrogen sulfide neutralization method presents a more advantageous option, provided that a reliable source of hydrogen sulfide is available and appropriate safety measures are in place. The carbothermic reduction process remains a viable option where lower-purity this compound is acceptable and energy costs are less of a concern. The ongoing development of more efficient and environmentally friendly production methods continues to be an area of active research in the chemical industry.

References

Safety Operating Guide

Proper Disposal of Sodium Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of sodium sulfide (B99878) is a critical aspect of laboratory safety. Due to its corrosive, toxic, and reactive nature, improper handling of sodium sulfide waste can pose significant risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of researchers and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with extreme caution. Decomposition or reaction with acids can produce highly toxic and flammable hydrogen sulfide gas.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. The minimum required PPE includes:

  • Safety glasses with side shields or chemical splash goggles.

  • A laboratory coat.

  • Heavy-duty nitrile gloves.[1]

Ventilation: All manipulations of this compound that could generate dust, vapors, or aerosols must be conducted in a properly functioning chemical fume hood.[1][3]

This compound Waste Disposal: Key Information

All materials contaminated with this compound, including residual product, rinse water from containers, and used disposable equipment, must be treated as hazardous waste.[1] Drain disposal of any this compound-containing material is strictly prohibited.[1]

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][4][5]
Waste Collection Sealable, compatible container (e.g., brown glass bottle)[1]
Incompatible Substances Acids, Oxidizing Agents, Aluminum, Carbon, Diazonium Salts[1][2]
Spill Containment Inert materials such as sand or vermiculite (B1170534)[3]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound waste is through collection and subsequent removal by a certified hazardous waste management service.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including solids, solutions, and contaminated materials, in a designated and clearly labeled hazardous waste container.[1][6]

  • Ensure the container is made of a compatible material (e.g., brown glass) and can be securely sealed.[1]

  • Never mix this compound waste with other waste streams, especially acidic waste, to prevent the release of hydrogen sulfide gas.[6]

2. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Include appropriate hazard warnings, such as "Toxic" and "Corrosive".[1][7]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated secondary containment area, preferably within a chemical fume hood.[1]

  • Ensure the storage area is away from incompatible materials.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

  • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.[4]

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.

1. Evacuate and Ventilate:

  • Immediately evacuate all non-essential personnel from the affected area.[3]

  • Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[3]

2. Contain the Spill:

  • For solid spills, carefully cover the material with an inert absorbent such as sand or vermiculite to prevent dust from becoming airborne.[3] Do not use water.[8]

  • For liquid spills, create a dike around the spill using an inert absorbent material.[9]

3. Clean-up:

  • Wearing appropriate PPE, carefully collect the contained material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate the spill area and any non-disposable equipment with a suitable cleaning agent, collecting all cleaning materials and rinse water as hazardous waste.[1]

4. Reporting:

  • Report any spill of this compound to your laboratory supervisor and EHS department immediately, as it is considered a major spill event.[1]

Chemical Neutralization (for small quantities under expert supervision)

For small amounts of aqueous this compound waste, chemical neutralization can be performed by trained personnel in a controlled laboratory setting.

Oxidation with Sodium Hypochlorite (B82951): This procedure converts toxic sulfide to less harmful sulfate (B86663).

Na₂S + 4 NaOCl → Na₂SO₄ + 4 NaCl

Protocol:

  • Work in a chemical fume hood and wear all required PPE.

  • Prepare a dilute aqueous solution of the this compound waste.

  • Slowly and with constant stirring, add a dilute solution of sodium hypochlorite (bleach) to the this compound solution. The reaction is exothermic, so addition should be gradual to control the temperature.

  • Continue adding the hypochlorite solution until the sulfide has been completely oxidized. This can be tested with lead acetate (B1210297) paper (the absence of a black precipitate indicates the absence of sulfide).

  • The resulting solution, containing sodium sulfate and sodium chloride, may be further neutralized to a pH between 6 and 8.

  • Dispose of the final neutralized solution in accordance with local regulations. Even after treatment, it is best to consult with your EHS department before any drain disposal.

This compound Disposal Workflow

SodiumSulfideDisposal cluster_waste Waste Generation cluster_decision Disposal Path cluster_final Final Disposal PPE Wear appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood Work in a Chemical Fume Hood Waste This compound Waste Generated (Solid, Liquid, Contaminated Materials) Spill Is it a spill? Waste->Spill Collection Collect in a sealed, labeled hazardous waste container Spill->Collection No SpillCleanup Follow Emergency Spill Procedures Spill->SpillCleanup Yes Storage Store in designated secondary containment Collection->Storage SpillCleanup->Collection EHS Contact EHS for Hazardous Waste Pickup Storage->EHS

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of sodium sulfide (B99878) (Na₂S), a compound that is both corrosive and toxic. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Sodium sulfide is highly reactive and poses significant risks upon exposure. It can cause severe burns to the skin and eyes, and its reaction with acids or moisture can release highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2][3] Inhalation of H₂S can lead to symptoms ranging from headaches and dizziness to pulmonary edema and, in severe cases, death.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is mandatory when handling this compound. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of this compound solutions and airborne particles, which can cause severe eye irritation and damage.[2][5][6]
Hand Protection Heavy-duty nitrile or neoprene chemical-resistant gloves.Provides a barrier against direct skin contact, which can result in serious caustic burns.[2] It is crucial to inspect gloves for any signs of degradation before each use.[1]
Body Protection A laboratory coat or chemical-resistant coveralls.Minimizes the risk of skin exposure from spills or splashes.[2]
Respiratory Protection A NIOSH-approved respirator with cartridges suitable for hydrogen sulfide.Essential when working in areas with inadequate ventilation or when there is a potential for the release of hydrogen sulfide gas.[2][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. All manipulations that could generate dust, vapors, or aerosols must be conducted within a certified chemical fume hood.[1]

Preparation:

  • Designated Area: Establish a designated area within a chemical fume hood specifically for handling this compound. This area should be clearly labeled with appropriate hazard warnings (e.g., "Corrosive," "Toxic").[1]

  • Gather Materials: Ensure all necessary equipment, including non-sparking tools and waste containers, are within the designated area before commencing work.[2]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1]

Handling:

  • Minimize Dust: Handle solid this compound carefully to avoid generating dust.[2] Consider creating a slurry by pre-mixing with water in a controlled manner within the fume hood to reduce dust.[2]

  • Avoid Incompatibles: Keep this compound away from acids, oxidizing agents, and moisture, as these can trigger violent reactions and the release of hydrogen sulfide gas.[1][2]

  • Container Management: Keep containers of this compound tightly sealed when not in use.[1] Inspect containers for damage or leaks before handling.[2]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment after use. The rinse water from decontamination must be collected and treated as hazardous waste.[1]

  • Personal Hygiene: Wash hands and forearms thoroughly after handling this compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan: Managing this compound Waste

All this compound waste, including contaminated disposable materials and rinse water, is considered hazardous waste and must be disposed of accordingly.[1]

  • Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container.[1] The container should be made of a compatible material, such as a brown glass bottle.[1]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Corrosive," "Toxic").

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain. [1]

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.[4]
Ingestion DO NOT induce vomiting. [4] If the person is conscious, give large quantities of water to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spill Any spill of this compound should be treated as a major event.[1] Evacuate the immediate area and alert others.[2] If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[2][5] Do not use water on the spill, as this will generate hydrogen sulfide gas.[2] The cleanup should be conducted by trained personnel wearing full PPE, including respiratory protection.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Designate & Label Work Area prep2 Gather All Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Wear Full PPE prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Avoid Incompatibles handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Practice Personal Hygiene post1->post2 disp1 Collect in Labeled Container post2->disp1 disp2 Store Safely disp1->disp2 disp3 Dispose via EHS disp2->disp3 em1 Exposure Event em_proc1 Seek Medical Attention em1->em_proc1 Follow First Aid em2 Spill Event em_proc2 Evacuate & Alert em2->em_proc2 Follow Spill Protocol

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.